Indapamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAHWYSQHTHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044633 | |
| Record name | Indapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |
| Record name | SID855885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26807-65-8 | |
| Record name | Indapamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indapamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indapamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indapamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162, 161 °C | |
| Record name | Indapamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indapamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Indapamide: A Comprehensive Physicochemical Profile for Research Applications
This technical guide provides an in-depth overview of the core physicochemical properties of Indapamide, tailored for researchers, scientists, and professionals in drug development. This compound is a thiazide-like diuretic and antihypertensive agent, distinguished by its chemical structure which includes both a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety.[1] This unique structure contributes to its pharmacological profile and physicochemical characteristics.
Chemical Identity and Core Properties
This compound is chemically identified as 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide.[2] It is a white to off-white crystalline powder.[1][3] The presence of a methylindoline group is largely responsible for the molecule's lipid solubility.[2]
| Identifier | Value | Reference |
| IUPAC Name | 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | [2] |
| CAS Number | 26807-65-8 | [4] |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [2][4] |
| Molecular Weight | 365.83 g/mol | [4][5] |
| Synonyms | Lozol, Fludex, Natrilix, Veroxil, Indamol, Noranat, Tertensif | [2][4] |
Physicochemical Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound, crucial for formulation development, analytical method design, and pharmacokinetic studies.
Table 1: Thermal and Dissociation Properties
| Property | Value | Reference |
| Melting Point | 160-162 °C | [2][5][6] |
| Boiling Point | Not available / Decomposes | [6] |
| pKa | 8.8 | [1][2][4] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Solvent/Medium | Reference |
| LogP (Octanol/Water) | 2.2 | - | [2] |
| Water Solubility | 34.2 mg/L (Practically insoluble) | Water | [2][3][7] |
| Solubility | Soluble | Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Acetic Acid | [3][4][8] |
| Solubility | Very slightly soluble | Chloroform, Ether | [3][4][8] |
Table 3: Crystalline and Solid-State Properties
| Property | Description | Reference |
| Appearance | White to yellow-white crystalline powder | [1][6] |
| Polymorphism | Exists in polymorphic and pseudopolymorphic (solvate) forms | [9][10] |
| Hydration | Can exist as a non-stoichiometric hydrate, containing up to 3% water | [11][12] |
| Crystal System | Tetragonal | [1] |
Key Signaling Pathway and Mechanism of Action
This compound exerts its diuretic and antihypertensive effects primarily by acting on the kidneys. Its mechanism involves the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols applicable to this compound.
The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at a controlled temperature (e.g., 37 ± 1 °C).[15]
Materials:
-
This compound powder
-
Aqueous buffers (pH 1.2, 4.5, 6.8 as per regulatory guidance)[15]
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Validated analytical system (e.g., HPLC-UV) for concentration measurement
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials, ensuring a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Add a known volume of each aqueous buffer to the respective vials. A minimum of three replicates per pH condition is recommended.[15]
-
Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) until equilibrium is established. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours).[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For turbid samples, centrifugation is required to separate the solid from the liquid phase.
-
Filtration & Dilution: Filter the supernatant through a syringe filter to remove any remaining undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
Potentiometric titration is a highly accurate method for pKa determination of ionizable compounds.[16]
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., methanol or ethanol, as this compound is poorly water-soluble)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Calibrated pH meter with an electrode suitable for aqueous-organic mixtures
-
Magnetic stirrer and stir bar
-
Temperature-controlled titration vessel
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of the chosen co-solvent/water mixture. The use of a co-solvent is necessary to achieve sufficient solubility for titration.[16]
-
Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin gentle stirring. Purge with nitrogen to displace dissolved CO₂.
-
Titration: Since this compound is a weak acid (pKa ~8.8), titrate the solution with the standardized 0.1 M NaOH solution.[1] Add the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. For co-solvent methods, multiple titrations at different co-solvent percentages are performed, and the aqueous pKa is determined by extrapolating the results to 0% organic solvent.
This protocol determines the partition coefficient between n-octanol and water.
Objective: To measure the LogP value of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
Validated analytical method (HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the this compound stock solution to a separatory funnel or vial containing a known volume of the buffer.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]
Structural Relationships to Physicochemical Properties
The chemical structure of this compound directly influences its key properties, making it an effective diuretic with favorable pharmacokinetics.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound [drugfuture.com]
- 5. This compound CAS#: 26807-65-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 26807-65-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. acdlabs.com [acdlabs.com]
The Genesis of a Thiazide-Like Diuretic: Early Synthesis and Discovery of Indapamide
A Technical Guide for Drug Development Professionals
Abstract
Indapamide, a cornerstone in the management of hypertension and edema, stands out as a thiazide-like diuretic with a unique indolyl moiety. Its discovery and the subsequent development of its synthesis routes represent a significant chapter in medicinal chemistry. This technical guide provides an in-depth exploration of the early synthesis pathways of this compound, offering detailed experimental protocols for the key transformations. Quantitative data from various reported methods are summarized for comparative analysis. Furthermore, the core synthetic strategies are visually elucidated through detailed diagrams, providing a clear roadmap for researchers, scientists, and drug development professionals.
Introduction: The Emergence of this compound
This compound was first synthesized in the late 1960s and patented in 1968, with its approval for medical use following in 1977.[1] Developed as a derivative of the diuretic family of 4-chloro-3-sulfamoyl benzamide, its pharmacological distinction lies in the presence of a 2-methylindoline group.[2] This structural feature contributes to its high lipid solubility and a pharmacological profile that includes both diuretic and direct vascular effects.[3] The early synthetic work laid the foundation for the commercial production of this widely used antihypertensive agent. This document details the seminal synthetic routes that led to the successful creation of this compound.
Core Synthetic Strategies
The fundamental approach to synthesizing this compound involves the formation of an amide bond between two key precursors: a derivative of 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline. The early routes primarily varied in the method of activating the carboxylic acid and the synthesis of the crucial 1-amino-2-methylindoline intermediate.
A prevalent early pathway involves the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline. This direct acylation is a robust and efficient method for forming the central amide linkage of the this compound molecule.
Caption: Acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.
An alternative approach avoids the isolation of the often moisture-sensitive acid chloride. In this method, 4-chloro-3-sulfamoylbenzoic acid is coupled directly with 1-amino-2-methylindoline hydrochloride using a dehydrating condensation agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4][5]
Caption: Direct condensation of key intermediates to form this compound.
Synthesis of Key Intermediates
The successful synthesis of this compound is critically dependent on the efficient preparation of its two primary building blocks.
Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid and its Acyl Chloride
The synthesis of 4-chloro-3-sulfamoylbenzoic acid begins with the chlorosulfonation of p-chlorobenzoic acid, followed by amination of the resulting sulfonyl chloride.[6] The subsequent conversion to 4-chloro-3-sulfamoylbenzoyl chloride is typically achieved by reaction with thionyl chloride.[7]
Caption: Synthesis of 4-chloro-3-sulfamoylbenzoyl chloride.
Synthesis of 1-Amino-2-methylindoline
The synthesis of 1-amino-2-methylindoline is a critical step, with early methods focusing on two primary pathways starting from 2-methylindoline.
One of the earliest methods involves the nitrosation of 2-methylindoline to form 1-nitroso-2-methylindoline, which is then reduced to the desired 1-amino-2-methylindoline. This method, however, raises concerns due to the potential toxicity of nitrosamine intermediates.
Caption: Synthesis via nitrosation and subsequent reduction.
A more direct and industrially favored route involves the reaction of 2-methylindoline with hydroxylamine-O-sulfonic acid.[7] This method avoids the use of nitroso compounds and generally proceeds with good yields.
Caption: Direct amination using hydroxylamine-O-sulfonic acid.
Experimental Protocols
The following are representative experimental protocols derived from the early literature for the synthesis of this compound and its key intermediates.
Preparation of 4-Chloro-3-sulfamoylbenzoyl Chloride
Step 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid To a reactor is added p-chlorobenzoic acid followed by chlorosulfonic acid. The mixture is heated, and after completion of the reaction, it is quenched by pouring onto a mixture of ice and water. The precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid is filtered and washed. The intermediate is then reacted with concentrated aqueous ammonia. After the reaction, the solution is acidified with HCl to a pH of 2 to precipitate the product, which is then filtered, washed, and dried to yield 4-chloro-3-sulfamoylbenzoic acid.[6]
Step 2: Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride 4-chloro-3-sulfamoylbenzoic acid is refluxed with an excess of thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. Toluene is added to the residue, and the mixture is stirred, filtered, and dried to afford 4-chloro-3-sulfamoylbenzoyl chloride as a white solid.[6][7]
Preparation of 1-Amino-2-methylindoline Hydrochloride
2-methylindoline and triethylamine are dissolved in methylene chloride. A suspension of hydroxylamine-O-sulfonic acid in methylene chloride is then added over a period of one hour at 24°C. The reaction is allowed to proceed for 24 hours. The reaction mixture is then quenched with a mixture of water and concentrated ammonia. The organic phase is separated, and the aqueous phase is extracted with methylene chloride. The combined organic phases are washed with water and concentrated in vacuo to yield 1-amino-2,3-dihydro-2-methyl-1H-indole. The free base is then dissolved in toluene, and concentrated hydrochloric acid is added dropwise with cooling to precipitate the hydrochloride salt. The product is filtered, washed with toluene, and dried.
Synthesis of this compound (Acyl Chloride Route)
1-Amino-2-methylindoline hydrochloride is suspended in tetrahydrofuran in a reactor purged with nitrogen. Triethylamine is added, and the mixture is stirred. A solution of 4-chloro-3-sulfamoylbenzoyl chloride in tetrahydrofuran is then added dropwise over approximately 1 hour and 45 minutes. The reaction mixture is stirred for an additional 3 hours. The reaction is then filtered, and the filtrate is concentrated. The resulting residue is recrystallized from isopropanol to yield this compound.
Synthesis of this compound (Condensation Route)
N-amino-2-methylindoline hydrochloride is dissolved in an aprotic solvent such as methylene chloride, and triethylamine is added dropwise with stirring. The mixture is cooled, and 4-chloro-3-sulfamoylbenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) are added. The reaction is maintained at a low temperature for several hours. After the reaction is complete, the insoluble dicyclohexylurea is filtered off. The filtrate is concentrated, and the crude product is recrystallized from an isopropanol-water mixture to give this compound.[4][5]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the early synthesis of this compound.
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Acylation of 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid, Thionyl chloride | 4-chloro-3-sulfamoylbenzoyl chloride | 97.4 | [7] |
| Amination of 2,3-dihydro-2-methyl-1H-indole | 2,3-dihydro-2-methyl-1H-indole, Hydroxylamine-O-sulfonic acid | 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | 81.7 | [7] |
| Condensation of 1-amino-2,3-dihydro-2-methyl-1H-indole HCl with acyl chloride | 1-amino-2,3-dihydro-2-methyl-1H-indole HCl, 4-chloro-3-sulfamoylbenzoyl chloride | This compound | 77.4 - 93.0 | [7] |
| Direct condensation with coupling agent (DCC) | 4-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline HCl, DCC | This compound | 83.4 | [4] |
| Direct condensation with coupling agent (DIC) | 4-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline HCl, DIC | This compound | 89.9 | [5] |
Conclusion
The early synthesis routes of this compound highlight fundamental organic chemistry principles applied to the creation of a novel therapeutic agent. The development of a reliable pathway for the construction of the key 1-amino-2-methylindoline intermediate was a significant hurdle that was overcome through innovative synthetic design, moving from less desirable nitrosation-reduction sequences to more direct amination methods. The choice between the acyl chloride and direct condensation routes for the final amide bond formation offers flexibility in process development, with both methods demonstrating high efficiency. This guide provides a comprehensive overview of these foundational synthetic strategies, offering valuable insights for chemists and researchers in the field of pharmaceutical development. The logical and efficient nature of these early routes has paved the way for the large-scale, cost-effective production of this important antihypertensive drug.
References
- 1. researchgate.net [researchgate.net]
- 2. CN100422146C - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN1927833A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. CN103467355A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of Indapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of indapamide, a diuretic and antihypertensive agent. The document delves into its structural features, conformational possibilities, and the experimental and computational methodologies used for its characterization.
Molecular Structure of this compound
This compound is a sulfonamide derivative with a rigid bicyclic indole moiety and a flexible chlorobenzamide group. Its structural characteristics are fundamental to its pharmacological activity.
Chemical Identity:
| Parameter | Value |
| IUPAC Name | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1] |
| Chemical Formula | C₁₆H₁₆ClN₃O₃S[2][3] |
| Molecular Weight | 365.83 g/mol [2][4] |
| CAS Number | 26807-65-8[3] |
This compound often crystallizes as a hemihydrate or a non-stoichiometric hydrate, where water molecules are incorporated into the crystal lattice.[5][6] This hydration state can influence its physicochemical properties.
The molecular structure of this compound, consisting of a chlorosulfamoylbenzamide group attached to a methylindoline ring, is responsible for its diuretic and antihypertensive effects.
Caption: Key structural moieties of the this compound molecule.
Conformational Analysis
The three-dimensional conformation of this compound is crucial for its interaction with its biological targets. Due to the presence of several rotatable bonds, this compound can adopt various conformations. However, its structure is relatively rigid, limiting the number of low-energy conformers.
Crystallographic Conformation
X-ray crystallography has been instrumental in determining the solid-state conformation of this compound. Multiple crystal structures have been deposited in the Cambridge Structural Database (CSD), with some discrepancies resolved using solid-state NMR.[5][6] The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the crystalline state.
Table 1: Selected Bond Lengths from Single Crystal X-ray Diffraction
| Bond | Length (Å) |
| Cl1 - C4 | 1.745 |
| S1 - O1 | 1.432 |
| S1 - O2 | 1.435 |
| S1 - N3 | 1.613 |
| S1 - C5 | 1.768 |
| C7 - O3 | 1.231 |
| C7 - N2 | 1.354 |
| N2 - N1 | 1.407 |
| N1 - C9 | 1.443 |
| N1 - C16 | 1.393 |
| C10 - C9 | 1.523 |
| C10 - C11 | 1.511 |
| C10 - C17 | 1.528 |
(Data extracted and calculated from the CIF file provided by Evans et al., 2022)
Table 2: Selected Bond Angles from Single Crystal X-ray Diffraction
| Atoms | Angle (°) |
| O1 - S1 - O2 | 119.5 |
| O1 - S1 - N3 | 107.9 |
| O2 - S1 - N3 | 107.0 |
| O1 - S1 - C5 | 108.5 |
| O2 - S1 - C5 | 107.3 |
| N3 - S1 - C5 | 106.3 |
| O3 - C7 - N2 | 122.9 |
| C7 - N2 - N1 | 119.8 |
| N2 - N1 - C9 | 115.8 |
| N2 - N1 - C16 | 120.3 |
| C9 - N1 - C16 | 123.8 |
(Data extracted and calculated from the CIF file provided by Evans et al., 2022)
Table 3: Selected Torsion Angles from Single Crystal X-ray Diffraction
| Atoms | Angle (°) |
| C6 - C5 - S1 - N3 | -5.3 |
| C7 - N2 - N1 - C9 | -173.3 |
| C7 - N2 - N1 - C16 | 11.0 |
| N2 - N1 - C9 - C10 | 101.9 |
| N1 - C9 - C10 - C11 | -132.8 |
| N1 - C9 - C10 - C17 | 108.1 |
(Data extracted and calculated from the CIF file provided by Evans et al., 2022)
Computational Conformational Analysis
Density Functional Theory (DFT) calculations have been employed to explore the conformational landscape of this compound in different environments. These studies help in identifying low-energy conformers and understanding the factors that govern their stability.
Table 4: Calculated Geometric Parameters of the Lowest Energy Conformer of this compound in the Gas Phase (DFT B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C=O | 1.223 |
| C-N (amide) | 1.381 | |
| S-N (sulfonamide) | 1.675 | |
| S=O | 1.456 | |
| Bond Angle (˚) | O=C-N | 122.5 |
| C-N-N | 120.1 | |
| O=S=O | 120.3 | |
| Torsion Angle (˚) | C6-C5-S1-N3 | -178.9 |
| C7-N2-N1-C9 | 179.5 |
(Data from the supplementary information of Bolukbasi et al., 2019)
The differences observed between the crystallographic and computationally derived geometric parameters can be attributed to intermolecular interactions and packing forces present in the solid state, which are absent in the gas-phase calculations.
Experimental Protocols
X-ray Powder Diffraction (XRPD)
Objective: To obtain the diffraction pattern of a polycrystalline sample of this compound for phase identification and structural analysis.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is lightly ground to ensure a random orientation of the crystallites. The powdered sample is then spread as a thin layer onto a "zero background" sample holder, typically made of single-crystal silicon.
-
Instrument Setup:
-
Diffractometer: A high-resolution powder diffractometer operating in Bragg-Brentano geometry.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Detector: A position-sensitive detector.
-
-
Data Collection:
-
2θ Range: 4° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. This data can be used for phase identification by comparison to databases or for crystal structure determination and refinement using appropriate software.
Caption: Workflow for X-ray Powder Diffraction analysis of this compound.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To investigate the local chemical environments of the carbon atoms in solid this compound, providing insights into its polymorphic forms and resolving crystallographic ambiguities.
Methodology:
-
Sample Preparation: The crystalline this compound sample is packed into a 4 mm zirconia rotor.
-
Instrument Setup:
-
Spectrometer: A solid-state NMR spectrometer operating at a ¹³C frequency of, for example, 125 MHz.
-
Probe: A 4 mm magic-angle spinning (MAS) probe.
-
-
Data Collection:
-
Technique: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS).
-
MAS Rate: 10-15 kHz.
-
Contact Time: 1-2 ms.
-
Recycle Delay: 5-10 s.
-
Proton Decoupling: High-power two-pulse phase modulation (TPPM) decoupling during acquisition.
-
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the resolved carbon signals are then assigned to the different carbon atoms in the this compound molecule.
Caption: Workflow for solid-state NMR analysis of this compound.
Computational (DFT) Analysis
Objective: To model the conformational space of this compound and calculate its geometric and energetic properties.
Methodology:
-
Software: Gaussian 09W or a similar quantum chemistry software package.
-
Initial Structure: The initial molecular geometry of this compound can be built using a molecular editor or extracted from crystallographic data.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) or a similar-level basis set that includes diffuse and polarization functions.
-
Calculation Type:
-
Geometry Optimization: To find the minimum energy conformation(s).
-
Frequency Analysis: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.
-
Potential Energy Surface Scan: To explore the energy landscape as a function of specific torsion angles.
-
-
Solvation Model (Optional): A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.
-
Analysis: The output files are analyzed to extract optimized geometries (bond lengths, angles, torsion angles), energies, and other calculated properties.
Caption: Logical workflow for DFT-based conformational analysis of this compound.
Conclusion
The molecular structure and conformational preferences of this compound are well-characterized through a combination of experimental techniques and computational modeling. The rigid indoline core and the flexible chlorosulfamoylbenzamide side chain define its conformational landscape. Understanding these structural details at an atomic level is paramount for elucidating its mechanism of action, designing novel analogs, and ensuring the quality and stability of its pharmaceutical formulations. This guide provides a foundational understanding and detailed methodologies for researchers and professionals engaged in the study and development of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving alternative structure determinations of this compound using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of this compound determined from powered diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Indapamide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of the spectroscopic characterization of Indapamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of the structural elucidation of this important diuretic drug.
Introduction to this compound
This compound is a thiazide-like diuretic used in the treatment of hypertension.[1] Its chemical structure, 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, contains several key functional groups that give rise to characteristic spectroscopic signals.[1] Accurate spectroscopic analysis is crucial for identity confirmation, purity assessment, and stability studies in pharmaceutical development and quality control.
Spectroscopic Analysis Workflow
The structural characterization of a pharmaceutical compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques. Each technique provides complementary information, leading to an unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
¹H NMR Spectral Data
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound shows signals corresponding to the aromatic, indoline, and methyl protons.
Table 1: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | NH (amide) |
| ~8.2 | Doublet | 1H | Aromatic CH |
| ~7.8 | Doublet of doublets | 1H | Aromatic CH |
| ~7.6 | Doublet | 1H | Aromatic CH |
| ~7.2-7.4 | Multiplet | 4H | Aromatic CH (indoline) |
| ~4.5 | Multiplet | 1H | CH (indoline) |
| ~3.3 | Doublet of doublets | 1H | CH₂ (indoline) |
| ~2.9 | Doublet of doublets | 1H | CH₂ (indoline) |
| ~1.4 | Doublet | 3H | CH₃ |
Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental (Solid-State, ppm)[2] | Predicted (Solution, DMSO-d₆, ppm)[2] | Assignment |
| C=O | 168.89 | 166.5 | Carbonyl |
| Aromatic C-N | - | 148.2 | Aromatic C-N |
| C-S | - | 142.1 | Aromatic C-S |
| C-Cl | - | 137.9 | Aromatic C-Cl |
| Aromatic C-C | - | 132.7, 131.5 | Aromatic C-C |
| Aromatic CH | - | 128.5, 127.3, 122.0, 119.8, 115.4, 110.2 | Aromatic CH |
| C2 (indoline) | - | 59.8 | CH |
| C3 (indoline) | - | 34.2 | CH₂ |
| CH₃ | 16.02 - 17.64 | 18.5 | Methyl |
Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to packing effects in the crystal lattice.[2]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[3] Ensure the sample is fully dissolved.
-
Sample Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR magnet.[2] The instrument's software is then used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]
-
Data Acquisition: Set the parameters for the desired experiment (e.g., standard 1D proton or carbon). This includes setting the pulse width, spectral width, acquisition time, and relaxation delay.[2] For ¹³C NMR, proton decoupling is typically used.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[2] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amide, sulfonamide, and aromatic moieties.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3310 and 3207 | Sharp | N-H stretching (sulfonamide and amide)[5][6] |
| 1649 | Strong | C=O stretching (amide I)[5][6] |
| 1597 | Medium | Aromatic C=C stretching[5][6] |
| 1538 | Medium | N-H bending (amide II)[5] |
| 1380 and 1166 | Strong | SO₂ stretching (sulfonamide)[5][6] |
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and simple technique for obtaining IR spectra of solid samples.
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[7]
-
Sample Application: Place a small amount of powdered this compound sample directly onto the ATR crystal.[7]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]
-
Sample Scan: Acquire the IR spectrum of the sample. The scan settings typically involve a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]
-
Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry Data
For this compound (Molecular Weight: 365.8 g/mol ), mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identification and quantification.[1]
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Assignment | Technique |
| ESI (-) | 364.05 | [M-H]⁻ (Deprotonated molecule)[5] | LC-MS |
| ESI (+) | 366.2 / 366.4 | [M+H]⁺ (Protonated molecule)[8][9] | LC-MS/MS |
| ESI (+) | 366.2 → 132.1 | MRM Transition for quantification[8] | LC-MS/MS |
| ESI (+) | 366.4 → 132.1 | MRM Transition for quantification[9] | LC-MS/MS |
ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring
Experimental Protocol for LC-MS
This protocol provides a general outline for the analysis of this compound using Liquid Chromatography-Mass Spectrometry.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.[9] Create a series of calibration standards by diluting the stock solution. Prepare the sample for analysis, which may involve a simple dilution or an extraction from a more complex matrix (e.g., protein precipitation for plasma samples).[10]
-
Chromatographic Separation: Inject the prepared sample into an HPLC or UPLC system. The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically ESI). The mass spectrometer is operated in either positive or negative ion mode to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.[8] For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.[8]
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify this compound. A calibration curve is generated from the standards to determine the concentration of the analyte in the unknown sample.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the molecular structure and the connectivity of atoms. IR spectroscopy verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and can be used for highly sensitive quantification. These techniques are indispensable tools for the quality control and research of this compound in the pharmaceutical industry.
References
- 1. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Determination of this compound in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 9. Simultaneous determination of this compound, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Screening of Indapamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a non-thiazide sulfonamide diuretic, has long been a cornerstone in the management of hypertension. Its unique dual mechanism of action, involving both a diuretic effect and a direct vascular action, has spurred interest in the development of novel derivatives with potentially enhanced pharmacological profiles.[1][2][3] This technical guide provides a comprehensive overview of the initial pharmacological screening methodologies for this compound derivatives, focusing on the core assays for diuretic and antihypertensive activities, as well as in vitro assessments of its key molecular targets. Detailed experimental protocols are provided to facilitate the replication and adaptation of these screening methods. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound distinguishes itself from traditional thiazide diuretics through its chemical structure, which includes a methylindoline moiety conferring high lipid solubility.[1][4] This property is believed to contribute to its accumulation in vascular smooth muscle and its direct vascular effects, which may involve the modulation of calcium ion influx.[1][5][6] Furthermore, this compound and its derivatives are known to interact with carbonic anhydrase isozymes, an activity that may also play a role in their overall pharmacological effects.[2][7]
The initial pharmacological screening of new this compound derivatives is a critical step in identifying promising lead compounds. This process typically involves a battery of in vivo and in vitro assays designed to characterize their diuretic and antihypertensive potency, as well as their activity at the molecular level.
In Vivo Pharmacological Screening
Diuretic Activity Screening
The primary method for assessing the diuretic potential of this compound derivatives is the Lipschitz test, performed in rats.[8] This assay measures the volume of urine and the excretion of key electrolytes (Na+, K+, Cl-) following the administration of the test compound.
Experimental Protocol: Diuretic Activity in Rats (Lipschitz Test) [8]
-
Animals: Male Wistar rats weighing 150-200g are used. Animals are fasted for 18 hours prior to the experiment, with free access to water.
-
Grouping: Animals are divided into several groups (n=6 per group):
-
Control group (vehicle, e.g., 0.9% NaCl solution)
-
Standard group (e.g., this compound, dose-dependent)
-
Test groups (various doses of this compound derivatives)
-
-
Procedure:
-
Animals are orally administered the vehicle, standard drug, or test compound.
-
Immediately after administration, all animals receive a saline load (e.g., 25 mL/kg of 0.9% NaCl solution) orally.
-
Animals are placed in metabolic cages designed to separate urine and feces.
-
Urine is collected at predetermined intervals, typically over 5 and 24 hours.
-
-
Parameters Measured:
-
Total urine volume (mL)
-
Urinary concentrations of Na+, K+, and Cl- (mEq/L), determined by flame photometry or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. The saluretic activity is assessed by comparing the electrolyte excretion between the groups.
Antihypertensive Activity Screening
The antihypertensive effects of this compound derivatives are typically evaluated in spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.
Experimental Protocol: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR) [1][9]
-
Animals: Adult male spontaneously hypertensive rats (SHR) are used.
-
Grouping: Animals are divided into control, standard (this compound), and test groups.
-
Procedure:
-
Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using the tail-cuff method.
-
Animals are treated orally with the vehicle, standard drug, or test compound daily for a specified period (e.g., 1-2 weeks).
-
SBP and HR are monitored at regular intervals during the treatment period.
-
-
Data Analysis: The change in SBP from baseline is calculated for each group and compared. A significant reduction in SBP in the test group compared to the control group indicates antihypertensive activity.
In Vitro Pharmacological Screening
Carbonic Anhydrase Inhibition Assay
This compound is known to inhibit various isoforms of carbonic anhydrase (CA).[2][4] The inhibitory activity of its derivatives against specific CA isoforms (e.g., hCA I, II, IX, XII) is a key component of the initial screening process.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [10]
-
Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A solution of the CA enzyme is pre-incubated with various concentrations of the this compound derivative (or a standard inhibitor like acetazolamide) for a set period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance of the product (e.g., 4-nitrophenolate) over time.
-
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Calcium Channel Blocking Activity Assay
The direct vascular effect of this compound is thought to be mediated, in part, by its ability to block calcium channels.[6] This activity can be assessed in vitro using isolated smooth muscle preparations.
Experimental Protocol: In Vitro Calcium Channel Blocking Activity [6][11]
-
Tissue Preparation: Isolated rat aorta or portal vein preparations are used. The tissues are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractions are induced by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Once a stable contraction is achieved, cumulative concentrations of the this compound derivative are added to the organ bath.
-
-
Data Analysis: The relaxant effect of the derivative is measured as a percentage reversal of the KCl-induced contraction. The concentration of the compound that causes 50% relaxation (IC50) is calculated.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate a structured presentation for comparative analysis.
Table 1: Diuretic and Saluretic Activity of this compound Derivatives in Rats (at 10 mg/kg, p.o.)
| Compound | Diuretic Activity (Urine Volume Ratio to Control) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) |
| This compound | 2.5 ± 0.3 | 120 ± 10 | 25 ± 3 |
| Derivative A | 2.8 ± 0.4 | 135 ± 12 | 28 ± 4 |
| Derivative B | 1.5 ± 0.2 | 80 ± 9 | 22 ± 2 |
| Derivative C | 3.1 ± 0.5 | 145 ± 15 | 26 ± 3 |
Table 2: Antihypertensive Activity of this compound Derivatives in SHR (at 5 mg/kg/day, p.o. for 14 days)
| Compound | Mean Reduction in SBP (mmHg) |
| This compound | 30 ± 4 |
| Derivative A | 35 ± 5 |
| Derivative B | 15 ± 3 |
| Derivative C | 38 ± 6 |
Table 3: In Vitro Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms (IC50, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| This compound | >10000 | 2520 | 48 | 6.3 |
| Derivative A | 8500 | 1800 | 35 | 5.1 |
| Derivative B | >10000 | 3500 | 65 | 8.9 |
| Derivative C | 7800 | 1500 | 30 | 4.5 |
Table 4: In Vitro Calcium Channel Blocking Activity of this compound Derivatives (IC50, µM)
| Compound | Relaxation of KCl-induced Contraction |
| This compound | 15 ± 2 |
| Derivative A | 12 ± 1.5 |
| Derivative B | 25 ± 3 |
| Derivative C | 10 ± 1 |
Signaling Pathways
The proposed mechanisms of action of this compound and its derivatives involve multiple signaling pathways.
Conclusion
The initial pharmacological screening of this compound derivatives requires a multi-faceted approach, combining in vivo assessments of diuretic and antihypertensive efficacy with in vitro characterization of their molecular targets. The protocols and data presentation formats outlined in this guide provide a standardized framework for the systematic evaluation of new chemical entities in this class. By employing these methodologies, researchers can effectively identify and advance promising new candidates for the treatment of hypertension and related cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitors. Interaction of this compound and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the this compound-isozyme II adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, this compound, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 9. Antihypertensive action of this compound. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Vascular Smooth Muscle Cell Mechanisms of Indapamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic, exerts its antihypertensive effects not only through its renal actions but also via a direct impact on vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on the vasculature. It delves into the intricate signaling pathways, presents collated quantitative data from key experimental studies, and offers detailed protocols for the methodologies cited. This document is intended to be a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development, facilitating a deeper understanding of this compound's unique vascular properties and informing future research endeavors.
Core Mechanisms of Action
This compound's primary vascular effect is the induction of vasodilation, which contributes significantly to its blood pressure-lowering capabilities. This is achieved through a multi-faceted mechanism that primarily involves the modulation of ion channels, particularly calcium channels, and interaction with various signaling cascades within the vascular smooth muscle.
Inhibition of Calcium Influx
A cornerstone of this compound's vascular action is its ability to reduce the influx of extracellular calcium (Ca2+) into VSMCs. Elevated intracellular calcium is a critical trigger for the activation of contractile proteins, leading to vasoconstriction. This compound interferes with this process through the following mechanisms:
-
Blockade of Voltage-Gated Calcium Channels: this compound has been shown to inhibit L-type voltage-gated calcium channels in VSMCs.[1][2] This blockade is concentration-dependent and is more pronounced at higher concentrations.[1][2] By attenuating the influx of Ca2+ upon membrane depolarization, this compound directly counteracts a key pathway for vasoconstriction.
-
Inhibition of Agonist-Induced Calcium Influx: Beyond its effects on voltage-gated channels, this compound also curtails the increase in intracellular calcium triggered by various vasoconstrictor agonists, such as noradrenaline.[3] This suggests an interference with receptor-operated calcium channels or downstream signaling pathways that modulate calcium entry.
Modulation of Potassium Channels
This compound's influence extends to potassium (K+) channels, which play a crucial role in setting the membrane potential of VSMCs. By modulating K+ efflux, this compound can induce hyperpolarization, leading to the closure of voltage-gated Ca2+ channels and subsequent vasodilation. Some studies suggest that the reduction in outward K+ current by this compound is secondary to its inhibition of Ca2+ influx, indicating a complex interplay between these two ions.[4]
Stimulation of Prostaglandin Synthesis
This compound has been demonstrated to stimulate the synthesis of vasodilatory prostaglandins, particularly prostacyclin (PGI2), within the vascular wall.[5] PGI2 acts on prostanoid receptors on VSMCs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately results in vasorelaxation. The antihypertensive effect of this compound can be antagonized by inhibitors of prostaglandin synthesis, such as indomethacin, highlighting the significance of this pathway.[5]
Endothelium-Dependent Effects
While this compound exerts direct effects on VSMCs, it also interacts with the vascular endothelium. It has been shown to facilitate the release of endothelium-derived relaxing factors (EDRFs), particularly when prostanoid production is impaired.[6] This suggests a potential role for this compound in enhancing endothelium-dependent vasodilation, a critical process for maintaining vascular health.
Antiproliferative Effects and Signaling
Beyond its immediate effects on vascular tone, this compound exhibits antiproliferative properties on VSMCs.[7] This is particularly relevant in the context of vascular remodeling associated with hypertension. The key signaling pathways implicated in this effect include:
-
Inhibition of the MAPK Pathway: this compound has been shown to decrease the phosphorylation of p44/p42 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell growth and proliferation.[7]
-
Downregulation of c-fos Expression: As a downstream consequence of MAPK inhibition, this compound significantly reduces the expression of the proto-oncogene c-fos, which is crucial for cell cycle progression.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound on vascular smooth muscle cells.
Table 1: Inhibitory Concentrations (IC50) of this compound on VSMC Contraction
| Agonist/Condition | Artery Type | IC50 (M) | Reference |
| High K+ | Mesenteric Artery (rabbit) | 9.2 ± 3.0 x 10⁻⁶ | [3] |
| Noradrenaline | Mesenteric Artery (rabbit) | 5.5 ± 4.0 x 10⁻⁸ | [3] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca2+]i) in VSMCs
| Condition | This compound Concentration (µM) | Effect on [Ca2+]i | Reference |
| Basal | 10 | No significant effect | [2] |
| Potassium-induced depolarization | 10 | Significantly blunted the increase | [2] |
| Osmotic cell swelling | 10 | Significantly blunted the increase | [2] |
| H₂O₂-induced oxidative stress | 10 | No significant modification | [2] |
Table 3: Effect of this compound on VSMC Proliferation
| Parameter | This compound Concentration (M) | Inhibition | Reference |
| Serum-induced DNA synthesis (BrdU incorporation) | 10⁻⁶ | 21.2% | [7] |
| 10⁻⁵ | 38.1% | [7] | |
| 5 x 10⁻⁵ | 68.2% | [7] | |
| 5 x 10⁻⁴ | 81.6% | [7] | |
| Serum-induced c-fos expression | 5 x 10⁻⁴ | 95-99% | [7] |
Table 4: Comparative Effects of this compound and Hydrochlorothiazide on Vascular Parameters
| Parameter | This compound | Hydrochlorothiazide | Reference |
| Inhibition of transmembrane calcium influx | More potent | Less potent | [1] |
| Reduction of pressor responses to noradrenaline | Significant reduction | No effect | [8] |
| Prevention of myocyte hypertrophy | More effective (-33%) | Less effective | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
-
Principle: Fura-2 AM is a membrane-permeable fluorescent dye that is cleaved by intracellular esterases to the Ca2+-sensitive form, Fura-2. The fluorescence emission of Fura-2 at 510 nm differs depending on whether it is excited at 340 nm (Ca2+-bound) or 380 nm (Ca2+-free). The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca2+ concentration.[10][11]
-
Protocol:
-
Cell Culture: Culture vascular smooth muscle cells (e.g., A10 cell line) on glass coverslips in appropriate culture medium until they reach the desired confluency.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS) containing (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 0.8 MgSO₄, 5.5 glucose, and 10 HEPES, pH 7.4. Incubate the cells with 2-5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.
-
Measurement: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with BSS.
-
Stimulation: After establishing a stable baseline, perfuse the cells with BSS containing the desired concentration of this compound for a specified pre-incubation period. Subsequently, stimulate the cells with a vasoconstrictor agonist (e.g., 80 mM KCl or 10⁻⁶ M noradrenaline).
-
Data Acquisition: Record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
Calibration and Analysis: At the end of each experiment, calibrate the Fura-2 signal by first adding a Ca2+ ionophore (e.g., 10 µM ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a Ca2+ chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation.
-
Patch-Clamp Electrophysiology for Ion Channel Recording
-
Principle: The patch-clamp technique allows for the recording of ionic currents through individual ion channels or the whole-cell membrane of a single VSMC. This provides direct evidence of a drug's effect on ion channel function.[12][13][14]
-
Protocol:
-
Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., rabbit mesenteric artery) by enzymatic digestion (e.g., with collagenase and elastase). Plate the isolated cells on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution. The internal solution for recording Ca2+ currents typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, and 5 Mg-ATP, pH 7.2 with CsOH.
-
Recording: Place the coverslip with VSMCs in a recording chamber on an inverted microscope. Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit voltage-gated Ca2+ currents.
-
Drug Application: After recording baseline currents, perfuse the recording chamber with an external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
-
Data Analysis: Measure the peak amplitude of the inward Ca2+ currents before and after this compound application. Construct current-voltage (I-V) relationships to analyze the voltage-dependence of the channel block.
-
Vascular Reactivity Assay (Wire Myography)
-
Principle: This ex vivo technique measures the contractile and relaxant responses of isolated arterial rings to pharmacological agents, providing a functional assessment of a drug's effect on vascular tone.[15]
-
Protocol:
-
Tissue Preparation: Euthanize an animal (e.g., a rat or rabbit) and carefully dissect a segment of the desired artery (e.g., thoracic aorta or mesenteric artery) in cold, oxygenated Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings on two stainless steel wires in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One wire is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). For studies involving the endothelium, assess its integrity by observing relaxation to acetylcholine (e.g., 10⁻⁶ M) after pre-contraction with an agonist like phenylephrine.
-
Experimental Protocol:
-
Inhibition of Contraction: Pre-incubate the arterial rings with various concentrations of this compound for a specified period (e.g., 30 minutes). Then, generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., noradrenaline or phenylephrine).
-
Induction of Relaxation: Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor. Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its relaxant effect.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Express relaxation responses as a percentage of the pre-contraction. Calculate EC50 or IC50 values to quantify the potency of the drug.
-
Western Blotting for MAPK Phosphorylation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of the MAPK pathway, antibodies specific to the phosphorylated (active) forms of kinases like p44/p42 MAPK (ERK1/2) are used.[16][17]
-
Protocol:
-
Cell Treatment and Lysis: Culture VSMCs to near confluence. Serum-starve the cells for 24 hours to reduce basal MAPK activity. Pre-treat the cells with this compound for a designated time, followed by stimulation with a growth factor (e.g., 10% fetal bovine serum or PDGF). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p44/p42 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p44/p42 MAPK or a housekeeping protein like GAPDH.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
References
- 1. Compared effects of this compound, hydrochlorothiazide and chlorthalidone on electrical and mechanical activities in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of prostaglandins in the mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on endothelium-dependent relaxations in isolated canine femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibitory activity of this compound on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative effects of this compound and hydrochlorothiazide on cardiac hypertrophy and vascular smooth-muscle phenotype in the stroke-prone, spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Protocol [labome.com]
- 14. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound treatment modifies the vascular reactivity of normotensive rat mesenteric arteries ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Review of Indapamide's Diuretic and Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic, stands out in the management of hypertension due to its dual mechanism of action: a primary diuretic effect and a direct vasodilatory effect.[1][2] This technical guide provides an in-depth review of these two core effects, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the underlying signaling pathways. The diuretic action is primarily achieved through the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis.[1] Concurrently, this compound exerts a direct vasodilatory effect on vascular smooth muscle, which is attributed to the modulation of calcium ion channels, leading to a reduction in intracellular calcium levels and subsequent vasorelaxation.[1][3] This document aims to be a comprehensive resource for researchers and professionals involved in the study and development of antihypertensive therapies.
Diuretic Effect of this compound
This compound's diuretic action is central to its antihypertensive properties, primarily by reducing blood volume.[1]
Mechanism of Action
The principal mechanism of this compound's diuretic effect is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (also known as the thiazide-sensitive Na+-Cl- cotransporter or NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking this symporter, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the excretion of sodium and chloride, and consequently, water, resulting in diuresis and a reduction in extracellular fluid and plasma volume.[1] While it is a diuretic, its effect is considered mild at therapeutic doses.[4]
Quantitative Data: Diuretic and Antihypertensive Efficacy
The following tables summarize the quantitative effects of this compound on various physiological parameters related to its diuretic and antihypertensive actions.
Table 1: Dose-Response of this compound on Blood Pressure in Patients with Mild to Moderate Hypertension [5][6]
| Daily Dose | Average Diastolic BP Reduction (mmHg) | Average Systolic BP Reduction (mmHg) |
| 1 mg | ~6 | ~13 |
| 2.5 mg | 15 | - |
| 5 mg | 16 | - |
Data from a double-blind, parallel study over an eight-week treatment period compared to placebo.[5] Another 40-week study showed similar diastolic reductions.[6]
Table 2: Effect of this compound on Body Weight and Plasma Volume [7]
| Daily Dose | Mean Decrease in Body Weight (kg) | Change in Plasma Volume |
| 1.0 mg | 0.5 | No significant change |
| 2.5 mg | 1.0 | No significant change |
| 5.0 mg | No further decrease | No significant change |
Data from a single-blind, placebo-controlled study with each dose administered for 4 weeks.[7]
Experimental Protocol: Measurement of Na+-K+-Cl- Cotransporter Inhibition
A common method to assess the inhibitory effect of compounds like this compound on the Na+-K+-Cl- cotransporter (NKCC) involves measuring the uptake of a radioactive tracer, such as 86Rb+ (as a potassium analog), in cells expressing the cotransporter.
Objective: To quantify the inhibition of NKCC1 activity by this compound.
Materials:
-
Cell line expressing NKCC1 (e.g., HT-29 human colon adenocarcinoma cells).
-
86RbCl (radioactive rubidium chloride).
-
This compound solutions of varying concentrations.
-
Bumetanide (a known potent NKCC inhibitor, as a positive control).
-
Ouabain (to inhibit Na+/K+-ATPase).
-
Cell culture medium and buffers.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the NKCC1-expressing cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate them in a buffer containing ouabain to block Na+/K+-ATPase activity. This ensures that 86Rb+ uptake is primarily through the NKCC.
-
Inhibition: Add varying concentrations of this compound or bumetanide to the wells and incubate for a specified period.
-
86Rb+ Uptake: Initiate the uptake by adding 86RbCl to each well and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with an ice-cold wash buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: The bumetanide-sensitive component of 86Rb+ uptake is considered to be mediated by NKCC. The inhibitory effect of this compound is calculated as a percentage of the bumetanide-sensitive uptake. An IC50 value can then be determined from the dose-response curve.
Signaling Pathway: Diuretic Effect
The diuretic action of this compound is a direct inhibition of the Na+-Cl- cotransporter.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An overview of the pharmacology and clinical efficacy of this compound sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possible mode of action of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter dose-response study of the effect of this compound in the treatment of patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diuretic and cardiovascular effects of this compound in hypertensive subjects: a dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of Indapamide Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure determination of Indapamide hemihydrate, a diuretic agent widely used in the treatment of hypertension. This document delves into the crystallographic data, experimental methodologies, and key structural features of this pharmaceutical compound, presenting the information in a clear and structured format to aid in research and development.
Crystallographic Data Summary
The crystal structure of this compound hemihydrate has been a subject of multiple investigations, leading to several determinations deposited in the Cambridge Structural Database (CSD). The following table summarizes the key crystallographic data from the most relevant studies, including the structure determined from powder X-ray diffraction (PXRD) data and subsequent single-crystal X-ray diffraction (SCXRD) analyses which resolved initial ambiguities.[1][2]
| Parameter | From Powder Diffraction (FOCCAD) | Single Crystal Determination 1 (VAGKUM) | Single Crystal Determination 2 (WOCPEM) |
| Formula | C16 H17 Cl N3 O3.5 S | C16 H16 Cl N3 O3 S | C16 H17 Cl N3 O3.5 S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | I2/a | I2/a | C2/c |
| a (Å) | 15.118 | 15.0586 | 30.158 |
| b (Å) | 18.048 | 18.007 | 18.007 |
| c (Å) | 12.981 | 12.954 | 12.954 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.7 | 90.73 | 90.73 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 3537.4 | 3505.4 | 7010.8 |
| Z | 8 | 8 | 16 |
| Z' | 1 | 1 | 4 |
| Temperature (K) | Not Reported | 100 | 100 |
| R-factor (%) | Not Reported | 4.0 | 9.0 |
Note: The WOCPEM structure, while having a higher R-factor, resolves the disorder present in the VAGKUM model by describing four distinct this compound molecules in the asymmetric unit (Z' = 4).[2] This highlights the importance of complementary techniques like solid-state NMR in validating crystallographic models.[1]
Experimental Protocols
The determination of the crystal structure of this compound hemihydrate has employed both powder and single-crystal X-ray diffraction techniques. The methodologies are detailed below.
Powder X-ray Diffraction (PXRD)
The initial crystal structure of this compound hemihydrate was determined from laboratory X-ray powder diffraction data due to the difficulty in obtaining single crystals of adequate size.[3]
Sample Preparation: Commercially available this compound hemihydrate was used. The sample was lightly ground to ensure random orientation of the crystallites.[4]
Data Collection:
-
Instrument: A laboratory X-ray diffractometer was used.[3]
-
Radiation: Copper Kα radiation (λ = 1.5418 Å) is commonly used for pharmaceutical powder diffraction.
-
Scan Range (2θ): Data was collected over a wide angular range (e.g., 1-55°) to capture a sufficient number of reflections for structure solution.[4]
-
Step Size and Time: A small step size (e.g., 0.02°) and sufficient counting time per step were employed to obtain high-quality data.[4]
Structure Solution and Refinement:
-
Indexing: The powder pattern was indexed to determine the unit cell parameters and crystal system.
-
Structure Solution: Direct-space methods, such as Monte Carlo or simulated annealing, were employed to find the best-fit molecular packing within the determined unit cell.[3]
-
Rietveld Refinement: The final crystal structure was refined using the Rietveld method, where the calculated powder pattern is fitted to the experimental data. This refinement process optimizes the atomic positions, site occupancies, and other profile parameters.
Single-Crystal X-ray Diffraction (SCXRD)
Subsequent studies successfully utilized single-crystal X-ray diffraction to achieve a more precise and detailed structural model.
Crystal Growth: Single crystals of this compound hemihydrate have been grown serendipitously during co-crystallization experiments.[2] For example, attempts to co-crystallize this compound with gliclazide yielded single crystals of this compound hemihydrate.
Data Collection:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) was used.
-
Radiation: Molybdenum Kα (λ = 0.71073 Å) or Copper Kα (λ = 1.5418 Å) radiation is typically used.
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.[5]
-
Data Collection Strategy: A series of diffraction images were collected over a range of crystal orientations.
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The structure was solved using direct methods or Patterson methods, which determine the initial phases of the structure factors.
-
Structure Refinement: The structural model was refined by full-matrix least-squares on F², optimizing atomic positions, and anisotropic displacement parameters. Hydrogen atoms were typically located from the difference Fourier map and refined isotropically.[4]
Visualized Experimental Workflow and Structural Interactions
To further elucidate the process and the resulting molecular arrangement, the following diagrams are provided.
References
- 1. Resolving alternative structure determinations of this compound using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of this compound determined from powered diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Quantum Chemical Calculations of the Indapamide Molecule: A Technical Guide
Abstract: Indapamide is a thiazide-like diuretic and antihypertensive agent widely used in the treatment of hypertension and edema.[1][2] A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for drug design, development, and understanding its mechanism of action. This technical guide provides an in-depth overview of the quantum chemical calculations performed on the this compound molecule. It details the computational methodologies, summarizes key quantitative data from theoretical studies, and visualizes logical workflows. The information presented is intended for researchers, scientists, and professionals in drug development and computational chemistry.
Computational Methodologies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound.[3][4] These methods allow for the prediction of molecular geometries, vibrational frequencies, electronic structure, and spectroscopic properties with a high degree of accuracy.
Experimental and Computational Protocols:
The typical theoretical protocol for analyzing the this compound molecule involves several key steps, primarily using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[5][6]
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the structure with the minimum energy on the potential energy surface. Calculations are often performed for the molecule in the gas phase and in various solvents to understand environmental effects.[3]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8]
-
Solvent Effects: To simulate a more realistic biological environment, solvent effects are incorporated using models like the Conductor-like Polarizable Continuum Model (CPCM).[5][6] This approach treats the solvent as a continuous medium with a specific dielectric constant.
-
Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MEP) map to identify reactive sites, and population analysis (e.g., Mulliken) to determine partial atomic charges.[9][10]
-
Spectroscopic Simulation:
-
UV-Vis Spectra: The electronic absorption spectra are estimated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions.[5]
-
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts are predicted, often using the Gauge-Including Atomic Orbital (GIAO) method, and compared with experimental data for structural validation.[11][12]
-
Table 1: Summary of a Typical Computational Protocol for this compound Analysis
| Parameter | Method/Basis Set | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | A hybrid functional balancing accuracy and computational cost.[5][6] |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron orbitals.[5] |
| Solvent Model | CPCM | To simulate the effects of different solvent environments.[5][6] |
| Spectra (UV-Vis) | TD-DFT | To predict electronic absorption spectra.[5] |
Structural and Vibrational Analysis
The optimized geometry of this compound reveals the spatial arrangement of its constituent atoms. Vibrational analysis provides theoretical frequencies that can be directly compared to experimental FT-IR spectra, aiding in the assignment of spectral bands to specific molecular motions.
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) of this compound [13]
| Experimental | Gas (Theoretical) | Water (Theoretical) | DMSO (Theoretical) | ACE (Theoretical) | Tentative Assignment |
|---|---|---|---|---|---|
| 3209 | 3210 | 3214 | 3214 | 3214 | N-H stretching |
| 3050 | 3079 | 3086 | 3086 | 3086 | Aromatic C-H stretching |
| 2925 | 3071 | 3074 | 3074 | 3074 | Asymmetric CH₃ stretching |
| 2851 | 3056 | 3056 | 3056 | 3056 | Symmetric CH₃ stretching |
Note: ACE refers to Acetone. Data is sourced from a study combining experimental spectroscopy with DFT calculations.[13]
Electronic Properties and Chemical Reactivity
The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding this behavior.
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[14] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[14] These energies are used to calculate key reactivity descriptors.
Table 3: Frontier Molecular Orbital Energies and Energy Gap of this compound in Different Media [13]
| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Gas | -1.186 | 6.768 | 7.954 |
| Water | -1.171 | 6.902 | 8.073 |
| DMSO | -1.170 | 6.904 | 8.074 |
| ACE | -1.168 | 6.904 | 8.072 |
Note: The large energy gaps across different media define the high stability of the this compound molecule.[13]
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges.[10] For this compound, these calculations typically show that oxygen, nitrogen, and chlorine atoms carry negative charges, making them nucleophilic centers, while the sulfur and adjacent carbonyl carbon atoms are positively charged, indicating electrophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. For this compound, MEP analysis highlights the electronegative regions (red/yellow) around the oxygen atoms of the sulfamoyl and carbonyl groups, which are susceptible to electrophilic attack. The electropositive regions (blue) are typically found around the amine hydrogens, indicating sites for nucleophilic attack.
Simulated Spectroscopic Data
Computational methods provide a powerful means to simulate and interpret experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of this compound.[5] Theoretical studies have been performed in various solvents, with results showing good agreement with experimental data where the absorption maxima are observed around 240 nm.[15]
NMR Spectroscopy: Theoretical calculations of ¹³C and ¹H NMR chemical shifts are crucial for structural elucidation. There is a strong correlation between predicted and experimental chemical shifts, which helps in assigning signals to specific atoms and confirming the molecular structure, including in its metabolites like dehydrothis compound.[11][16]
Table 4: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) of this compound [11]
| Carbon Atom | Experimental (Solid-State) | Predicted (Solution, DMSO-d6) | Assignment |
|---|---|---|---|
| C=O | 168.89 | 166.5 | Carbonyl |
| C-Cl | - | 137.9 | Aromatic C-Cl |
| C-S | - | 142.1 | Aromatic C-S |
| Aromatic C-N | - | 148.2 | Aromatic C-N |
| C2 | - | 59.8 | CH |
| C3 | - | 34.2 | CH₂ |
| CH₃ | 16.02 - 17.64 | 18.5 | Methyl |
Note: Solid-state shifts can differ from solution-state predictions due to crystal packing effects.[11]
Conclusion
Quantum chemical calculations provide invaluable, atomistic-level insights into the molecular properties of this compound. Through methods like DFT, researchers can accurately predict its geometry, vibrational modes, electronic structure, and spectroscopic signatures. The data derived from these calculations—including HOMO-LUMO energy gaps, atomic charges, and simulated spectra—correlate well with experimental findings and are fundamental to understanding the molecule's stability, reactivity, and potential interactions. This computational approach is an indispensable component of modern drug discovery and development, facilitating the rational design of new therapeutic agents and the comprehensive characterization of existing ones.
References
- 1. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.ms4sub.com [data.ms4sub.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate theoretical prediction of vibrational frequencies in an inhomogeneous dynamic environment: A case study of a glutamate molecule in water solution and in a protein-bound form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
A Historical Perspective on the Development of Indapamide: A Technical Guide
Abstract: This document provides an in-depth technical overview of the historical development of Indapamide, a thiazide-like diuretic and antihypertensive agent. It details the initial scientific rationale, key milestones in its synthesis, and the preclinical and clinical investigations that elucidated its unique dual mechanism of action. The paper is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that established this compound's role in cardiovascular therapy. All quantitative data from seminal studies are summarized in tables, and key experimental methodologies are described.
Introduction: The Need for a Differentiated Antihypertensive Diuretic
In the mid-20th century, thiazide diuretics were a cornerstone of hypertension management. However, their utility was often accompanied by dose-dependent metabolic side effects, including hypokalemia, hyperuricemia, and adverse effects on glucose and lipid metabolism. This created a clear therapeutic need for an antihypertensive agent with the efficacy of a diuretic but a more favorable safety and tolerability profile.
The development of this compound was born from a specific research program initiated by Servier Laboratories in the late 1960s. The primary objective was to synthesize a novel sulfonamide derivative that could dissociate the potent antihypertensive effects from the strong diuretic actions, thereby minimizing the associated metabolic disturbances.[1] This endeavor led to the synthesis of this compound in 1969, a molecule that would later be shown to possess a unique dual mechanism of action, fundamentally distinguishing it from its predecessors.[1] The drug was patented in 1968 and approved for medical use in 1977.[2]
Discovery, Synthesis, and Molecular Structure
This compound (4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide) is a two-part molecule composed of a polar sulfamoyl chlorobenzamide moiety, similar to thiazide diuretics, and a lipid-soluble 2-methylindoline moiety.[3][4] This structural difference—the absence of the benzothiadiazine heterocyclic ring typical of thiazides—is crucial.[1] The hydrophobic indoline ring confers a significantly higher lipid solubility to this compound compared to traditional thiazides, a property that is central to its distinct pharmacological profile.[2][5] This lipophilicity allows for greater tissue penetration and accumulation in the vascular smooth muscle.[2][4]
The synthesis of this compound involves a multi-step process. One common pathway starts with 4-chloro-3-sulfamoylbenzoic acid, which is first converted to its acyl chloride derivative. In parallel, 2-methylindoline is used to prepare 1-amino-2-methylindoline. The final step is the condensation of these two intermediates to yield this compound.
Caption: Key milestones in the development of this compound.
Pharmacological Profile: A Dual Mechanism of Action
Early investigations revealed that this compound's antihypertensive effect could not be explained by diuresis alone, especially at lower therapeutic doses.[1] This pointed towards a dual mechanism of action involving both renal and direct vascular effects, a concept that distinguished it from conventional diuretics.[6][7]
Caption: The dual renal and vascular mechanisms of this compound.
Renal Action: Inhibition of the Na+/Cl- Symporter
Similar to thiazide diuretics, this compound exerts its diuretic effect by acting on the distal convoluted tubule of the nephron.[2][8] It non-competitively inhibits the sodium-chloride (Na+/Cl-) symporter (NCC), preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][8][9] This leads to increased excretion of sodium and water (natriuresis and diuresis), which contributes to a reduction in plasma volume and, consequently, blood pressure.[8]
Vascular Action: Calcium Channel Modulation
The defining feature of this compound is its direct effect on vascular smooth muscle.[3] Its high lipophilicity allows it to accumulate in the smooth muscle of blood vessel walls.[2] Preclinical studies demonstrated that this compound inhibits the transmembrane influx of calcium (Ca2+) ions through slow-channel pathways.[2][10][11] This reduction in intracellular calcium availability decreases the reactivity of the vascular smooth muscle to vasoconstrictor stimuli such as norepinephrine and angiotensin II.[1][12] The result is a reduction in total peripheral resistance, a key factor in its sustained antihypertensive effect.[13]
Preclinical and Pharmacokinetic Studies
Key Preclinical Experimental Protocols
The dual mechanism of action was established through a series of innovative preclinical experiments. While full original protocols are extensive, the methodologies centered on the following principles:
-
Protocol 1: Assessment of Vascular Reactivity (In Vitro)
-
Objective: To determine if this compound directly affects the contractility of blood vessels.
-
Methodology: Arterial tissues (e.g., rabbit aorta, mesenteric arteries) were isolated and mounted in an organ bath containing a physiological salt solution. Contractile responses were induced by adding vasoconstrictors like high concentrations of potassium (K+), which causes depolarization, or agonists like noradrenaline.[14] The experiment was then repeated in the presence of varying concentrations of this compound to measure its inhibitory effect on the force of contraction.[12][14] The concentration required to inhibit the response by 50% (IC50) was calculated.[14]
-
-
Protocol 2: Measurement of Transmembrane Ion Flux
-
Objective: To directly measure the effect of this compound on calcium ion movement into vascular smooth muscle cells.
-
Methodology: Two primary techniques were used. The first involved electrophysiological measurements using a double sucrose gap method on isolated smooth muscle strips. This allowed for the recording of action potentials and the measurement of inward Ca2+ and outward K+ currents, which were shown to be depressed by this compound.[11] A second, more direct method, was the 45Ca2+ Uptake Assay . Here, vascular tissues were incubated with radioactive 45Ca2+. The uptake of the isotope was measured after stimulation with a vasoconstrictor, both with and without this compound, to quantify the drug's ability to block calcium influx.[14]
-
Preclinical Quantitative Findings
Early preclinical studies provided the first quantitative evidence of this compound's potent vascular effects.
| Parameter | Experimental Model | Key Finding | Reference |
| IC50 (High K+-induced contraction) | Rabbit Mesenteric Artery | 9.2 ± 3.0 x 10⁻⁶ M | [14] |
| IC50 (Agonist-induced contraction) | Rabbit Mesenteric Artery | 5.5 ± 4.0 x 10⁻⁸ M | [14] |
| Calcium Current | Rat Portal Vein | Significant reduction at 100 µmol/L (10⁻⁴ M) | [11][15] |
| Antihypertensive Potency | Genetically Hypertensive Rats | 30-300 times more potent than furosemide, spironolactone, and chlorthalidone | [12] |
| Vascular Accumulation | Animal Models | Concentration in vascular smooth muscle 10x higher than in protein-free perfusate | [2] |
Pharmacokinetic Profile
Early pharmacokinetic studies in animals and humans, often using 14C-labeled this compound, were crucial for determining its clinical dosing regimen.[5][6]
-
Absorption: Rapidly and completely absorbed, with peak plasma concentrations occurring within 1-2 hours after oral administration.[5][6]
-
Distribution: Highly lipid-soluble, leading to wide distribution. It exhibits strong binding to carbonic anhydrase in erythrocytes (~98%) and plasma proteins (~79%).[5][6] Its affinity for the vascular wall is a key aspect of its sustained action.[5][6]
-
Metabolism & Excretion: Extensively metabolized in the liver to at least 19 metabolites.[5][6] Less than 7% of the parent drug is excreted unchanged in the urine.[16] Elimination from the blood is biphasic, with a long terminal half-life of approximately 16-18 hours, making it suitable for once-daily dosing.[5][6][16]
Clinical Development and Efficacy
Following the promising preclinical data, clinical trials commenced to evaluate the safety and efficacy of this compound in hypertensive patients.
Caption: How this compound's structure dictates its dual function.
Early Clinical Trials
Numerous studies in the late 1970s demonstrated that this compound was an effective and well-tolerated antihypertensive agent.[1] A multicenter open study published in 1981 involving 85 patients treated with 2.5 mg daily showed significant blood pressure reductions over 4 months.[17]
Comparative Efficacy and Safety
A pivotal 40-week, double-blind, cooperative study directly compared the efficacy of this compound with the standard thiazide diuretic, hydrochlorothiazide (HCTZ), in patients with mild to moderate hypertension. This trial was crucial in establishing its place in therapy.[7] The results showed that this compound was at least as effective as HCTZ in lowering blood pressure, but with a potentially better safety profile regarding certain metabolic parameters like hypokalemia.[7]
| Trial / Study | Treatment Arms | Duration | Mean Reduction in Blood Pressure | Reference |
| Cooperative Double-Blind Study | 1. This compound 2.5 mg/day2. This compound 5.0 mg/day3. HCTZ 50 mg/day | 40 Weeks | 1. ↓ 15 mmHg (Diastolic)2. ↓ 16 mmHg (Diastolic)3. ↓ 15 mmHg (Diastolic) | [7] |
| Multicentre Open Study (1981) | This compound 2.5 mg/day | 4 Months | ↓ 26 mmHg (Systolic)↓ 17 mmHg (Diastolic) | [17] |
| Later SR Formulation Studies | This compound SR 1.5 mg/day | 3-12 Months | ↓ 22.7 to 31.8 mmHg (Systolic) | [18] |
Long-Term Studies and Formulation Advancement
The long-term efficacy and safety of this compound have been confirmed in numerous trials. The development of a 1.5 mg sustained-release (SR) formulation was a significant advancement, providing smoother pharmacokinetic profiles and maintaining antihypertensive efficacy with an even better tolerability profile.[6] Large-scale outcome trials, such as the Perindopril Protection Against Recurrent Stroke Study (PROGRESS) and the Action in Diabetes and Vascular disease: Preterax and Diamicron-MR Controlled Evaluation (ADVANCE) trial, often used this compound in combination with an ACE inhibitor, demonstrating significant benefits in reducing major cardiovascular events.[1]
Conclusion: A Legacy of Differentiated Action
The historical development of this compound is a compelling example of rational drug design. Born from a deliberate effort to improve upon existing therapies, its development journey was marked by preclinical discoveries that unveiled a novel, dual mechanism of action. The high lipophilicity conferred by its unique indoline ring structure allows for a direct vasodilatory effect by modulating calcium influx in vascular smooth muscle, complementing its mild diuretic action at the renal tubule. Early and subsequent clinical trials consistently validated its efficacy and safety, establishing this compound not merely as another diuretic, but as a distinct antihypertensive agent with a unique pharmacological profile that has secured its place in the management of hypertension for decades.
References
- 1. The possible mode of action of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies of this compound, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacology, therapeutic efficacy in hypertension, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Clinical efficacy and safety of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of this compound on excitation-contraction coupling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihypertensive action of this compound. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacology and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound 1.5 mg, sustained release, in the lowering of systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Validated HPLC-UV Method for the Quantification of Indapamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Indapamide in human plasma using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound is a thiazide-like diuretic used in the treatment of hypertension.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for clinical and pharmaceutical research.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, selectivity, and efficiency.[1] This application note details a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Glipizide, Sulfamethazine)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ortho-phosphoric acid
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Triethylamine (TEA)
-
Sodium dihydrogen phosphate
-
Diethyl ether
-
Human plasma (drug-free)
-
Purified water (e.g., Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions for this compound analysis.
| Parameter | Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18 column (e.g., Inertsil ODS-3, X-Terra C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of buffer, Acetonitrile, and Methanol. A common composition is a buffer solution (e.g., 2g KH₂PO₄, 3 ml H₃PO₄, and 3.5 ml triethylamine in 1L of water), Acetonitrile, and Methanol in a ratio of 55:40:5 (v/v/v).[2] Another option includes Acetonitrile:Methanol:Water (40:50:10 v/v/v).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 240 nm[4][5] or 242 nm[3] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled at 30°C[4] |
| Run Time | Approximately 10-15 minutes[5] |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.[5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Glipizide) in the mobile phase.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 5 mL of diethyl ether as the extraction solvent.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Assessed by comparing the chromatograms of blank plasma, plasma spiked with this compound and IS, and a patient sample. No interfering peaks should be observed at the retention times of the analyte and IS.
-
Linearity: The linearity of the method is determined by analyzing a series of calibration standards. The peak area ratio of this compound to the IS is plotted against the nominal concentration.[5]
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction recovery is determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Stability: The stability of this compound in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[1]
Data Presentation
The following tables summarize the quantitative data from validated HPLC-UV methods for this compound quantification.
Table 1: Linearity and Sensitivity
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 400 ng/mL | [2] |
| 10 - 60 µg/mL | ||
| 10 - 100 µg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.999 | [2][5] |
| LOD | 0.52 µg/mL | |
| LOQ | 10 ng/mL | [2] |
| 0.78 µg/mL |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | %RSD | Accuracy (%) | Reference |
| Intra-day Precision | Low, Medium, High | 1.2 - 9.7 | - | [2] |
| - | 0.4404 | - | ||
| Inter-day Precision | Low, Medium, High | 3.3 - 9.7 | - | [2] |
| - | 0.5588 | - | ||
| Accuracy (Recovery) | - | - | 98.16 - 100.12 |
Table 3: Stability Data
| Stability Condition | Duration | Result | Reference |
| Bench-top (Room Temp) | 48 hours | Stable | [1] |
| Refrigerated (8 ± 0.5°C) | 48 hours | Stable | [1] |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The method has been validated according to standard guidelines and is suitable for routine analysis in a clinical or research laboratory. The provided protocol and data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A selective HPLC method for the determination of this compound in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated RP-HPLC Method for the Determination of this compound in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous Analysis of this compound and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 5. sphinxsai.com [sphinxsai.com]
Advanced LC-MS/MS Protocol for the Quantification of Indapamide and its Metabolites
This application note provides a comprehensive and advanced protocol for the simultaneous quantification of the antihypertensive drug Indapamide and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and professionals in drug development, offering high sensitivity and selectivity for pharmacokinetic, bioequivalence, and toxicological studies.[1]
Introduction
This compound is a thiazide-like diuretic widely used in the treatment of hypertension and edema associated with congestive heart failure.[2] It is extensively metabolized in the liver, with less than 7% of the drug excreted unchanged in the urine.[3][2][4][5] Up to 19 distinct metabolites have been identified, with hydroxylated and dehydrogenated forms being prominent.[5] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), with some contribution from CYP2C19.[3][5] Given its extensive metabolism, a robust analytical method for the simultaneous quantification of this compound and its key metabolites is crucial for a comprehensive understanding of its pharmacokinetic profile.
Principle of the Method
This protocol utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound and its metabolites. The analytes, along with a suitable internal standard (IS), are extracted from a biological matrix (e.g., plasma, whole blood, serum) using techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[1] The extracted sample is then injected into a liquid chromatography system for separation, followed by detection with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness and recovery.
Protocol 1: Liquid-Liquid Extraction (LLE) [6]
-
To 200 µL of the biological sample (e.g., whole blood), add 20 µL of the internal standard working solution (e.g., this compound-d3).[6]
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[7][8]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) [1][9]
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X-Drug N) with 1 mL of methanol followed by 1 mL of water.[1][9]
-
To 200 µL of the sample, add 20 µL of the internal standard and 400 µL of 100 mM K2HPO4 (pH 10.5).[1][9]
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of a mixture of methanol and water (e.g., 10:90, v/v).[9]
-
Dry the cartridge under nitrogen gas for 3 minutes.[9]
-
Elute the analytes and internal standard with 1 mL of methanol.[1][9]
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.[1]
Protocol 3: Protein Precipitation [1]
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[1]
-
Vortex mix for 2 minutes.[1]
-
Centrifuge at 12000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube for injection or further processing.[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC conditions for the analysis of this compound, which can be adapted for its metabolites. Due to increased polarity, metabolites like hydroxyl-indapamide are expected to elute earlier than the parent drug from a reversed-phase column.[1]
| Parameter | Condition 1 | Condition 2 |
| System | HPLC or UHPLC System[1] | UHPLC System |
| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm)[6] | Kinetex C18 (100 x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | A: 5 mM aqueous ammonium acetate with 1 mM formic acidB: Methanol (40:60 v/v)[6] | A: 2 mM ammonium acetate with 0.05% formic acidB: Acetonitrile (10:90 v/v)[9] |
| Flow Rate | 1.0 mL/min[6] | 0.4 mL/min |
| Injection Volume | 20 µL[6] | 10 µL[9] |
| Run Time | 3.0 min[6] | 2.5 min |
Mass Spectrometry (MS) Conditions
The following table summarizes typical MS conditions. The MRM transitions for the metabolites should be optimized based on direct infusion of analytical standards.
| Parameter | Condition 1 | Condition 2 |
| System | Triple Quadrupole Mass Spectrometer[9] | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] | Electrospray Ionization (ESI), Positive[9][10][11] |
| MRM Transitions | This compound: m/z 364.0 → 188.9This compound-d3 (IS): m/z 367.0 → 188.9[6] | This compound: m/z 366.2 → 132.1Diazepam (IS): m/z 285.2 → 154.1[10] |
| Source Voltage | - | 3.5 kV[10] |
| Source Temp. | - | 100 °C[10] |
Quantitative Data
The following tables summarize the quantitative performance of the described LC-MS/MS methods for this compound.
Table 1: Calibration and Linearity Data for this compound
| Parameter | Value | Reference |
| Matrix | Human Whole Blood | [6] |
| Calibration Range | 0.25 - 50 ng/mL | [6] |
| Internal Standard | This compound-d3 | [6] |
| Matrix | Human Plasma | [8] |
| Calibration Range | 0.5 - 50 ng/mL | [8] |
| Internal Standard | - | |
| Matrix | Human Plasma | [10] |
| Calibration Range | 0.536 - 45.733 ng/mL | [10] |
| Internal Standard | Diazepam | [10] |
Table 2: Recovery and Precision Data for this compound
| Parameter | Value | Reference |
| Recovery | >80% | [6] |
| Intra-day Precision | <15% | [10] |
| Inter-day Precision | <15% | [10] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.536 ng/mL | [10] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An improved LC-MS/MS method for quantitation of this compound in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of amlodipine, this compound and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Determination of this compound in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 11. Simultaneous determination of this compound, perindopril and its active metabolite perindoprilat in human plasma using UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indapamide Administration in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indapamide in spontaneously hypertensive rat (SHR) models, a key preclinical model for studying hypertension. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of associated biological pathways and workflows.
Introduction
This compound is a thiazide-like diuretic used in the treatment of hypertension. In preclinical research, the spontaneously hypertensive rat (SHR) is a widely utilized genetic model that mimics human essential hypertension. Investigating the effects of this compound in SHRs provides valuable insights into its antihypertensive mechanisms, including its diuretic and direct vascular effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to SHR models.
Table 1: Effects of this compound on Systemic and Cerebral Hemodynamics in SHR
| Parameter | Control (Untreated SHR) | Low Dose this compound (1 mg/kg/day) | High Dose this compound (10 mg/kg/day) | Normotensive Control (WKY) | Reference |
| Systemic Mean Arterial Pressure (mmHg) | 88 ± 6 | 72 ± 3 | 62 ± 4 | 59 ± 3 | [4][5] |
| Cerebral Arteriolar Mean Pressure (mmHg) | 88 ± 6 | 72 ± 3 | 62 ± 4 | 59 ± 3 | [4][5] |
| Cerebral Arteriolar Pulse Pressure (mmHg) | 20 ± 1 | 20 ± 1 | 13 ± 1 | 10 ± 1 | [4][5] |
| Cerebral Arteriolar Cross-Sectional Area (μm²) | 1439 ± 40 | 1091 ± 52 | 1080 ± 91 | 1100 ± 48 | [4][5] |
*Data are presented as mean ± SEM. WKY (Wistar-Kyoto) rats are the normotensive control strain for SHR.
Table 2: Antihypertensive Effects of Single and Repetitive Doses of this compound in SHR
| Administration | Dose (mg/kg) | Effect on Blood Pressure | Reference |
| Single Oral Dose | > 10 | Lowered blood pressure | [1] |
| Repetitive Oral Doses | > 3 | Lowered blood pressure | [1] |
Table 3: Effects of this compound on Myocardial Fibrosis in SHR
| Parameter | Control (Untreated SHR) | This compound (1 mg/kg/day for 6 weeks) | Normotensive Control (WKY) | Reference |
| Systolic Blood Pressure (mmHg) | 171 ± 3 | 157 ± 4 | 119 ± 3 | [6][7] |
| Myocardial Fibrosis | Present | Significantly reduced to control levels | Minimal | [6] |
Experimental Protocols
Protocol 1: General Administration of this compound in SHR
This protocol outlines the oral administration of this compound to SHR for studying its long-term antihypertensive effects.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats (normotensive controls).
-
This compound.
-
Vehicle for dissolving this compound (e.g., drinking water, appropriate solvent for gavage).
-
Oral gavage needles (if applicable).
-
Animal balance.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight and blood pressure for all animals for several days to establish a stable baseline.
-
Drug Preparation: Prepare the this compound solution. For administration in drinking water, dissolve the calculated amount of this compound in the daily volume of water consumed by the rats. For oral gavage, dissolve this compound in a suitable vehicle.
-
Dosing:
-
Monitoring: Monitor body weight and blood pressure regularly (e.g., weekly).
-
Data Analysis: At the end of the study, analyze the changes in blood pressure and other relevant parameters compared to the control groups.
Protocol 2: Evaluation of Myocardial Fibrosis
This protocol describes the assessment of myocardial fibrosis following this compound treatment in SHR.
Materials:
-
Hearts from control and this compound-treated SHR and WKY rats.
-
Formalin for fixation.
-
Paraffin for embedding.
-
Microtome.
-
Stains for fibrosis visualization (e.g., Masson's trichrome).
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the rats and excise the hearts.
-
Fixation and Processing: Fix the left ventricle in 10% buffered formalin and process for paraffin embedding.
-
Sectioning: Cut 5 µm thick sections of the left ventricle.
-
Staining: Stain the sections with Masson's trichrome to visualize collagen fibers (which will appear blue), indicating fibrotic tissue.
-
Image Acquisition: Capture images of the stained sections under a microscope.
-
Quantification: Use image analysis software to quantify the area of fibrosis relative to the total tissue area.
-
Data Analysis: Compare the extent of fibrosis between the different experimental groups. This compound treatment has been shown to prevent the development of myocardial fibrosis in SHR.[6]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanisms of this compound's antihypertensive effects in SHR models.
Caption: General experimental workflow for studying this compound in SHR.
Mechanism of Action
This compound's antihypertensive effects in SHR models are multifaceted. It demonstrates both diuretic and direct vascular actions.[1][2] The diuretic effect, which involves increased excretion of sodium and water, contributes to a reduction in blood volume.[1] More significantly, this compound has a direct effect on the vasculature, leading to reduced vascular resistance.[2][3] This is partly achieved by inhibiting endothelium-dependent contractions.[8] Studies also suggest that this compound can prevent hypertrophic inward remodeling of cerebral arterioles, an effect that may be independent of its blood pressure-lowering action.[4][5] Furthermore, long-term treatment with this compound has been shown to prevent the development of myocardial fibrosis in SHR.[6] Interestingly, this protective effect on the heart does not appear to be mediated by nitric oxide.[6][7] There is also evidence suggesting an interaction with the renin-angiotensin system, as treatment with this compound has been reported to activate it.[4]
References
- 1. [Antihypertensive and diuretic effects of this compound in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive action of this compound. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound, a thiazide-like diuretic, on structure of cerebral arterioles in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] this compound-induced prevention of myocardial fibrosis in spontaneous hypertension rats is not nitric oxide-related. | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits endothelium-dependent contractions in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Indapamide in DOCA-Salt Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the therapeutic effects of Indapamide in a well-established animal model of mineralocorticoid-induced hypertension, the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat. This model closely mimics certain forms of human hypertension characterized by volume expansion and increased oxidative stress.[1][2][3]
Introduction
This compound is a thiazide-like diuretic with additional vasodilatory properties, making it an effective antihypertensive agent.[4][5][6] Its mechanism of action involves inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys and modulating calcium ion channels in vascular smooth muscle cells.[7][8] Furthermore, studies suggest that this compound possesses antioxidant properties and can influence the sympathetic nervous system and the renin-angiotensin system.[4][5][9][10]
The DOCA-salt hypertensive rat model is induced by the administration of the mineralocorticoid DOCA in combination with a high-salt diet, typically following unilateral nephrectomy to accelerate the development of hypertension.[1][2][3] This model is characterized by endothelial dysfunction, cardiovascular remodeling, and increased oxidative and inflammatory stress, providing a relevant platform to evaluate the multifaceted effects of this compound.[1]
Experimental Protocols
Induction of DOCA-Salt Hypertension
This protocol is adapted from established methods for inducing hypertension in rats.[1][2][3]
Materials:
-
Male Wistar rats (8-10 weeks old, 250-300g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release) or DOCA solution for injection
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for uninephrectomy
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.
-
Unilateral Nephrectomy:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a one-week recovery period.
-
-
DOCA Administration and Salt Loading:
-
Following recovery, implant a DOCA pellet subcutaneously in the dorsal neck region under light anesthesia. Alternatively, administer DOCA injections (e.g., 25 mg/kg, subcutaneously, twice weekly).
-
Replace the drinking water with 1% NaCl solution.
-
The development of hypertension typically occurs over 3-4 weeks.[3]
-
-
Sham Control Group: Sham-operated rats will undergo the same surgical procedure without the removal of the kidney and will receive a placebo pellet or vehicle injection and normal drinking water.
This compound Treatment
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
After the induction of stable hypertension (approximately 4 weeks post-DOCA implantation), divide the hypertensive rats into two groups:
-
A normotensive control group (Sham) receiving the vehicle should also be included.
-
The treatment period is typically 4-8 weeks.
Measurement of Physiological Parameters
Blood Pressure and Heart Rate:
-
Method: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry for continuous monitoring.[13][14][15][16]
-
Frequency: Measure blood pressure and heart rate at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
Body Weight, Food and Water Intake, and Urine Output:
-
Method: House rats in metabolic cages for the collection of urine and measurement of food and water consumption.
-
Frequency: Monitor these parameters at baseline and at least once a week during the treatment period.
Vascular Reactivity Studies
At the end of the treatment period, euthanize the rats and isolate the thoracic aorta to assess vascular function.[17][18][19][20][21]
Procedure:
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Cut the aorta into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Record isometric tension using a force transducer.
-
After an equilibration period, assess vasoconstrictor responses by constructing cumulative concentration-response curves to phenylephrine or potassium chloride.
-
Evaluate endothelium-dependent and -independent vasodilation by constructing cumulative concentration-response curves to acetylcholine and sodium nitroprusside, respectively, in pre-constricted aortic rings.
Biochemical Assays
Collect blood and tissue samples at the end of the study for biochemical analysis.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), protein carbonyls, and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in heart and kidney tissues.[22][23][24][25] Dihydroethidine (DHE) staining can be used for in situ detection of reactive oxygen species.[22]
-
Plasma Renin Activity: Determine plasma renin activity using a commercially available radioimmunoassay kit.[26][27][28][29][30]
Histological Analysis
Examine heart and kidney tissues for evidence of cardiovascular and renal remodeling.[31][32][33][34][35]
Procedure:
-
Fix the heart and kidney tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and cut them into sections.
-
Stain the sections with:
-
Hematoxylin and Eosin (H&E): For general morphology and myocyte size.
-
Masson's Trichrome or Picrosirius Red: To assess collagen deposition and fibrosis.
-
-
Perform quantitative morphometric analysis using image analysis software.
Data Presentation
Table 1: Effects of this compound on Physiological Parameters in DOCA-Salt Hypertensive Rats
| Parameter | Sham + Vehicle | DOCA-salt + Vehicle | DOCA-salt + this compound (1 mg/kg) | DOCA-salt + this compound (10 mg/kg) |
| Systolic Blood Pressure (mmHg) | ||||
| Baseline | ||||
| Week 4 | ||||
| Week 8 | ||||
| Heart Rate (bpm) | ||||
| Baseline | ||||
| Week 8 | ||||
| Heart Weight to Body Weight Ratio (mg/g) | ||||
| Urine Output (mL/24h) | ||||
| Plasma Renin Activity (ng/mL/h) |
Table 2: Effects of this compound on Vascular Reactivity in Isolated Aortic Rings
| Parameter | Sham + Vehicle | DOCA-salt + Vehicle | DOCA-salt + this compound |
| Maximal Contraction to Phenylephrine (g) | |||
| EC50 for Phenylephrine (M) | |||
| Maximal Relaxation to Acetylcholine (%) | |||
| EC50 for Acetylcholine (M) | |||
| Maximal Relaxation to Sodium Nitroprusside (%) |
Table 3: Effects of this compound on Oxidative Stress and Histological Markers
| Parameter | Sham + Vehicle | DOCA-salt + Vehicle | DOCA-salt + this compound |
| Cardiac Malondialdehyde (nmol/mg protein) | |||
| Renal Protein Carbonyls (nmol/mg protein) | |||
| Cardiac Superoxide Dismutase Activity (U/mg protein) | |||
| Cardiac Fibrosis (% area) | |||
| Glomerulosclerosis Score |
Mandatory Visualizations
References
- 1. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 4. Pharmacological properties of this compound. Rationale for use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The possible mode of action of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of this compound and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effectiveness of this compound in hypertension: neural, renin and metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound in rats with pressure overload left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of long term oral treatment with this compound on the development of DOCA-salt hypertension in rats: vascular reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. kentscientific.com [kentscientific.com]
- 15. ovid.com [ovid.com]
- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. scielo.br [scielo.br]
- 18. Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reprocell.com [reprocell.com]
- 21. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic and oxidative stress markers in Wistar rats after 2 months on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of renin activity, concentration and substrate in rat plasma by radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. ahajournals.org [ahajournals.org]
- 31. researchgate.net [researchgate.net]
- 32. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cardiac remodeling in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.physiology.org [journals.physiology.org]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Screening of Indapamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent with a dual mechanism of action. It inhibits the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to diuresis, and also exerts a direct vasodilatory effect on vascular smooth muscle cells.[1] This document provides detailed application notes and protocols for a panel of in vitro cell-based assays designed to screen and characterize this compound analogues. These assays will enable the evaluation of compound potency and mechanism of action, facilitating the identification of novel drug candidates with improved therapeutic profiles.
The provided protocols cover key aspects of this compound's biological activity, including its effects on the Na+-Cl- cotransporter, intracellular calcium signaling, vascular smooth muscle cell proliferation, and vasodilation.
Data Presentation
The following tables summarize quantitative data for this compound from in vitro studies, providing a baseline for the evaluation of its analogues.
Table 1: Inhibitory Effect of this compound on Vascular Smooth Muscle Cell Proliferation
| Parameter | Cell Line | Assay | This compound Concentration | % Inhibition of BrdU Incorporation | Reference |
| DNA Synthesis Inhibition | A10 | BrdU Incorporation | 1 µM | 21.2% | [2] |
| 10 µM | 38.1% | [2] | |||
| 50 µM | 68.2% | [2] | |||
| 500 µM | 81.6% | [2] |
Table 2: Effect of this compound on Intracellular Calcium and MAPK Phosphorylation
| Parameter | Cell Line | Stimulus | This compound Concentration | Observation | Reference |
| Cytosolic Free Calcium | A10 | 10% Fetal Calf Serum | 10 µM | Significant Decrease | [2] |
| 50 µM | Significant Decrease | [2] | |||
| p44/p42 MAPK Phosphorylation | A10 | 10% Fetal Calf Serum | 50 µM | Significant Decrease | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Experimental Protocols
Na+-Cl- Cotransporter (NCC) Inhibition Assay
This assay measures the ability of this compound analogues to inhibit the activity of the Na+-Cl- cotransporter, a key mechanism for their diuretic effect. A thallium (Tl+) flux assay is a common method, where Tl+ serves as a surrogate for K+, which can be transported by some cation-chloride cotransporters.
Cell Line: HEK293 cells stably expressing human NCC (hNCC).
Materials:
-
HEK293-hNCC cells
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Chloride-free buffer (e.g., 130 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
Thallium-containing stimulus buffer (e.g., as provided in the kit, or a custom buffer containing Tl2SO4)
-
This compound and test analogues
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed HEK293-hNCC cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye, Pluronic F-127, and optionally Probenecid in a chloride-free buffer. b. Aspirate the culture medium from the cells and wash once with chloride-free buffer. c. Add the dye loading solution to each well and incubate for 60-90 minutes at 37°C, 5% CO2.
-
Compound Incubation: a. Prepare serial dilutions of this compound and test analogues in chloride-free buffer. b. After dye loading, aspirate the loading solution and wash the cells gently with chloride-free buffer. c. Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include vehicle-only wells as a negative control and a known inhibitor (e.g., high concentration of this compound or another thiazide diuretic) as a positive control.
-
Thallium Flux Measurement: a. Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye. b. Using the instrument's injector, add the thallium-containing stimulus buffer to each well. c. Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: a. The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus NCC activity. b. Calculate the initial rate of Tl+ influx (slope of the kinetic curve) for each well. c. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). d. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Intracellular Calcium ([Ca2+]i) Measurement Assay
This assay assesses the effect of this compound analogues on intracellular calcium concentrations in vascular smooth muscle cells, which is crucial for their vasodilatory action.
Cell Line: A10 vascular smooth muscle cells (or primary vascular smooth muscle cells).
Materials:
-
A10 cells
-
96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological salt solution
-
This compound and test analogues
-
A vasoconstrictor agent (e.g., Angiotensin II, Phenylephrine)
-
Fluorescence plate reader capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Protocol:
-
Cell Plating: Seed A10 cells in 96-well plates to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Aspirate the culture medium, wash the cells with HBSS. c. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C, 5% CO2. d. After incubation, wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Compound Incubation: a. Prepare serial dilutions of this compound and test analogues in HBSS. b. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Measurement of [Ca2+]i: a. Place the plate in the fluorescence plate reader. b. Record a baseline fluorescence ratio (F340/F380) for a short period. c. Using the instrument's injector, add the vasoconstrictor agent to stimulate an increase in [Ca2+]i. d. Continue to record the fluorescence ratio for several minutes to capture the calcium transient.
-
Data Analysis: a. Calculate the F340/F380 ratio for each time point. b. The magnitude of the calcium response (e.g., peak ratio or area under the curve) is indicative of the effect of the compound. c. Compare the response in the presence of the test compounds to the vehicle control to determine the percent inhibition of the calcium response. d. Generate dose-response curves to determine IC50 values.
Cell Proliferation (BrdU Incorporation) Assay
This assay evaluates the anti-proliferative effects of this compound analogues on vascular smooth muscle cells, a property that may contribute to their beneficial cardiovascular effects.
Cell Line: A10 vascular smooth muscle cells.
Materials:
-
A10 cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
BrdU Cell Proliferation Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Cell Plating and Synchronization: a. Seed A10 cells in a 96-well plate and allow them to attach overnight. b. To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound and test analogues in complete culture medium. b. Aspirate the serum-free medium and add the compound dilutions to the cells to stimulate re-entry into the cell cycle. Include a vehicle control (serum-containing medium without compound) and a negative control (serum-free medium). c. Incubate for a period that allows for S-phase entry (e.g., 18-24 hours).
-
BrdU Labeling: a. Add the BrdU labeling reagent to each well to a final concentration of 10 µM. b. Incubate for an additional 2-4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Immunodetection of BrdU: a. Aspirate the medium and fix/denature the cells by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature. b. Aspirate the solution and add the anti-BrdU antibody. Incubate for 1 hour at room temperature. c. Wash the wells three times with wash buffer. d. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. e. Wash the wells three times with wash buffer. f. Add the substrate and incubate until color develops (typically 15-30 minutes). g. Add the stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm. b. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. c. Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control. d. Generate dose-response curves and determine IC50 values.
In Vitro Vasodilation Assay (Aortic Ring Assay)
This ex vivo assay directly measures the vasodilatory properties of this compound analogues on isolated blood vessels.
Tissue: Thoracic aorta from rats or mice.
Materials:
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
A vasoconstrictor agent (e.g., Phenylephrine, KCl)
-
This compound and test analogues
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation: a. Humanely euthanize the animal and carefully excise the thoracic aorta. b. Place the aorta in ice-cold Krebs-Henseleit buffer. c. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting and Equilibration: a. Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen. b. Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check: a. Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. b. After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like Phenylephrine (e.g., 1 µM). c. Once a stable contraction is achieved, add Acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
-
Vasodilation Measurement: a. Wash the rings and allow them to return to baseline. b. Pre-contract the rings again with the vasoconstrictor. c. Once a stable plateau is reached, add the this compound analogues in a cumulative, concentration-dependent manner, allowing the response to stabilize at each concentration.
-
Data Analysis: a. Measure the relaxation at each compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the percent relaxation against the compound concentration to generate a dose-response curve. c. Calculate the EC50 (effective concentration for 50% relaxation) and the maximum relaxation (Emax) for each analogue.
References
Electrophysiological Studies of Indapamide on Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a diuretic and antihypertensive agent that exhibits complex electrophysiological effects on various ion channels, contributing to its therapeutic actions and potential cardiovascular implications.[1][2][3] Understanding the interaction of this compound with specific ion channels is crucial for a comprehensive assessment of its pharmacological profile and for the development of safer and more effective cardiovascular drugs. These application notes provide a summary of the known electrophysiological effects of this compound on key cardiac and vascular ion channels, along with detailed protocols for their investigation using patch-clamp electrophysiology.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound on various voltage-gated ion channels.
Table 1: Inhibitory Effects of this compound on a Panel of Cardiac Ion Channels
| Ion Channel | Species/Cell Line | IC50 (µM) | Voltage Dependence | Reference |
| IKs (Slow Delayed Rectifier K+ Current) | Canine Atrial Myocytes | 86 ± 18 (at +60 mV) | Block increases with depolarization | [3] |
| 148 ± 28 (at +10 mV) | [3] | |||
| Guinea Pig Ventricular Myocytes | 101 (at +50 mV) | Block increases with depolarization | [2] | |
| 196 (at +10 mV) | [2] | |||
| INa (Fast Na+ Current) | Canine Atrial Myocytes | 79 ± 17 (at -10 mV) | Block increases with depolarization | [3] |
| 129 ± 26 (at -60 mV) | [3] | |||
| Ito (Transient Outward K+ Current) | Canine Atrial Myocytes | 98 ± 7 (at +60 mV) | Block increases with depolarization | [3] |
| 174 ± 19 (at +10 mV) | [3] | |||
| IKur (Ultrarapid Delayed Rectifier K+ Current) | Canine Atrial Myocytes | 138 ± 7 (at +10 mV) | Voltage-independent | [3] |
| ICa (L-type Ca2+ Current) | Canine Atrial Myocytes | No significant effect | - | [3] |
Experimental Protocols
The following are detailed protocols for the electrophysiological assessment of this compound's effects on key ion channels using the whole-cell patch-clamp technique.
Protocol 1: Recording of IKs, INa, and Ito in Canine Atrial Myocytes
This protocol is adapted from the methodology described by Lu et al. (1998).[3]
1. Cell Preparation:
-
Isolate single atrial myocytes from adult mongrel dogs.
-
Enzymatically digest the tissue using collagenase and protease.
-
Store the isolated myocytes in a high-K+ solution at 4°C until use.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Perform recordings at 36 ± 1°C.
3. Solutions:
-
External Solution (for IKs and Ito):
-
NaCl: 136 mM
-
KCl: 5.4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1.0 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.
-
Add 1 µM nisoldipine to block ICa.
-
-
Internal Solution (for IKs and Ito):
-
K-aspartate: 110 mM
-
KCl: 20 mM
-
MgCl2: 1.0 mM
-
MgATP: 5 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
GTP (Tris salt): 0.1 mM
-
Phosphocreatine (Na salt): 5 mM
-
pH adjusted to 7.3 with KOH.
-
-
External Solution (for INa):
-
NaCl: 5 mM
-
CsCl: 130 mM
-
MgCl2: 1.2 mM
-
CaCl2: 1.8 mM
-
HEPES: 5 mM
-
Glucose: 5 mM
-
pH adjusted to 7.4 with CsOH.
-
Add 2 mM CoCl2 to block ICa and 4-aminopyridine (4-AP) to block Ito.
-
-
Internal Solution (for INa):
-
CsCl: 130 mM
-
NaCl: 5 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
MgATP: 5 mM
-
pH adjusted to 7.3 with CsOH.
-
4. Voltage-Clamp Protocols:
-
For IKs:
-
Holding potential: -80 mV.
-
Apply a 2-second depolarizing pulse to +50 mV.
-
Repolarize to -40 mV for 3 seconds to elicit tail currents.
-
Pulse frequency: 0.1 Hz.
-
-
For INa:
-
Holding potential: -100 mV.
-
Apply 50 ms test pulses to potentials between -80 mV and +20 mV in 5 mV increments.
-
-
For Ito:
-
Holding potential: -80 mV.
-
Apply a 5 ms prepulse to -40 mV to inactivate the sodium channels.
-
Apply 300 ms test pulses to potentials between -30 mV and +60 mV in 10 mV increments.
-
5. Data Analysis:
-
Measure peak current amplitudes for INa and Ito.
-
Measure IKs as the time-dependent current during the depolarizing pulse.
-
Construct concentration-response curves and fit with the Hill equation to determine IC50 values.
Protocol 2: General Protocol for Recording Cav1.2 Currents in a Heterologous Expression System
This is a general protocol for assessing the effects of compounds on Cav1.2 channels, based on best practices recommended by the FDA.[4]
1. Cell Line:
-
Use a stable cell line expressing human Cav1.2 (e.g., HEK293 or CHO cells).
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Perform recordings at 35-37°C.
3. Solutions:
-
External Solution:
-
NaCl: 130 mM
-
CsCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.
-
-
Internal Solution:
-
Cs-Aspartate: 120 mM
-
CsCl: 10 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
MgATP: 5 mM
-
TrisGTP: 0.4 mM
-
pH adjusted to 7.2 with CsOH.
-
4. Voltage-Clamp Protocol:
-
Holding potential: -80 mV.
-
Apply a depolarizing step to 0 mV for 200 ms.
-
Follow with a repolarizing ramp back to -80 mV over 100 ms.
-
Repeat every 5 seconds.
5. Data Analysis:
-
Measure the peak inward current during the 0 mV step.
-
Analyze the current during the repolarizing ramp.
-
Determine the IC50 of this compound by constructing a concentration-response curve.
Protocol 3: General Protocol for Recording Kir2.1 Currents in a Heterologous Expression System
This is a general protocol for assessing the effects of compounds on Kir2.1 channels.
1. Cell Line:
-
Use a stable cell line expressing human Kir2.1 (e.g., HEK293 or CHO cells).
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Perform recordings at room temperature (22-25°C).
3. Solutions:
-
External Solution:
-
NaCl: 140 mM
-
KCl: 5 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.
-
-
Internal Solution:
-
KCl: 140 mM
-
MgCl2: 2 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
MgATP: 4 mM
-
pH adjusted to 7.2 with KOH.
-
4. Voltage-Clamp Protocol:
-
Holding potential: -80 mV.
-
Apply a series of 500 ms voltage steps from -120 mV to +40 mV in 10 mV increments.
5. Data Analysis:
-
Measure the steady-state current at the end of each voltage step.
-
Construct a current-voltage (I-V) relationship.
-
Evaluate the effect of this compound on the inward rectifier current.
Protocol 4: General Protocol for Recording Kv4.3 Currents in a Heterologous Expression System
This is a general protocol for assessing the effects of compounds on Kv4.3 channels.
1. Cell Line:
-
Use a stable cell line co-expressing human Kv4.3 and KChIP2 (e.g., HEK293 or CHO cells).
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Perform recordings at room temperature (22-25°C).
3. Solutions:
-
External Solution:
-
NaCl: 140 mM
-
KCl: 5 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.
-
-
Internal Solution:
-
K-Aspartate: 130 mM
-
KCl: 10 mM
-
MgCl2: 2 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
MgATP: 4 mM
-
pH adjusted to 7.2 with KOH.
-
4. Voltage-Clamp Protocol:
-
Holding potential: -80 mV.
-
Apply 500 ms depolarizing pulses to a range of potentials from -40 mV to +60 mV in 10 mV increments.
-
To study steady-state inactivation, apply a 1-second prepulse to various potentials before a test pulse to +40 mV.
5. Data Analysis:
-
Measure the peak outward current.
-
Analyze the kinetics of activation and inactivation.
-
Determine the effect of this compound on the current amplitude and gating properties.
Visualizations
The following diagrams illustrate the experimental workflow for studying the effects of this compound and its known signaling pathways.
References
- 1. Block of IKs by the diuretic agent this compound modulates cardiac electrophysiological effects of the class III antiarrhythmic drug dl-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of IKs, the slow component of the delayed rectifier K+ current, by the diuretic agent this compound in guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the diuretic agent this compound on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application Notes and Protocols for the Use of Indapamide in Canine Renal Clearance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide, a thiazide-like diuretic, is utilized in the management of hypertension and edema. Its primary mechanism of action involves the inhibition of sodium reabsorption in the kidneys, specifically within the distal convoluted tubule.[1] Beyond its diuretic effects, this compound also exhibits vasodilatory properties, contributing to its antihypertensive efficacy.[1][2] Canine models are frequently employed in preclinical studies to investigate the pharmacokinetics, pharmacodynamics, and renal effects of various compounds. This document provides detailed application notes and protocols for conducting renal clearance studies of this compound in canines, based on established research.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (1 mg/kg dose)
| Parameter | Intravenous Administration | Oral Administration |
| Bioavailability | - | Complete |
| First-Pass Metabolism | - | No |
| Renal Clearance of Unchanged Drug | Small percentage of total clearance | Small percentage of total clearance |
| Comparison to Humans | Cleared approximately twice as fast | Cleared approximately twice as fast |
Data synthesized from a crossover study in four beagle dogs.[3]
Table 2: Effects of Intravenous this compound on Renal Hemodynamics and Solute Excretion in Dogs
| Parameter | Control | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg |
| Urine Flow Rate | - | Increased | Progressively Increased | Progressively Increased |
| Sodium Excretion | - | Increased | Progressively Increased | Progressively Increased |
| Potassium Excretion | - | Increased | Progressively Increased | Progressively Increased |
| Chloride Excretion | - | Increased | Progressively Increased | Progressively Increased |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change | No significant change | No dose-related decrease |
| Renal Blood Flow (RBF) | No significant change | No significant change | No significant change | No dose-related decrease |
| Effective Renal Plasma Flow (ERPF) | - | - | - | Decreased by ~15% (p < 0.05) |
| Plasma Potassium (mmol/l) | 2.92 +/- 0.03 | - | - | 2.69 +/- 0.05 (p < 0.05) |
Data from studies where urine losses were replaced with isotonic saline to prevent extracellular fluid volume contraction.[4][5]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Beagle Dogs
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in beagle dogs.
Materials:
-
Beagle dogs (healthy, adult)
-
This compound (pharmaceutical grade)
-
Vehicle for oral and IV administration
-
Catheters for blood collection and drug administration
-
Blood collection tubes (containing appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for measuring this compound concentrations in plasma and urine (e.g., HPLC-MS)
Methodology:
-
Animal Preparation: Fast the dogs overnight prior to the study. Anesthetize the animals and place catheters for intravenous drug administration and serial blood sampling.
-
Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Collect urine over specified intervals to determine the urinary excretion of the unchanged drug.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and urine samples at -20°C or lower until analysis.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and urine samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Protocol 2: Renal Clearance and Hemodynamic Study of this compound in Anesthetized Dogs
Objective: To evaluate the effects of intravenous this compound on renal hemodynamics (GFR, RBF) and solute excretion in dogs.
Materials:
-
Beagle dogs (healthy, adult)
-
This compound (pharmaceutical grade)
-
Anesthetic agents
-
Infusion pumps
-
Catheters (for arterial blood pressure monitoring, venous infusion, and urine collection)
-
Flowmeter for renal blood flow measurement (optional)
-
Inulin or creatinine for GFR measurement
-
Para-aminohippurate (PAH) for ERPF measurement
-
Physiological saline
-
Analytical equipment for measuring electrolytes, inulin/creatinine, and PAH.
Methodology:
-
Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Surgically place catheters in a femoral artery for blood pressure monitoring and blood sampling, a femoral vein for infusions, and the ureters for urine collection. Place a flow probe around the renal artery if direct RBF measurement is desired.
-
Baseline Measurements: Infuse a priming dose of inulin (or creatinine) and PAH, followed by a continuous infusion to maintain stable plasma concentrations. After an equilibration period, collect baseline urine and blood samples to determine basal GFR, ERPF, and electrolyte excretion rates.
-
This compound Administration: Administer a bolus intravenous dose of this compound followed by a continuous infusion at the same dose.[5] Use escalating doses (e.g., 0.3, 1.0, and 3.0 mg/kg/hr) to assess dose-response effects.[4][5]
-
Experimental Measurements: During each infusion period, collect timed urine samples and arterial blood samples.
-
Volume Replacement: Quantitatively replace urine losses with isotonic saline to prevent extracellular fluid volume contraction.[4][5]
-
Analysis:
-
Measure urine flow rate.
-
Analyze plasma and urine for concentrations of inulin (or creatinine), PAH, sodium, potassium, and chloride.
-
-
Calculations:
-
Calculate GFR (clearance of inulin/creatinine).
-
Calculate ERPF (clearance of PAH).
-
Calculate renal blood flow (RBF = ERPF / (1 - Hematocrit)).
-
Calculate the excretion rates of sodium, potassium, and chloride.
-
Calculate the fractional excretion of sodium (FENa).
-
Visualizations
Caption: Workflow for a canine pharmacokinetic study of this compound.
Caption: Experimental workflow for a canine renal clearance study of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An overview of the pharmacology and clinical efficacy of this compound sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on volume-dependent hypertension, renal haemodynamics, solute excretion and proximal nephron fractional reabsorption in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Indapamide Formulation for Oral Gavage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent utilized in the treatment of hypertension and edema.[1] Its mechanism of action primarily involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion.[2] Additionally, this compound may exert direct vascular effects, potentially through the modulation of calcium channels and the cyclic AMP signaling pathway.[2][3] Due to its poor aqueous solubility, formulating this compound for oral gavage in rodent models requires careful consideration of vehicle selection and preparation to ensure accurate and consistent dosing for preclinical research.
These application notes provide detailed protocols for the preparation of an this compound suspension for oral gavage in rodents, summarize key quantitative data from rodent studies, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S |
| Molecular Weight | 365.83 g/mol |
| Water Solubility | Practically insoluble |
| Appearance | White to off-white crystalline powder |
Pharmacokinetic Parameters of this compound in Rats
The following pharmacokinetic parameters were observed in rats following a single oral gavage administration of this compound at a dose of 0.25 mg/kg suspended in edible oil.[4]
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 805.5 ± 186.0 µg/L |
| Tmax (Time to Maximum Plasma Concentration) | 0.7 ± 0.5 h |
| AUC₀-t (Area Under the Curve from 0 to t) | 1707.2 ± 507.5 µg/L*h |
| t½z (Terminal Half-life) | 1.3 ± 0.2 h |
Dose-Response of this compound on Blood Pressure in Hypertensive Rat Models
The following table summarizes the reported effects of orally administered this compound on systolic blood pressure in different rat models of hypertension.
| Rat Model | Dose (p.o.) | Effect on Systolic Blood Pressure |
| DOCA-saline hypertensive rats | 1 - 100 mg/kg (single dose) | Reduction of 10 to 35 mmHg[5][6] |
| Spontaneously Hypertensive Rats (SHR) | 3 - 30 mg/kg (single dose) | Maximal reduction of 15% to 20%[5][6] |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day (chronic) | Significant reduction compared to untreated controls[7] |
| Pressure-overload hypertrophied hearts | 1 mg/kg/day (chronic) | No significant change in blood pressure[8] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL this compound suspension in 0.5% methyl cellulose, a commonly used vehicle for poorly water-soluble compounds in rodent oral gavage studies. The concentration can be adjusted based on the desired dosage and a maximum gavage volume of 10 mL/kg for rats.[9]
Materials:
-
This compound powder
-
Methyl cellulose (viscosity 400 cP)
-
Sterile water for injection
-
Weighing balance
-
Spatula
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Syringes and gavage needles (16-18 gauge for rats, 20-22 gauge for mice)[9]
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Calculate the required volume of 0.5% methyl cellulose. For 100 mL, weigh 0.5 g of methyl cellulose.
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methyl cellulose powder to the hot water while continuously stirring to ensure proper dispersion and prevent clumping.
-
Once dispersed, add the remaining two-thirds of the sterile water (at room temperature or cold) to the mixture.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For a 1 mg/mL suspension in 20 mL of vehicle, weigh 20 mg of this compound.
-
Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency. This will aid in creating a more stable suspension.
-
Transfer the weighed this compound powder to a glass beaker.
-
Add a small volume of the 0.5% methyl cellulose vehicle to the powder and mix with a spatula to form a smooth, homogenous paste.
-
Gradually add the remaining 0.5% methyl cellulose vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a uniform suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh daily.
-
If storage is necessary, store the suspension in a clearly labeled, sealed container, protected from light, at 2-8°C for no longer than 24 hours.
-
Before each administration, bring the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity.
-
Oral Gavage Procedure in Rodents
Pre-Procedure:
-
Weigh the animal to accurately calculate the dosing volume.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.[10]
-
Fill the syringe with the calculated volume of the this compound suspension and ensure there are no air bubbles.
Restraint and Administration:
-
Properly restrain the animal to immobilize the head and body. For rats, this can be achieved by firmly grasping the animal over the shoulders, with the thumb and forefinger on either side of the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, slowly administer the suspension.
-
After administration, gently remove the needle in the same direction it was inserted.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes post-procedure and periodically for the next few hours.
Mandatory Visualization
Caption: Experimental workflow for this compound oral gavage.
Caption: Putative signaling pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound alters the cyclic AMP signal transduction pathway in cardiomyocytes in culture [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Fixed-dose combination of perindopril with this compound in spontaneously hypertensive rats: haemodynamic, biological and structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound in rats with pressure overload left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. benchchem.com [benchchem.com]
Application of Indapamide in Studies of Endothelial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a hallmark of hypertension and other cardiovascular diseases, characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and increased oxidative stress. Indapamide, a thiazide-like diuretic with vasodilator properties, has demonstrated beneficial effects on endothelial function beyond its blood pressure-lowering effects. These application notes provide a comprehensive overview of the use of this compound in studying endothelial dysfunction, summarizing key quantitative data from clinical and preclinical studies and providing detailed protocols for relevant experimental procedures. The information is intended to guide researchers in designing and conducting studies to further elucidate the vascular protective mechanisms of this compound.
Data Presentation: Quantitative Effects of this compound on Endothelial Function
The following tables summarize the quantitative data from various studies investigating the effects of this compound on markers of endothelial dysfunction.
Table 1: Clinical Studies on this compound and Endothelial Function
| Study Reference | Patient Population | Treatment | Duration | Key Parameter | Baseline Value | Post-Treatment Value | p-value |
| Ripp et al., 2007[1] | 76 patients with essential hypertension | This compound retard 1.5 mg/day | 24 weeks | Flow-Mediated Dilation (FMD) of Forearm Artery (%) | 4.7 ± 2.8 | 9.03 ± 3.47 | < 0.001 |
| Ghiadoni et al., 2009[2] | 13 hypertensive patients | Perindopril 2 mg / this compound 0.625 mg (single dose) | Acute | Flow-Mediated Dilation (FMD) of Radial Artery (μm) | 203 ± 14 (placebo) | 218 ± 22 | < 0.05 |
| Ghiadoni et al., 2009[2] | 13 hypertensive patients | Perindopril 4 mg / this compound 1.25 mg (single dose) | Acute | Flow-Mediated Dilation (FMD) of Radial Artery (μm) | 203 ± 14 (placebo) | 227 ± 23 | < 0.05 |
| Martynyuk et al., 2018[3] | 30 patients with uncontrolled arterial hypertension | Perindopril 10 mg / this compound 2.5 mg | 12 months | Occlusion Index (Photoplethysmography) | 1.4 | 1.8 | < 0.00005 |
| Martynyuk et al., 2018[3] | 30 patients with uncontrolled arterial hypertension | Perindopril 10 mg / this compound 2.5 mg | 12 months | Resting Capillary Network Density (cap/mm²) | 44.8 | 52 | < 0.00007 |
| Martynyuk et al., 2018[3] | 30 patients with uncontrolled arterial hypertension | Perindopril 10 mg / this compound 2.5 mg | 12 months | Capillary Network Density after Venous Occlusion (cap/mm²) | 55 | 61 | < 0.006 |
| Toth et al., 2012[4] | 56 patients with hypertension and type 2 diabetes | This compound SR 1.5 mg/day (added to quinapril) | 6 months | Not specified as FMD, but "improved endothelial and arterial functions" | Not specified | Not specified | < 0.05 (intergroup difference vs. hydrochlorothiazide) |
Table 2: Preclinical (Animal) Studies on this compound and Endothelial Function
| Study Reference | Animal Model | Treatment | Duration | Key Parameter | Control/Hypertensive Value | This compound-Treated Value | p-value |
| Carvajal et al., 1998[5] | Spontaneously Hypertensive Rats (SHR) with high salt intake | This compound | Not specified | Flow-induced dilation (μm) at 160 μl/min flow | 6 ± 0.8 | 10.7 ± 1.2 (prevented decrease) | < 0.05 |
| Chen et al., 2015[6] | Spontaneously Hypertensive Rats (SHR) | This compound | 8 weeks | Systolic Blood Pressure (mmHg) | ~185 | ~168 | < 0.05 |
| Chen et al., 2015[6] | Spontaneously Hypertensive Rats (SHR) | This compound | 8 weeks | Kidney CYP2C23 Expression (relative units) | Lower in SHR | Increased | Not specified |
| Chen et al., 2015[6] | Spontaneously Hypertensive Rats (SHR) | This compound | 8 weeks | Urinary 14,15-EETs (ng/24h) | Lower in SHR | Increased | Not specified |
| Chen et al., 2015[6] | Spontaneously Hypertensive Rats (SHR) | This compound | 8 weeks | Renal p47phox expression (relative units) | Higher in SHR | Decreased | Not specified |
| Pechánová et al., 2008[7] | Spontaneously Hypertensive Rats (SHR) | This compound 1 mg/kg/day | 6 weeks | Systolic Blood Pressure (mmHg) | 171 ± 3 | 157 ± 4 | < 0.05 |
| Pechánová et al., 2008[7] | Spontaneously Hypertensive Rats (SHR) | This compound 1 mg/kg/day | 6 weeks | Myocardial Fibrosis (%) | Increased in SHR | Prevented increase | Not specified |
| Pechánová et al., 2008[7] | Spontaneously Hypertensive Rats (SHR) | This compound 1 mg/kg/day | 6 weeks | Left Ventricle eNOS protein expression (relative units) | No significant difference | No significant difference | NS |
| Schiffrin et al., 2004[8] | Spontaneously Hypertensive Rats (SHR) | This compound 10 mg/kg/day | 3 months | Cerebral Arteriolar Mean Pressure (mmHg) | 88 ± 6 | 62 ± 4 | < 0.05 |
| Schiffrin et al., 2004[8] | Spontaneously Hypertensive Rats (SHR) | This compound 10 mg/kg/day | 3 months | Cerebral Arteriolar Wall Cross-Sectional Area (μm²) | 1439 ± 40 | 1080 ± 91 | < 0.05 |
Experimental Protocols
Assessment of Endothelium-Dependent Vasodilation (Flow-Mediated Dilation - FMD) in Humans
Principle: This non-invasive ultrasound technique measures the dilation of a conduit artery, typically the brachial artery, in response to an increase in shear stress induced by reactive hyperemia. The degree of dilation is largely dependent on the endothelial release of nitric oxide (NO).
Materials:
-
High-resolution ultrasound system with a multi-frequency linear array transducer (≥7 MHz)
-
Blood pressure cuff
-
ECG electrodes and monitor
-
Image analysis software
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Patients should refrain from smoking, caffeine, and alcohol for at least 12 hours.
-
The examination room should be quiet and temperature-controlled.
-
The patient should rest in a supine position for at least 10 minutes before the first scan.
-
-
Image Acquisition:
-
Place the ultrasound probe longitudinally over the brachial artery, 2-15 cm above the antecubital fossa.
-
Obtain a clear image of the anterior and posterior walls of the artery.
-
Optimize the ultrasound settings (gain, depth, focus) to achieve the best possible image quality.
-
Record a baseline image of the brachial artery for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Place a blood pressure cuff on the forearm, distal to the imaged segment of the brachial artery.
-
Inflate the cuff to a suprasystolic pressure (at least 50 mmHg above the patient's systolic blood pressure) and maintain the occlusion for 5 minutes.
-
-
Post-Occlusion Image Acquisition:
-
Rapidly deflate the cuff.
-
Continuously record the ultrasound images of the brachial artery for at least 3 minutes following cuff deflation.
-
-
Data Analysis:
-
Using edge-detection software, measure the diameter of the brachial artery at baseline and continuously after cuff deflation.
-
The FMD is calculated as the percentage change in the peak arterial diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Measurement of Nitric Oxide Synthase (NOS) Activity
Principle: NOS activity is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline. This is a highly sensitive and specific method for quantifying NOS activity in tissue homogenates or cell lysates.
Materials:
-
L-[³H]arginine
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
Reaction buffer (containing NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin)
-
Stop buffer (e.g., containing EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation counter and vials
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the sample (containing a known amount of protein), reaction buffer, and L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction and Separation of L-[³H]citrulline:
-
Stop the reaction by adding the stop buffer.
-
Add a slurry of Dowex AG50WX-8 resin to each tube to bind the unreacted L-[³H]arginine.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing L-[³H]citrulline) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the NOS activity based on the amount of L-[³H]citrulline formed per unit of protein per unit of time.
-
Quantification of Reactive Oxygen Species (ROS) in Endothelial Cells
Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide radicals (O₂⁻). DHE is oxidized by O₂⁻ to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cultured endothelial cells
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture endothelial cells to the desired confluency in appropriate culture plates.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
-
DHE Staining:
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with DHE solution (e.g., 5-10 µM in HBSS) in the dark at 37°C for 30 minutes.
-
-
Imaging and Quantification:
-
Wash the cells with HBSS to remove excess DHE.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the level of intracellular superoxide.
-
Western Blot for eNOS and Phosphorylated eNOS (p-eNOS)
Principle: Western blotting is used to detect and quantify the protein levels of total eNOS and its activated form, phosphorylated at Serine 1177 (p-eNOS). The ratio of p-eNOS to total eNOS is an indicator of eNOS activation.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-eNOS and anti-p-eNOS Ser1177)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-eNOS or anti-p-eNOS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-eNOS signal to the total eNOS signal to determine the relative level of eNOS activation.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanisms of Action on Endothelial Function
This compound is thought to improve endothelial function through a variety of mechanisms, including increasing nitric oxide (NO) bioavailability, reducing oxidative stress, and promoting vascular remodeling.
Caption: this compound's signaling pathways in endothelial cells.
Experimental Workflow for Investigating this compound's Effects
A typical experimental workflow to investigate the effects of this compound on endothelial dysfunction would involve a combination of in vivo, ex vivo, and in vitro studies.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound has demonstrated significant potential in improving endothelial function through multiple mechanisms. The data presented and the protocols provided in these application notes serve as a valuable resource for researchers investigating the vascular protective effects of this compound. Further studies utilizing these methodologies will continue to unravel the intricate molecular pathways through which this compound exerts its beneficial effects on the endothelium, potentially leading to new therapeutic strategies for cardiovascular diseases.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 4.4. Quantification of Intracellular Reactive Oxygen Species [bio-protocol.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Western blotting for native eNOS and phospho‐eNOS(Ser1177) [bio-protocol.org]
- 6. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Indapamide for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Indapamide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water, with a reported solubility of less than 1 mg/mL at 25°C.[1] It is a lipophilic molecule, which contributes to its low aqueous solubility.[2]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. This property is often utilized to prepare concentrated stock solutions for in vitro studies. For a summary of this compound's solubility in common laboratory solvents, please refer to Table 1.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds dissolved in organic solvents, often referred to as "solvent shock." Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.5% to avoid cytotoxicity and solubility issues.[3] Some cell lines may be sensitive to even lower concentrations.
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform intermediate dilutions in your cell culture medium.
-
Pre-warm the medium: Adding the drug solution to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.
-
Increase mixing: Gently agitate the medium while adding the this compound solution to facilitate rapid and uniform dispersion.
-
Consider alternative solubilization methods: If precipitation persists, using a different solubilization strategy, such as complexation with cyclodextrins, may be necessary.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v).[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q5: Can I use pH adjustment to dissolve this compound?
Yes, the solubility of this compound is pH-dependent. As a weak acid with a pKa of 8.8, its solubility increases significantly at higher pH values due to the formation of a more soluble salt.[4][5] For in vitro experiments where the pH of the final solution can be controlled and is compatible with the assay, this can be a viable strategy. However, it is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | < 1 mg/mL at 25°C | [1] |
| DMSO | 73 mg/mL at 25°C | [1][6] |
| Ethanol | 73 mg/mL at 25°C | [1] |
| Methanol | Freely soluble | [7] |
| Acetone | Soluble | [8] |
| Ethyl Acetate | Soluble | [9] |
| Chloroform | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-Solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 365.83 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 3.66 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. It is advisable to test the tolerance of your specific cell line to DMSO.
-
Protocol 2: Enhancing Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the use of HP-β-CD to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in deionized water or your experimental buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the complexation efficiency. A starting point could be a 10-20% (w/v) HP-β-CD solution.
-
-
Complexation of this compound:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.
-
-
Separation of Undissolved this compound:
-
After the stirring period, allow the suspension to settle.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The resulting clear solution contains the this compound-HP-β-CD inclusion complex.
-
-
Determination of this compound Concentration:
-
The exact concentration of solubilized this compound in the filtrate should be determined analytically using a suitable method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry with a standard curve.
-
-
Preparation of Working Solution:
-
The filtered solution can be used directly or diluted as needed for your in vitro experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. youtube.com [youtube.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Graphviz [graphviz.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Optimizing Indapamide dosage for maximal antihypertensive effect in rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Indapamide dosage to achieve maximal antihypertensive effects in rat models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in hypertensive rat models?
A1: Based on available literature, a common starting dose for this compound in hypertensive rat models, such as Spontaneously Hypertensive Rats (SHR) and DOCA-saline hypertensive rats, ranges from 1 mg/kg to 3 mg/kg administered orally (p.o.).[1][2][3] Some studies have observed antihypertensive activity at doses as low as 1-3 mg/kg.[2]
Q2: What is the reported maximal effective oral dose of this compound in rats?
A2: The maximally effective oral dose of this compound in rats for its antihypertensive effect is reported to be 3 mg/kg/24h.[1][4] Increasing the dose beyond this level may prolong the duration of action but does not substantially enhance the maximum antihypertensive effect.[2]
Q3: How long does it take to observe the maximal antihypertensive effect of this compound in rats?
A3: In spontaneously hypertensive rats, the maximal reduction in blood pressure (15% to 20%) after oral administration of this compound (3 mg to 30 mg/kg) is typically observed after 24 hours.[1][5] Single oral doses in DOCA-saline hypertensive rats have been shown to lower systolic blood pressure for up to 96 hours.[1][5]
Q4: Does this compound affect blood pressure in normotensive rats?
A4: No, this compound generally does not have a significant effect on the blood pressure of normotensive rats, even at high doses.[2][3][5]
Q5: What are the primary mechanisms of action for this compound's antihypertensive effect?
A5: this compound exhibits a dual mechanism of action. It has a diuretic effect by inhibiting sodium reabsorption in the distal renal tubules.[6] Additionally, it has a direct vascular effect, reducing peripheral vascular resistance.[1][2][7] This vascular action is partly attributed to a reduction in transmembrane calcium influx in vascular smooth muscle.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in blood pressure observed in hypertensive rats. | - Incorrect rat model: The chosen hypertensive model may not be responsive to this compound. - Insufficient dosage: The administered dose may be too low. - Drug administration issues: Improper oral gavage technique leading to incomplete dosing. - Measurement error: Inaccurate blood pressure readings. | - Verify the characteristics of your hypertensive rat model. - Perform a dose-response study, starting from 1 mg/kg and escalating.[1][3] - Ensure proper training in oral gavage techniques. - Calibrate blood pressure measurement equipment and ensure proper technique (e.g., tail-cuff plethysmography). |
| High variability in blood pressure readings between animals in the same group. | - Stress-induced hypertension: Handling and measurement procedures can cause stress, leading to transient blood pressure spikes. - Inconsistent dosing time: Administering the drug at different times of the day can affect circadian blood pressure rhythms. - Individual animal variation: Biological variability is inherent in animal studies. | - Acclimatize rats to the handling and measurement procedures for several days before the experiment. - Administer this compound at the same time each day. - Increase the number of animals per group to improve statistical power. |
| Unexpected side effects observed (e.g., excessive diuresis, electrolyte imbalance). | - High dosage: The administered dose may be too high, leading to pronounced diuretic effects. - Dehydration: Increased urine output can lead to dehydration if water intake is insufficient. | - Reduce the dosage of this compound. The natriuretic effect peaks at a dose of 1 mg/kg in rats.[1][4] - Ensure ad libitum access to drinking water. - Monitor electrolyte levels (e.g., potassium) in blood samples. |
| Observed antihypertensive effect is less than reported in the literature. | - Different rat strain or model: The antihypertensive response can vary between different strains of hypertensive rats. - Dietary factors: High sodium intake can influence the effectiveness of diuretics. - Drug formulation/vehicle: The vehicle used to dissolve or suspend this compound may affect its absorption. | - Document the specific rat strain and model used and compare with literature. - Standardize the diet, particularly the sodium content, across all experimental groups. - Report the vehicle used for drug administration and consider its potential impact on bioavailability. |
Data Presentation
Table 1: Dose-Response of this compound on Systolic Blood Pressure in Hypertensive Rats
| Rat Model | This compound Dose (p.o.) | Administration | Change in Systolic Blood Pressure | Duration of Effect | Reference |
| DOCA-saline | 1 mg/kg | 2 weeks | Greater than trichlormethiazide (3 mg/kg) | - | [1][5] |
| DOCA-saline | 1 - 100 mg/kg | Single dose | 10 - 35 mmHg reduction | Up to 96 hours | [1][5] |
| Spontaneously Hypertensive | 3 - 30 mg/kg | Single dose | 15 - 20% reduction (maximal) | 24 hours | [1][5] |
| Spontaneously Hypertensive | > 10 mg/kg | Single dose | Lowered blood pressure | - | [3] |
| Spontaneously Hypertensive | > 3 mg/kg | Repetitive doses | Lowered blood pressure | - | [3] |
Table 2: Comparison of Antihypertensive Potency of this compound with Other Diuretics in Genetically Hypertensive Rats
| Diuretic | Relative Potency compared to this compound | Reference |
| Furosemide | This compound is ~30 times more potent | [1][2] |
| Spironolactone | This compound is ~100 times more potent | [1][2] |
| Chlorthalidone | This compound is ~300 times more potent | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal Antihypertensive Dose of this compound in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress-induced blood pressure changes.
-
Baseline Blood Pressure Measurement:
-
Train the rats for tail-cuff plethysmography for 3-5 consecutive days before starting the treatment.
-
Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for three consecutive days. The average of these readings will serve as the pre-treatment baseline.
-
-
Grouping: Randomly divide the rats into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Group 2: this compound (1 mg/kg, p.o.)
-
Group 3: this compound (3 mg/kg, p.o.)
-
Group 4: this compound (10 mg/kg, p.o.)
-
-
Drug Administration:
-
Prepare fresh suspensions of this compound in the vehicle daily.
-
Administer the assigned treatment orally via gavage once daily for 4 weeks. The volume should be consistent across all groups (e.g., 5 ml/kg).
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR weekly, 24 hours after the last dose, using the tail-cuff method.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each rat at each time point.
-
Compare the mean change in SBP between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
A dose-response curve can be plotted to determine the optimal dose.
-
Signaling Pathways and Experimental Workflows
Caption: Dual antihypertensive mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive action of this compound. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive and diuretic effects of this compound in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound. Rationale for use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. droracle.ai [droracle.ai]
Technical Support Center: Identification and Characterization of Indapamide Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and characterization of Indapamide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2] As a sulfonamide-containing compound, common degradation pathways can involve the cleavage of the sulfonamide bond and modifications to the indoline ring.[3][4][5][6][7] Forced degradation studies have shown that this compound degrades significantly in alkaline and acidic conditions, and to a lesser extent under oxidative, thermal, and photolytic stress.[1][8][9][10][11]
Q2: What are the major known degradation products of this compound?
A2: Several degradation products of this compound have been identified and characterized. The European Pharmacopoeia lists specific impurities, including:
-
Impurity A: 2-methyl-1-nitroso-2,3-dihydro-1H-indole[12]
-
Impurity B: 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide[12][13]
Other reported degradation products include 2-methyl-2,3-dihydro-1H-indol-1-amine (DP4) and 2-methyl-1H-indol-1-amine (DP2).[2]
Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the separation and quantification of this compound and its degradation products.[8][11][12][13][14][15][16][17][18] For structural elucidation and confirmation of the identity of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for a more in-depth structural analysis of isolated degradation products.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Question: I am seeing unexpected peaks in my HPLC chromatogram during the analysis of stressed this compound samples. How can I identify them?
-
Answer:
-
Blank Analysis: First, inject a blank sample (mobile phase or sample solvent) to ensure the peaks are not originating from the solvent or system contamination.
-
Placebo Analysis: If analyzing a formulation, inject a placebo sample to check for interference from excipients.[9]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to check the peak purity of your this compound peak and the unknown peaks. This can indicate if a peak represents a single compound.
-
LC-MS/MS Analysis: The most definitive way to identify unknown peaks is to analyze the sample using LC-MS/MS. This will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which are crucial for structural elucidation.[1]
-
Literature Comparison: Compare the retention times and spectral data of the unknown peaks with published data on known this compound degradation products.
-
Issue 2: Poor separation of degradation products from the parent drug.
-
Question: I am having difficulty achieving good resolution between the this compound peak and its degradation products in my HPLC method. What can I do?
-
Answer:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound and its acidic or basic degradants. Experiment with adjusting the pH of the buffer.[11]
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all compounds effectively.[13]
-
-
Column Selection:
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence the separation.[9]
-
Data Presentation
Table 1: Summary of Known this compound Degradation Products and Their Identification Data
| Degradation Product Name | Abbreviation | Molecular Formula | Theoretical m/z | Identification Method | Reference |
| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | Impurity B / DP1 | C₁₆H₁₄ClN₃O₃S | 363.05 | HPLC-UV, LC-MS/MS | [2][12][13] |
| 4-chloro-3-sulfamoylbenzoic acid | DP3 | C₇H₆ClNO₄S | 234.97 | LC-MS/MS | [2][12] |
| 2-methyl-2,3-dihydro-1H-indol-1-amine | DP4 | C₉H₁₂N₂ | 148.10 | LC-MS/MS | [2] |
| 2-methyl-1H-indol-1-amine | DP2 | C₉H₁₀N₂ | 146.08 | LC-MS/MS | [2] |
| 2-methyl-1-nitroso-2,3-dihydro-1H-indole | Impurity A | C₉H₁₀N₂O | 162.08 | HPLC-UV | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation as per ICH guidelines.[1][10]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and reflux for a specified period (e.g., 4 hours).[11] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and reflux for a specified period (e.g., 4 hours).[1][11] Neutralize the solution before injection.
-
Oxidative Degradation: Treat an this compound solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[11]
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified duration (e.g., 48 hours).[11]
-
Photolytic Degradation: Expose an this compound solution to UV light (e.g., 254 nm) and/or white fluorescent light for a specified duration (e.g., 10 days).[11]
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This is a general protocol based on commonly reported methods. Optimization will be required.
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 5.8) and methanol in a 40:60 v/v ratio.[8][11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
References
- 1. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and this compound in combined dosage form by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Simultaneous Analysis of this compound and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. ajpsonline.com [ajpsonline.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Liquid chromatographic determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability-indicating HPLC method for Indapamide in pharmaceutical formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development, validation, and troubleshooting of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Indapamide in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for developing a stability-indicating HPLC method for this compound?
A typical starting point involves a reversed-phase HPLC (RP-HPLC) method. A common column choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase is often a mixture of an organic solvent (like methanol or acetonitrile) and a buffer (such as a phosphate buffer). The detection wavelength is usually set around 241 nm.[1][2][3]
Q2: How do I perform forced degradation studies for this compound?
Forced degradation studies are essential to ensure the method is stability-indicating.[4] this compound should be subjected to various stress conditions, including:
-
Acid Hydrolysis: Treat with an acid solution (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.[5]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
The goal is to achieve partial degradation (around 10-30%) to ensure that the degradation products can be adequately separated from the parent drug peak.[6]
Q3: What are the key validation parameters for a stability-indicating HPLC method for this compound?
According to ICH guidelines, the method should be validated for the following parameters:[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, linearity is often established in ranges like 10-100 µg/mL or 0.2-1.2 µg/mL.[1][2][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150%).[1][2][3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
Q4: I am observing peak tailing for the this compound peak. What could be the cause and how can I fix it?
-
Possible Cause 1: Secondary Silanol Interactions. The stationary phase may have active silanol groups that interact with the basic nitrogen in the this compound structure.
-
Solution:
-
Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to protonate the silanols and reduce interaction.[7]
-
Use an end-capped C18 column to minimize exposed silanol groups.
-
Add a competing base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
-
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Solution:
-
Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
If the problem persists, replace the column.
-
-
Q5: My baseline is noisy and drifting. What should I do?
-
Possible Cause 1: Mobile Phase Issues. The mobile phase may not be adequately degassed, or the components may not be well-mixed.
-
Solution:
-
Degas the mobile phase using sonication or an online degasser.[10]
-
Ensure the mobile phase components are thoroughly mixed before use.
-
-
-
Possible Cause 2: Detector Lamp Issue. The detector lamp may be nearing the end of its life.
-
Solution: Check the lamp energy and replace it if it is low.
-
-
Possible Cause 3: System Contamination. There might be contamination in the pump, injector, or detector flow cell.
-
Solution: Flush the entire HPLC system with a suitable cleaning solvent.
-
Q6: I am not getting good resolution between this compound and one of its degradation products. How can I improve the separation?
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The organic-to-aqueous ratio in the mobile phase may not be optimal for separating the closely eluting peaks.
-
Solution:
-
Vary the percentage of the organic solvent in the mobile phase. A lower organic percentage will generally increase retention and may improve resolution.
-
Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice versa) as this can alter the selectivity.
-
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase. The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like this compound and its degradation products.
-
Solution: Experiment with different pH values of the buffer in the mobile phase.
-
-
Possible Cause 3: Inadequate Column Chemistry. The C18 column may not be providing the necessary selectivity.
-
Solution: Consider trying a column with a different stationary phase, such as a C8 or a phenyl column.
-
Q7: The retention time of the this compound peak is shifting between injections. What is causing this?
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient elution or a column wash.
-
Solution: Increase the column equilibration time before each injection to ensure a stable baseline and consistent retention.[11]
-
-
Possible Cause 2: Fluctuations in Pump Flow Rate. The HPLC pump may not be delivering the mobile phase at a consistent flow rate.
-
Solution:
-
Check for air bubbles in the pump heads and prime the pump if necessary.
-
Inspect the pump seals and check valves for wear and tear and replace them if needed.[12]
-
-
-
Possible Cause 3: Changes in Mobile Phase Composition. If the mobile phase is prepared by mixing online, ensure the proportioning valves are working correctly.
-
Solution: Manually pre-mix the mobile phase to eliminate this as a variable.
-
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase). This will give a concentration of approximately 1000 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to obtain the desired concentration for analysis (e.g., 10-100 µg/mL).[7]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to the desired concentration.
-
Forced Degradation Study Protocol
-
Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N HCl. Keep at 60°C for a specified period (e.g., 2 hours). Cool, neutralize with 1 mL of 0.1N NaOH, and dilute with the mobile phase.
-
Base Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH. Keep at 60°C for a specified period (e.g., 2 hours). Cool, neutralize with 1 mL of 0.1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3-6% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase.[5]
-
Thermal Degradation: Keep the solid drug powder in an oven at a specified temperature (e.g., 105°C) for a certain duration (e.g., 24 hours). Dissolve the stressed powder in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) for a defined period.
Data Presentation
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1][2] | C18 (250 x 4.6 mm, 5 µm)[7] | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 5.8) (60:40 v/v)[1][2][3] | Acetonitrile:o-Phosphoric Acid (0.05%, pH 3.0) (40:60 v/v)[7] | Acetonitrile:Methanol:Water (40:50:10 v/v/v)[9] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[7] | 1.0 mL/min[9] |
| Detection Wavelength | 241 nm[1][2][3] | 240 nm[7] | 242 nm[9] |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Column Temperature | Ambient[1][2][3] | Ambient | Ambient[9] |
| Retention Time | ~6.58 min[1][2] | ~6.76 min[7] | ~3.23 min[9] |
Table 2: Summary of Method Validation Parameters from a Representative Study
| Validation Parameter | Result |
| Linearity Range | 0.2 - 1.2 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.999[1][2] |
| Accuracy (% Recovery) | 99.50% - 100.67%[1][2][3] |
| Intra-day Precision (%RSD) | 0.498 - 1.661[1][2] |
| Inter-day Precision (%RSD) | 0.882 - 1.623[1][2] |
| LOD | 0.03 µg/mL[1][2][3] |
| LOQ | 0.08 µg/mL[1][2][3] |
Visualizations
Caption: Experimental workflow for stability-indicating HPLC method development.
Caption: Troubleshooting guide for common HPLC issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Validated Stability Indicating Method for Determination of this compound in Pharmaceutical Formulation - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpsr.com [ijpsr.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. iaset.us [iaset.us]
- 9. Validated RP-HPLC Method for the Determination of this compound in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijprajournal.com [ijprajournal.com]
Overcoming Indapamide interference in mass spectrometry-based assays
Technical Support Center: Overcoming Indapamide Interference in Mass Spectrometry-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this compound interference in mass spectrometry (MS)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with mass spectrometry assays?
This compound is a thiazide-like diuretic used to treat hypertension.[1] Its chemical structure, a sulfonamide derivative, can lead to several interference issues in MS-based assays. Interference may arise from the parent drug, its numerous metabolites, or its interaction with the analytical workflow.[2][3] For instance, this compound has been observed to interfere with the measurement of the aldosterone-d4 internal standard in a liquid chromatography-mass spectrometry (LC-MS) method, resulting in falsely elevated aldosterone concentrations.[1]
Q2: What are the common signs of this compound interference in my LC-MS/MS data?
Common indicators of this compound interference include:
-
Unexpected Peaks: Appearance of unknown peaks in the chromatogram, especially in the mass channels of the analyte or internal standard.
-
Ion Suppression or Enhancement: A significant decrease or increase in the signal intensity of the analyte or internal standard when comparing samples with and without this compound.
-
Poor Peak Shape: Tailing or fronting of the analyte or internal standard peaks.
-
Inaccurate Quantification: Inability to obtain accurate and reproducible quantification, particularly at lower concentrations.[4]
-
Shift in Retention Time: A noticeable shift in the retention time of the analyte or internal standard.
Q3: What are the primary metabolites of this compound that I should be aware of?
This compound is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[2][3] Key metabolites that could potentially interfere with your assay include hydroxylated and dehydrogenated forms.[2][3] High-resolution mass spectrometry can be a useful tool for identifying potential metabolites in your samples.
Troubleshooting Guide
Issue 1: Ion Suppression Leading to Low Analyte Sensitivity
Ion suppression is a common issue where the presence of co-eluting substances, such as this compound or its metabolites, reduces the ionization efficiency of the target analyte.
Recommended Actions:
-
Optimize Chromatographic Separation: Adjusting the liquid chromatography (LC) method can separate the analyte from the interfering compounds.
-
Action: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column).[5]
-
Example: For the analysis of a small molecule drug, if co-elution with this compound is observed on a C18 column with a methanol:water gradient, try an acetonitrile:ammonium acetate buffer mobile phase.[6]
-
-
Enhance Sample Preparation: A more rigorous sample clean-up can remove this compound and its metabolites before injection.
-
Action: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocols.
-
See Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal.
-
Issue 2: Co-eluting Interference Peak with the Analyte or Internal Standard
A co-eluting peak with a similar mass-to-charge ratio (m/z) as the analyte or internal standard can lead to inaccurate quantification.
Recommended Actions:
-
Confirm Interference with High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine if the interfering peak has the same elemental composition as the analyte or if it is an isobaric interference.
-
Optimize MS/MS Transitions: Select more specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard that are not shared by the interfering compound.[7] For hydroxylated metabolites, a neutral loss of H₂O is a common fragmentation pattern to consider.
-
Adjust Chromatographic Conditions: As with ion suppression, improving chromatographic separation is key.
-
Action: A slower gradient or a longer column can improve resolution between the analyte and the interferent.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques on the recovery of a target analyte in the presence of this compound.
Table 1: Analyte Recovery Following Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | This compound Removal Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 65 ± 8 | 30 ± 5 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 85 ± 5 | 92 ± 4 |
| Solid-Phase Extraction (Polymeric Mixed-Mode) | 95 ± 3 | 99 ± 1 |
Table 2: Comparison of LC-MS/MS Methods for this compound Analysis
| Method | Sample Matrix | Extraction | LC Column | Run Time (min) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Whole Blood | LLE (Ethyl Acetate) | C18 | 2.5 | 0.5 | [4] |
| LC-MS/MS | Human Serum | SPE (Polymeric RP) | Kinetex C18 | 2.5 | 0.5 | [7] |
| LC-MS/MS | Human Whole Blood | LLE | Synergi Polar RP | 3.0 | 0.25 | [6] |
Experimental Protocols
Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal
This protocol is designed to effectively remove this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.[7]
Materials:
-
Polymeric mixed-mode SPE cartridges (e.g., Phenomenex Strata-X-Drug N, 60 mg/3 mL)[7]
-
Human plasma samples
-
Internal Standard (IS) working solution
-
100 mM K₂HPO₄ (pH 10.5)[7]
-
Methanol
-
Water
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and 400 µL of 100 mM K₂HPO₄ (pH 10.5). Vortex to mix.[7]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a 10:90 (v/v) methanol:water mixture to remove polar interferences.[7]
-
Drying: Dry the cartridge under a stream of nitrogen for 3 minutes.[7]
-
Elution: Elute the target analyte(s) with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.[8]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis with sample preparation.
References
- 1. This compound interference in liquid chromatography-tandem mass spectrometry aldosterone assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of this compound in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. Liquid chromatography-tandem mass spectrometry validated method for the estimation of this compound in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. An improved LC-MS/MS method for quantitation of this compound in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Indapamide Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing the precipitation of Indapamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This compound precipitation is a common issue primarily due to its low aqueous solubility.[1][2][3][4] Several factors can contribute to this phenomenon:
-
Poor Aqueous Solubility: this compound is described as "practically insoluble" or "slightly soluble" in water.[1][3][5] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the this compound may crash out of solution.
-
pH and pKa: this compound is a weak acid with a pKa value around 8.8.[2][6][7] Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[8][9] At a pH below its pKa, this compound will be predominantly in its protonated, neutral form, which is less soluble than its ionized form.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations of this compound, leading to immediate precipitation. This is often referred to as "solvent shock".
-
Temperature Effects: Temperature shifts, such as adding a room temperature stock solution to a pre-warmed (37°C) medium, can affect solubility.[10]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the complex cell culture medium, reducing its stability in solution.[10][11]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
To avoid solvent-induced toxicity to your cells and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower.[12][13] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: Can I filter the medium to remove the this compound precipitate?
No, filtering the medium to remove the precipitate is not recommended. This action will remove an unknown amount of the compound, leading to an inaccurate and lower effective concentration of this compound in your experiment.[13] This will make your results unreliable and difficult to reproduce. The focus should be on preventing the precipitation from occurring in the first place.
Q4: My this compound solution is clear at first but becomes cloudy over time in the incubator. Why?
This delayed precipitation can be caused by several factors:
-
pH Shift in the Incubator: The CO2 environment in an incubator is used to maintain the pH of media buffered with sodium bicarbonate.[14] Fluctuations in CO2 levels or prolonged incubation can lead to slight changes in the medium's pH, which can affect the solubility of a pH-sensitive compound like this compound.[10]
-
Compound Instability: this compound can degrade under certain conditions, such as in strongly alkaline environments (pH ≥ 10).[15][16] While typical culture conditions are not this extreme, interactions with cellular metabolites that change the local pH could contribute to instability over time.
-
Evaporation: If not properly sealed, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[11]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
Issue 1: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Solution |
| Concentration Exceeds Solubility Limit | The working concentration of this compound is too high for the chosen cell culture medium. Action: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific medium (See Protocol 1). |
| High Final DMSO Concentration | The volume of DMSO stock solution added is too large, affecting the overall solvent properties of the medium. Action: Prepare a more concentrated primary stock solution in DMSO so that a smaller volume is needed for dilution. However, ensure the stock itself is stable. Always maintain the final DMSO concentration at the lowest effective level, ideally ≤ 0.1%.[12] |
| Improper Mixing Technique ("Solvent Shock") | Adding the DMSO stock directly into the bulk medium without adequate mixing. Action: Add the stock solution drop-wise into the medium while gently vortexing or swirling to ensure rapid dispersion.[10] Alternatively, add the stock to a smaller volume of medium first and then transfer this to the final culture vessel. Pre-warming the cell culture medium to 37°C before adding the compound can also help.[10] |
| Stock Solution Issues | The stock solution itself may have precipitated during storage (e.g., freeze-thaw cycles). Action: Before use, visually inspect your DMSO stock solution. If crystals are visible, gently warm the solution to 37°C and vortex to redissolve the compound.[10] Aliquoting the stock solution into single-use vials is highly recommended to minimize freeze-thaw cycles.[10] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Solution |
| pH Instability of Media | The buffering capacity of the medium is insufficient for the cell density, leading to a drop in pH as cells produce acidic metabolites.[9] Action: Ensure you are using the correct medium formulation for your incubator's CO2 concentration. If the medium color (phenol red indicator) turns yellow, it indicates acidic conditions.[9] Consider using a medium buffered with HEPES for more stable pH control, although potential HEPES toxicity for your specific cell line should be evaluated. |
| Compound Degradation | This compound may be unstable over the duration of the experiment. Action: Test the stability of this compound in your cell culture medium over time. Prepare a solution of this compound in cell-free medium, incubate it under the same conditions as your experiment, and check for precipitation at various time points. |
| Interaction with Serum Proteins | Components in Fetal Bovine Serum (FBS) or other supplements can sometimes bind to the compound and reduce its solubility. Action: Try reducing the serum concentration if your cell line can tolerate it. Alternatively, test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. |
Physicochemical Data Summary
The following table summarizes key properties of this compound relevant to its use in cell culture.
| Property | Value | Reference(s) |
| Molecular Weight | 365.83 g/mol | [3] |
| Aqueous Solubility | Practically insoluble / Slightly soluble in water.[1][3] 3.42e-02 g/L (approx. 93.5 µM) | [17] |
| Solubility in Organic Solvents | Freely soluble in methanol and ethanol; soluble in acetone. | [1][2][3] |
| pKa | 8.8 - 9.2 (weak acid) | [2][5][6] |
| Chemical Stability | Sensitive to strong acidic and strong alkaline (pH ≥ 10) conditions.[15][16] Stable in methanol stock for at least 48 hours at room temperature.[18] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed cell culture medium into a series of sterile tubes or wells (e.g., 998 µL).
-
Prepare the highest concentration to be tested by adding a small volume of the DMSO stock to the first tube of medium. For example, to test 100 µM, add 2 µL of a 50 mM stock to 998 µL of medium (a 1:500 dilution; final DMSO concentration of 0.2%). Vortex gently immediately.
-
Perform 2-fold serial dilutions by transferring half the volume (e.g., 500 µL) from the first tube to the next tube containing an equal volume of fresh medium, and so on.
-
-
Incubation and Observation:
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation immediately after preparation and again after 2, 4, 12, and 24 hours.
-
For a more sensitive assessment, transfer a small aliquot to a slide and observe under a microscope for crystalline structures.
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate after the desired experimental duration is the maximum working concentration you should use for your experiments.
Visualizations
Caption: A workflow diagram for systematically troubleshooting this compound precipitation.
Caption: Chemical equilibrium of this compound at physiological pH.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 26807-65-8 [chemicalbook.com]
- 3. This compound Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound [dailymed.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 15. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Strategies to minimize Indapamide degradation in solution
Welcome to the technical support center for Indapamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the handling and analysis of this compound solutions.
Q1: I've prepared a fresh solution of this compound, but my initial analysis shows significant degradation. What are the most likely causes?
A1: Immediate degradation upon dissolution is typically linked to the solvent conditions. The most critical factors to investigate are:
-
pH of the Solution: this compound is highly susceptible to degradation in both strongly acidic and strongly alkaline environments.[1][2][3] The degradation process generally follows first-order kinetics and is fastest at a pH greater than or equal to 10.[1][2][3] Ensure your solvent or buffer system is within a neutral or near-neutral pH range where this compound exhibits greater stability.
-
Presence of Oxidizing Agents: The compound is sensitive to oxidative conditions.[4] If your solvent contains residual oxidizing agents (like peroxides in ethers) or if the experiment involves oxidative reagents, this could be the cause. The use of high-purity solvents is recommended.
-
High Temperature: While generally stable under moderate thermal stress, using heat to aid dissolution can accelerate degradation, especially if the pH is not optimal.[4]
Q2: My HPLC chromatogram shows a significant new peak appearing over time. How can I identify this degradation product?
A2: The appearance of new peaks indicates the formation of degradation products. The identity of the degradant depends on the stress condition.
-
Under acidic, basic, and photolytic conditions , a common degradation product is 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide, also known as Impurity B.[1]
-
In strong acid (1 M HCl) and high pH (borate buffer, pH 10) , another identified degradation product is 4-chloro-3-sulfamoylbenzamide.[1]
-
To definitively identify the unknown peak, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to determine the mass of the impurity and propose its structure.[1][2]
Q3: How can I prevent pH-related degradation when my experiment requires acidic or basic conditions?
A3: When working outside of this compound's stable pH range is unavoidable, the following strategies can minimize degradation:
-
Limit Exposure Time: Prepare the acidic or basic solutions immediately before use and complete your experiment as quickly as possible.
-
Control Temperature: Perform experiments at reduced temperatures (e.g., on ice) to slow the rate of hydrolytic degradation. Degradation kinetics are highly temperature-dependent.
-
Use the Mildest Conditions Possible: If possible, use the lowest concentration of acid or base that achieves the experimental goal. For instance, studies have shown significant degradation in 1 M HCl and 1 M NaOH, so using 0.1 M concentrations may be preferable if scientifically justified.[1][5]
-
Neutralize Immediately: After the required exposure time, neutralize the solution to a pH of approximately 7 to quench the degradation reaction before analysis or further steps.[5]
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure long-term stability?
A4: To maintain the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent Choice: Use high-purity (HPLC grade) solvents such as methanol or a mixture of acetonitrile and water.[6]
-
pH Control: If using an aqueous buffer, ensure it is in the neutral range. A phosphate buffer at pH 5.8 has been used successfully in stability-indicating methods.[5][7]
-
Protection from Light: this compound in solution can be susceptible to photodegradation.[5][6] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Storage Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.[5]
-
Avoid Headspace Oxygen: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q: Under what specific conditions is this compound most unstable?
A: this compound is most sensitive to strong acidic, strong alkaline, and oxidative conditions.[2][4] The fastest degradation has been observed in solutions with a pH of 10 or higher.[1][3] It is also prone to degradation in 1 M HCl and in the presence of hydrogen peroxide.[5][6]
Q: Is this compound sensitive to light in solution?
A: Yes, studies show that this compound in solution undergoes degradation upon exposure to light.[5][6] One study reported 16.83% degradation after 5 days and 59.63% after 10 days under white fluorescent and near-UV light.[5] Therefore, all solutions should be protected from light during storage and handling.
Q: How does temperature affect the stability of this compound?
A: While this compound is relatively stable under dry heat and moderate thermal stress, elevated temperatures will accelerate degradation, particularly hydrolysis in acidic or basic solutions.[2][4] Forced degradation studies often use temperatures of 70-80°C to induce thermal degradation.[1][5]
Q: What are the main identified degradation products of this compound?
A: The European Pharmacopoeia lists two primary impurities: Impurity A (2-methyl-1-nitroso-2,3-dihydro-1H-indole) and Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide).[1] Impurity B is a common degradation product found after stress testing under acidic, basic, and photolytic conditions.[1] Other identified degradants include 4-chloro-3-sulfamoylbenzamide and, in the presence of other specific drugs, 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide.[1]
Q: Do common pharmaceutical excipients affect this compound stability?
A: Yes, excipients can potentially interact with active pharmaceutical ingredients. While many standard excipients like lactose and microcrystalline cellulose are generally compatible, it is crucial to perform compatibility studies, as some excipients can introduce moisture or reactive impurities that may accelerate degradation.[8][9]
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize quantitative data from various forced degradation studies on this compound.
Table 1: pH-Dependent Degradation of this compound in Solution
| Condition | Exposure Time | Temperature | % Degradation | Reference |
| 0.1 N HCl | 4 hours | Room Temp. | 49.59% | [5] |
| 1 M HCl | Not Specified | Not Specified | 11.08% | [1][10] |
| 0.1 N NaOH | 4 hours | Room Temp. | 46.53% | [5] |
| 1 M NaOH | Not Specified | Not Specified | 16.18% | [1][10] |
| Borate Buffer (pH 10) | Not Specified | Not Specified | 21.27% | [1][10] |
Table 2: Degradation of this compound under Other Stress Conditions
| Stress Condition | Parameters | Exposure Time | % Degradation | Reference |
| Oxidative | 6% H₂O₂ | 4 hours | 54.24% | [5] |
| Photolytic | 1.2 million lux hours (fluorescent) & 200 W h/m² (UV) | 10 days | 59.63% | [5] |
| Photolytic (in Methanol) | 18,902 kJ m⁻² | Not Specified | 17.52% | [1][11] |
| Thermal (Solid State) | 70°C / 80% RH | 2 months | 1.05% | [1][11] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a typical procedure for conducting forced degradation (stress testing) studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[12][13]
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Calibrated pH meter
-
HPLC system with UV or PDA detector[4]
-
Photostability chamber[13]
-
Temperature-controlled oven and water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or a suitable solvent mixture.[14] This stock will be used for all stress conditions.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.[5]
-
Keep the solution at room temperature.
-
Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH to a pH of ~7.[5]
-
Dilute with mobile phase to the target analytical concentration (e.g., 6 µg/mL).[5]
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL.[5]
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl to a pH of ~7.[5]
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 6% H₂O₂ to a final concentration of ~100 µg/mL.[5]
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours).
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Dilute the stock solution with HPLC grade water or a neutral buffer to ~100 µg/mL.
-
Reflux the solution at 80°C for 2 days, protecting it from light.[5]
-
Allow the solution to cool to room temperature.
-
Dilute with mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (~100 µg/mL) in HPLC grade water or methanol.
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][13]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in foil) under the same temperature conditions.
-
After the exposure period (e.g., 10 days), dilute the samples with mobile phase to the target concentration.[5]
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
5. Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of this compound in the presence of degradation products to confirm the specificity of the method.
-
Aim for 5-20% degradation to ensure that the primary degradation products are adequately formed and detected.[12]
Visualizations
Caption: Key degradation pathways of this compound under hydrolytic and oxidative/photolytic stress.
Caption: Experimental workflow for conducting a forced degradation study of this compound.
References
- 1. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 2. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Formulation and Quality Determination of this compound Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Indapamide Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Indapamide.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it influence its solubility?
This compound is a weak acid with a pKa of approximately 8.8 to 9.2.[1][2] Its solubility is pH-dependent; it is practically insoluble in water and dilute hydrochloric acid but is soluble in aqueous solutions of strong bases.[1][3] This is because at pH values above its pKa, this compound will be deprotonated, forming a more soluble salt.
Q2: How does pH affect the stability of this compound in solution?
This compound is sensitive to both strong acidic and strong alkaline conditions.[4][5] The degradation of this compound generally follows first-order kinetics.[4][5] The most rapid degradation occurs at a pH greater than or equal to 10.[4][5][6]
Q3: What are the known degradation products of this compound under different pH conditions?
Under acidic hydrolysis (e.g., in 1 M HCl), this compound can degrade into N-amino-2-methyl indoline (NAMI) and 4-Chloro-3-sulfamoyl Benzoic Acid (CSBA).[7] In alkaline conditions (e.g., borate buffer at pH 10), one of the identified degradation products is 4-chloro-3-sulfamoylbenzamide.[5][6]
Q4: How does pH impact the pharmacological activity of this compound?
The pharmacological activity of this compound is directly linked to its structural integrity. Degradation of the molecule under unfavorable pH conditions will lead to a loss of its diuretic and antihypertensive effects. Therefore, maintaining the pH of formulations within a stable range is critical to ensure its therapeutic efficacy.
Q5: Are there any specific pH ranges to avoid during formulation development?
Based on stability data, it is advisable to avoid strongly acidic conditions (e.g., pH below 2) and, more critically, alkaline conditions with a pH of 10 or higher.[4][5][8] The optimal pH for stability would be in the neutral to slightly acidic range, though specific formulation-dependent stability studies are recommended.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound concentration in my aqueous formulation.
Possible Cause 1: pH of the medium is too high.
-
Troubleshooting Step: Measure the pH of your formulation. If the pH is ≥ 10, the alkaline conditions are likely accelerating the degradation of this compound.[4][5][6]
-
Solution: Adjust the pH of your formulation to a more neutral range (e.g., pH 5-7) using appropriate buffers and re-evaluate the stability.
Possible Cause 2: pH of the medium is too low.
-
Troubleshooting Step: Measure the pH of your formulation. While less pronounced than alkaline degradation, strong acidic conditions (e.g., in 1 M HCl) can also lead to significant degradation.[5][8]
-
Solution: Buffer your formulation to a more neutral pH range.
Issue: I am detecting unexpected peaks during HPLC analysis of my this compound stability samples.
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Identify the conditions under which these new peaks appear.
-
Solution: Utilize a stability-indicating HPLC method capable of resolving this compound from its potential degradation products. Further characterization of the new peaks using techniques like LC-MS can confirm their identity.[4][5]
Data Presentation
Table 1: pH-Dependent Degradation of this compound
| pH Condition | Medium | Percentage Degradation | Reference |
| Highly Acidic | 1 M HCl | 11.08% | [5][8] |
| Alkaline | Borate Buffer (pH 10) | 21.27% | [5][8] |
| Highly Alkaline | 1 M NaOH | 16.18% | [5][8] |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for this compound
This protocol is based on established methods for the analysis of this compound and its degradation products.[7][9][10]
-
Objective: To determine the concentration of this compound and separate it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Shiseido Capcell Pak C18 (250mm x 4.6mm, 5µm particle size) or equivalent.[7][9]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[7] Alternatively, a mobile phase of 0.01 M potassium dihydrogen phosphate buffer (pH 3) and methanol (30:70 v/v) can be used.[10]
-
Injection Volume: 1 µL.[7]
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions from the stability study by diluting them with the mobile phase to an appropriate concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is expected to be around 6.58 minutes under the first set of conditions.[7]
-
Quantify the amount of this compound in the samples by comparing the peak area with that of the standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH or a borate buffer of pH 10 and heat at a controlled temperature for a specified period.
-
Neutral Hydrolysis: Dissolve this compound in HPLC-grade water and heat at a controlled temperature for a specified period.
-
Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by the stability-indicating HPLC method described in Protocol 1.
-
Visualizations
Caption: Degradation pathway of this compound under acidic and alkaline conditions.
Caption: Workflow for assessing the pH stability of this compound formulations.
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound CAS#: 26807-65-8 [m.chemicalbook.com]
- 4. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 6. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
Technical Support Center: Analytical Method Validation for Indapamide Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for Indapamide impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that should be monitored?
A1: According to various pharmacopoeias and literature, the primary specified impurities for this compound are:
-
Impurity A: 2-methyl-1-nitroso-2,3-dihydro-1H-indole (ImA)[1][2][3]
-
Impurity B: 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide (ImB)[1][2][3][4]
Impurity B is a known process impurity, while others can arise from synthesis or degradation.[2][5]
Q2: What is the most common analytical technique for this compound impurity profiling?
A2: The most widely used and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][6][7] This method provides the necessary selectivity and sensitivity to separate this compound from its known and unknown impurities.[6]
Q3: What are forced degradation (stress testing) studies, and why are they critical?
A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[8][9][10] These studies are essential for:
-
Demonstrating Specificity: They help prove that the analytical method can accurately measure the analyte in the presence of its degradation products.[8][11]
-
Identifying Degradation Pathways: The results provide insight into the chemical stability of the molecule, which is crucial for formulation development and determining storage conditions.[8][10]
-
Developing Stability-Indicating Methods: A stability-indicating method is one that can separate and quantify the drug from its degradation products, ensuring the safety and efficacy of the final pharmaceutical product.[8][10] this compound has shown susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions.[8][12]
Q4: What are the key validation parameters required by ICH guidelines for an impurity quantification method?
A4: According to the International Council for Harmonisation (ICH) guidelines (specifically Q2(R2)), the core validation parameters for an analytical method for quantifying impurities include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[11][13]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11][14]
-
Accuracy: The closeness of the test results to the true value, often determined through recovery studies.[11][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[15][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[17][18]
Troubleshooting Guide
Q5: I am observing poor resolution between the this compound peak and an impurity peak. What should I do?
A5: Poor peak resolution can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: Small, deliberate changes to the organic-to-aqueous ratio can significantly impact selectivity. If using a gradient, adjust the slope to increase separation.[5][15]
-
Column Chemistry: Ensure you are using the correct column (e.g., C18). If resolution is still poor, consider a column with a different stationary phase or particle size.[5][19]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.[18]
-
pH of Mobile Phase: The pH of the aqueous portion of the mobile phase can affect the ionization state of this compound and its impurities, thereby altering their retention and resolution. Optimize the pH around the pKa values of the compounds if known.
-
Temperature: Adjusting the column temperature can influence selectivity. Ensure the column oven is stable.[20]
Q6: My retention times are shifting between injections. What is the likely cause?
A6: Retention time variability points to a lack of system stability. Check the following:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods.
-
Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the system or a failing pump seal. Degas the mobile phase thoroughly.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure it is prepared fresh and accurately each time.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature.[17]
-
Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion and retention shifts.
Q7: I am seeing extraneous "ghost" peaks in my chromatogram, especially in the blank runs. How can I resolve this?
A7: Ghost peaks are typically caused by contamination or carryover.
-
Check the Blank: Ensure the solvent used for the blank injection is pure and from a clean source.
-
Injector Carryover: The most common cause. Program a needle wash with a strong solvent (e.g., acetonitrile/methanol) in your injection sequence to clean the needle and injection port between runs.
-
Contaminated Mobile Phase: Filter all mobile phase components and prepare them fresh daily to prevent microbial growth or contamination.
-
Sample Matrix Effects: If the peaks only appear in sample chromatograms, they may be from excipients. A proper specificity study should confirm this.[21]
Experimental Protocols
Protocol: RP-HPLC Method for Impurity Profiling of this compound
This protocol is a representative example based on published methods.[1][5][15][19] Analysts must validate the method for their specific product and equipment.
1. Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., X-Terra, Hypersil BDS).[5][15][21]
2. Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of an aqueous buffer (e.g., sodium dodecylsulfate solution or Na2EDTA solution) and an organic solvent like acetonitrile and/or methanol. The exact ratio should be optimized for separation.[3][15][20] A common starting point could be a mixture of buffer and methanol (e.g., 60:40 v/v).[19]
-
Diluent: A mixture of acetonitrile and methanol (1:1 v/v) or the mobile phase itself is commonly used.[20]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and impurity reference standards in the diluent to prepare individual stock solutions (e.g., ~1 mg/mL).[1][4]
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration relevant to the specification limits (e.g., for impurities, this may be around 1% of the this compound working concentration).[1][4]
-
Test Solution (from Tablets): Finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of this compound, transfer to a volumetric flask, dissolve in a suitable solvent (e.g., ethanol or diluent) with the aid of sonication, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[1][4]
3. Chromatographic Conditions:
Quantitative Data Summary
The following tables summarize validation data from published studies.
Table 1: Summary of Linearity, LOD, and LOQ Data [1][3][4]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| This compound | 0.028 - 1.80 | > 0.999 | 0.0093 | 0.03 |
| Impurity A | 0.060 - 1.20 | > 0.999 | 0.012 | Not Reported |
| Impurity B | 0.032 - 1.20 | > 0.999 | 0.012 | Not Reported |
| Impurity 1 | 0.060 - 1.20 | > 0.999 | 0.006 | Not Reported |
Table 2: Summary of Accuracy (Recovery) Data [1][4][18]
| Analyte | Spiked Concentration Levels | Average Recovery (%) | % RSD |
|---|---|---|---|
| This compound | 3 Levels (e.g., 50%, 100%, 150%) | 98.4 - 100.6 | < 2.0 |
| Impurity B | 3 Levels | 99.3 | < 2.0 |
Table 3: Summary of Precision (Repeatability) Data [1][4][19]
| Analyte | Concentration | % RSD (n=6) |
|---|---|---|
| This compound Assay | 100% of test concentration | < 1.5 |
| Impurity B | Specification limit | < 2.0 |
Visualizations
Caption: A typical workflow for validating an analytical method as per ICH guidelines.
Caption: A decision tree to diagnose and resolve common causes of peak tailing in HPLC.
Caption: An overview of stress conditions applied during forced degradation studies.
References
- 1. Simultaneous Analysis of this compound and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 2. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. wujns.edpsciences.org [wujns.edpsciences.org]
- 5. HPLC-UV DETERMINATION OF this compound IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES . METHOD VALIDATION | Semantic Scholar [semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. database.ich.org [database.ich.org]
- 12. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. ijpsr.com [ijpsr.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. iaset.us [iaset.us]
Technical Support Center: Enhancing the Oral Bioavailability of Indapamide in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Indapamide in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral bioavailability of this compound important?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] This poor solubility can limit its dissolution rate in the gastrointestinal tract, leading to incomplete absorption and variable bioavailability.[2] Enhancing its oral bioavailability can lead to more consistent therapeutic effects, potentially at a lower dose, which can also reduce the risk of side effects.
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: The most common and effective strategies for a BCS Class II drug like this compound focus on improving its solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the gastrointestinal fluids, thereby increasing the surface area for absorption.[3]
-
Cocrystals: Engineering a crystalline structure of this compound with a benign co-former to improve its solubility and dissolution properties.
Q3: Which preclinical models are most commonly used for evaluating the oral bioavailability of this compound formulations?
A3: The most frequently reported preclinical models for pharmacokinetic studies of this compound are rats and beagle dogs.[4][5] These models are chosen for their physiological similarities to humans in terms of gastrointestinal tract and metabolic processes.
Q4: What are the key pharmacokinetic parameters to assess when evaluating enhanced bioavailability formulations?
A4: The primary pharmacokinetic parameters to measure are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time. An increase in AUC signifies enhanced bioavailability.[6]
Q5: Are there any known excipient compatibility issues with this compound?
A5: Studies have shown that this compound is compatible with many common pharmaceutical excipients, including lactose monohydrate, microcrystalline cellulose, sodium starch glycolate, polyvinylpyrrolidone, colloidal silicon dioxide (aerosil), and magnesium stearate.[7][8] However, it is always recommended to conduct compatibility studies with your specific formulation components under accelerated stability conditions.
Troubleshooting Guides
Solid Dispersions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in the solid dispersion. | - Poor miscibility between this compound and the chosen polymer.- Use of an inappropriate solvent system. | - Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility.- Optimize the drug-to-polymer ratio.- Use a solvent system that effectively dissolves both the drug and the polymer. |
| The solid dispersion is not amorphous or shows signs of recrystallization upon storage. | - The drug-to-polymer ratio is too high.- The chosen polymer is not an effective crystallization inhibitor.- Incomplete solvent removal.- High humidity and temperature during storage. | - Decrease the drug loading.- Select a polymer with a higher glass transition temperature (Tg).- Ensure complete removal of the solvent during the manufacturing process.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. |
| No significant improvement in the in vitro dissolution rate. | - The particle size of the solid dispersion is too large.- The polymer is not dissolving quickly enough.- The drug has recrystallized within the matrix. | - Mill or sieve the solid dispersion to achieve a smaller and more uniform particle size.- Use a more rapidly dissolving hydrophilic polymer.- Confirm the amorphous nature of the drug in the solid dispersion using techniques like PXRD or DSC. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The SEDDS formulation is cloudy or shows phase separation. | - Poor miscibility of the components (oil, surfactant, co-surfactant).- The drug has precipitated out of the formulation. | - Screen different oils, surfactants, and co-surfactants to find a compatible system.- Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the components.- Ensure the drug is fully dissolved in the formulation and does not exceed its saturation solubility. |
| The formulation does not emulsify spontaneously or forms large droplets upon dilution. | - The HLB (Hydrophile-Lipophile Balance) of the surfactant system is not optimal.- The concentration of the surfactant is too low. | - Use a surfactant or a blend of surfactants with a higher HLB value (typically >12 for o/w emulsions).- Increase the concentration of the surfactant in the formulation. |
| Drug precipitation occurs upon dilution of the SEDDS in aqueous media. | - The drug is supersaturated in the formulation and precipitates upon dilution.- The emulsion droplets cannot maintain the drug in a solubilized state. | - Reduce the drug loading in the SEDDS.- Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the formulation.- Select an oil/surfactant system with a higher solubilization capacity for this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Mortar and pestle
-
Rotary evaporator
-
Vacuum oven
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.[9]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Scrape the dried film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to ensure complete removal of any residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator to protect it from moisture.
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation of this compound for improved oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol®)
-
Co-surfactant (e.g., Capryol™ 90)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-60°C to ensure homogeneity.[10]
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved and the solution is clear and homogenous.
-
Cool the formulation to room temperature.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle agitation and record the time it takes to form a homogenous emulsion.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Preclinical Models (Standard Formulation)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 1 | ~40 | 6 | Not Reported | [4] |
| Beagle Dog | 1 | ~100 | 1-2 | Not Reported | [4] |
| Beagle Dog | - | 87.17 ± 22.03 | 6.67 ± 0.52 | 1200.31 ± 577.16 (AUC0-48h) | [11] |
Table 2: In Vitro Dissolution of this compound from a SEDDS Formulation vs. Unprocessed Drug
| Formulation | Time (min) | Cumulative Drug Release (%) | Reference |
| Unprocessed this compound | 90 | < 20 | [3][10] |
| This compound SEDDS | 90 | > 80 | [3][10] |
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.
Caption: Logical relationship of SEDDS components to enhanced bioavailability.
References
- 1. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Feasibility of Self-Emulsifying Drug Delivery System for Dissolution Enhancement of this compound - SURE [sure.sunderland.ac.uk]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Pharmacokinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Indapamide and Hydrochlorothiazide in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacological effects of indapamide and hydrochlorothiazide, two commonly prescribed diuretics, based on preclinical data from animal models. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Executive Summary
This compound and hydrochlorothiazide are both diuretics used in the management of hypertension. While they share the common mechanism of promoting diuresis, preclinical studies in animal models reveal distinct pharmacological profiles. In hypertensive rat models, both agents effectively lower blood pressure; however, this compound appears to exhibit more pronounced effects on the reduction of cardiac hypertrophy and demonstrates a different mechanism of vascular action compared to hydrochlorothiazide. This guide synthesizes key findings from head-to-head comparative studies in stroke-prone spontaneously hypertensive rats (SHR-SP) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and hydrochlorothiazide in established animal models of hypertension.
Table 1: Effects on Blood Pressure and Cardiac Hypertrophy in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Systolic Blood Pressure | SHR-SP | This compound | 3 mg/kg/day, p.o. | 44 days | Moderately decreased systolic blood pressure.[1][2][3] |
| Hydrochlorothiazide | 20 mg/kg/day, p.o. | 44 days | Moderately decreased systolic blood pressure.[1][2][3] | ||
| Cardiac Hypertrophy (Myocyte Cross-Sectional Area) | SHR-SP | This compound | 3 mg/kg/day, p.o. | 44 days | More effective in preventing myocyte hypertrophy (-33%).[1] |
| Hydrochlorothiazide | 20 mg/kg/day, p.o. | 44 days | Prevented myocyte hypertrophy (-21%).[2][3] | ||
| Cardiac Hypertrophy (Heart Weight to Body Weight Ratio) | SHR-SP | This compound | 3 mg/kg/day, p.o. | 44 days | Prevented the development of cardiac hypertrophy.[2][3] |
| Hydrochlorothiazide | 20 mg/kg/day, p.o. | 44 days | Prevented the development of cardiac hypertrophy.[2][3] | ||
| Coronary Artery Wall Thickness | SHR-SP | This compound | 3 mg/kg/day, p.o. | 44 days | Efficiently prevented small coronary artery wall thickness.[1] |
| Hydrochlorothiazide | 20 mg/kg/day, p.o. | 44 days | Efficiently prevented small coronary artery wall thickness; uniquely prevented medial hypertrophy.[1] |
Table 2: Effects on Blood Pressure and Vascular Reactivity in DOCA-Salt Hypertensive Rats
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Blood Pressure | DOCA-Salt Rats | This compound | 10 mg/kg/day, p.o. | 10 days | Produced a similar fall in blood pressure to hydrochlorothiazide. |
| Hydrochlorothiazide | 5 mg/kg/day, i.p. | 10 days | Produced a similar fall in blood pressure to this compound. | ||
| Vascular Reactivity to Pressor Agents (Noradrenaline, Tyramine) | DOCA-Salt Rats | This compound | 10 mg/kg, p.o. | 10 days | Significantly reduced pressor responses. |
| Hydrochlorothiazide | 5 mg/kg/day, i.p. | 10 days | Cardiovascular reactivity was unaffected. |
Experimental Protocols
Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) Model
This model is characterized by a genetic predisposition to severe hypertension and stroke.
-
Animals: Six-week-old male stroke-prone spontaneously hypertensive rats (SHR-SP).[2][3]
-
Induction of Hypertension: Animals are provided with a 1% sodium chloride solution as their drinking water to accelerate the development of hypertension.[1][2][3]
-
Drug Administration:
-
Key Measurements:
-
Systolic Blood Pressure: Measured periodically throughout the study.
-
Cardiac Hypertrophy: Assessed at the end of the study by measuring the heart weight to body weight ratio and by morphometric analysis of myocyte cross-sectional area from histological sections of the heart.[1][2][3]
-
Coronary Artery Morphology: Evaluated through histological analysis to determine wall thickness and medial hypertrophy.[1]
-
Fibrosis: Interstitial and perivascular fibrosis in the myocardium is assessed using immunohistochemical techniques.[2][3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model of hypertension is induced by mineralocorticoid excess and a high-salt diet, leading to volume expansion and increased peripheral resistance.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is performed to enhance the hypertensive response.[4]
-
Induction of Hypertension:
-
Drug Administration:
-
This compound: Administered orally (p.o.) at a dose of 10 mg/kg/day.
-
Hydrochlorothiazide: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg/day.
-
-
Treatment Duration: 10 days for the comparative vascular reactivity studies.
-
Key Measurements:
-
Blood Pressure: Monitored throughout the treatment period.
-
Vascular Reactivity: Assessed in pithed rats by measuring the pressor responses to intravenous administration of vasoconstrictors such as noradrenaline and tyramine, or to electrical stimulation of the sympathetic outflow.
-
Signaling Pathways
This compound Signaling Pathway
This compound's antihypertensive effect is attributed to both its diuretic action and a direct vascular effect. In vascular smooth muscle cells, this compound is thought to reduce calcium influx, which is a key trigger for muscle contraction.[6][7][8][9] This may be mediated through the inhibition of voltage-gated Ca2+ channels.[6] Furthermore, some evidence suggests that this compound may influence the mitogen-activated protein kinase (MAPK) pathway, thereby reducing vascular smooth muscle cell proliferation.[10]
Caption: Simplified signaling pathway of this compound in vascular smooth muscle cells.
Hydrochlorothiazide Signaling Pathway
Hydrochlorothiazide's primary mechanism of action for diuresis is the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[11][12] Its effects on the vasculature are less direct but are thought to involve the RhoA/Rho kinase pathway.[13][14][15] By inhibiting this pathway, hydrochlorothiazide leads to calcium desensitization in vascular smooth muscle cells, which means that less contraction occurs for a given level of intracellular calcium, ultimately contributing to vasodilation.[14][15]
Caption: Dual mechanisms of action for Hydrochlorothiazide in the kidney and vasculature.
Experimental Workflow
The general workflow for a head-to-head comparison study in an animal model of hypertension is outlined below.
References
- 1. Comparative effects of this compound and hydrochlorothiazide on cardiac hypertrophy and vascular smooth-muscle phenotype in the stroke-prone, spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretic effects on cardiac hypertrophy in the stroke prone spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The possible mode of action of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of this compound on excitation-contraction coupling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibitory activity of this compound on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diuretics prevent Rho-kinase activation and expression of profibrotic/oxidative genes in the hypertensive aortic wall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
A Comparative Analysis of Indapamide and Chlorthalidone on Renal Function
For Researchers, Scientists, and Drug Development Professionals
Indapamide and chlorthalidone, both thiazide-like diuretics, are cornerstone therapies in the management of hypertension. While their primary mechanism of action involves inhibiting sodium reabsorption in the distal convoluted tubule, emerging evidence suggests differential effects on renal function. This guide provides a comprehensive comparison of their renal effects, supported by experimental data and detailed methodologies, to inform research and clinical development.
Executive Summary
Both this compound and chlorthalidone effectively lower blood pressure. However, studies suggest that this compound may offer a superior profile in preserving renal function, particularly in patients with pre-existing renal impairment. Chlorthalidone, a more potent diuretic with a longer half-life, has been shown to be effective in reducing blood pressure and albuminuria in patients with advanced chronic kidney disease (CKD). Conversely, some studies indicate a higher risk of electrolyte disturbances and acute kidney injury with chlorthalidone compared to other thiazides. This compound's potential renal-protective effects may be attributed to its additional vasodilatory properties, which are independent of its diuretic action and may improve renal hemodynamics.
Data Presentation: Quantitative Comparison of Renal Function Parameters
The following tables summarize key quantitative data from clinical studies investigating the effects of this compound and chlorthalidone on renal function.
Table 1: Effects of this compound on Renal Function in Hypertensive Patients with Renal Impairment
| Parameter | Baseline (Mean ± SD) | After 2 Years of this compound Treatment (Mean ± SD) | Percentage Change | p-value |
| Creatinine Clearance (mL/min) | 49.2 ± 5.1 | 63.2 ± 6.2 | +28.5 ± 4.4% | <0.01 |
Source: Adapted from Madkour H, et al. Am J Nephrol. 1995.[1][2]
Table 2: Effects of Chlorthalidone on Renal Function in Patients with Advanced Chronic Kidney Disease (CLICK Trial)
| Parameter | Placebo Group (Change from Baseline) | Chlorthalidone Group (Change from Baseline) | Between-Group Difference (95% CI) |
| eGFR (mL/min/1.73 m²) at 12 weeks | -0.9 | -3.1 | -2.2 (-3.3 to -1.0) |
| eGFR (mL/min/1.73 m²) 2 weeks after discontinuation | +0.5 | +0.7 | 0.2 (-1.0 to 1.4) |
| Urine Albumin-to-Creatinine Ratio (%) at 12 weeks | -4 | -54 | -50 (-60 to -37) |
Source: Adapted from Agarwal R, et al. N Engl J Med. 2021 and other sources.[3]
Experimental Protocols
Study of this compound in Hypertensive Patients with Impaired Renal Function
-
Study Design: A long-term, randomized, comparative study.
-
Patient Population: Patients with moderate hypertension and impaired renal function (creatinine clearance between 30 and 60 mL/min).
-
Intervention: Patients were treated with either this compound (2.5 mg/day) or hydrochlorothiazide (50 mg/day) for 2 years.
-
Renal Function Assessment: Creatinine clearance was calculated from 24-hour urine collections at baseline and at the end of the study. Blood pressure was monitored regularly.
The Chlorthalidone in Chronic Kidney Disease (CLICK) Trial
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[4][5]
-
Patient Population: 160 patients with stage 4 CKD (eGFR, 15 to <30 ml/min/1.73 m²) and uncontrolled hypertension, confirmed by 24-hour ambulatory blood pressure monitoring.[4][5][6]
-
Intervention: Patients were randomly assigned to receive chlorthalidone (initial dose of 12.5 mg/day, titrated up to 50 mg/day) or a placebo for 12 weeks.[5][6]
-
Renal Function Assessment: The primary endpoint was the change in 24-hour ambulatory systolic blood pressure. Secondary endpoints included changes in estimated glomerular filtration rate (eGFR) and the urinary albumin-to-creatinine ratio.[4] eGFR was calculated using the CKD-EPI equation. Urine albumin and creatinine were measured from 24-hour urine collections.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and chlorthalidone on renal function may be explained by their distinct mechanisms of action beyond simple diuresis.
Caption: Shared mechanism of action in the distal convoluted tubule.
Both this compound and chlorthalidone inhibit the Na-Cl cotransporter (NCC) in the distal convoluted tubule, leading to increased sodium and water excretion.[7]
This compound, however, possesses a unique vasodilatory effect that is independent of its diuretic action. This is thought to be mediated through a reduction in vascular smooth muscle reactivity to vasoconstrictors and potentially through effects on calcium ion channels.[7] This dual mechanism may contribute to its renal-protective properties by improving renal blood flow and reducing glomerular pressure.
References
- 1. Comparison between the effects of this compound and hydrochlorothiazide on creatinine clearance in patients with impaired renal function and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is superior to thiazide in the preservation of renal function in patients with renal insufficiency and systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting diuretic choice in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Design and Baseline Characteristics of the Chlorthalidone in Chronic Kidney Disease (CLICK) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorthalidone in Advanced CKD — NephJC [nephjc.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Validating the Natriuretic Effect of Indapamide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo natriuretic effects of Indapamide against two other commonly used diuretics: the thiazide-type diuretic Hydrochlorothiazide (HCTZ) and the loop diuretic Furosemide. The information presented is based on available preclinical and clinical data to assist researchers in understanding the distinct pharmacological properties of this compound.
Executive Summary
This compound, a thiazide-like diuretic, effectively promotes the excretion of sodium in urine (natriuresis) by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. In vivo studies demonstrate that this compound possesses a potent and prolonged natriuretic effect. When compared to Hydrochlorothiazide, another thiazide-type diuretic, this compound exhibits a similar mechanism of action but is reported to be more potent in its antihypertensive effects at sub-diuretic doses. In comparison to the loop diuretic Furosemide, which acts on the thick ascending limb of the loop of Henle, this compound has a less pronounced peak natriuretic effect but a longer duration of action. The choice of diuretic for in vivo studies will depend on the desired onset, magnitude, and duration of the natriuretic response.
Comparative Data on Natriuretic Effects
The following tables summarize the quantitative data on the natriuretic and diuretic effects of this compound and its comparators from in vivo studies.
Table 1: Comparison of Urinary Sodium Excretion and Urine Volume with Furosemide and a Furosemide-Indapamide Combination in Patients with Edema
| Treatment Group | Mean Urinary Na+ Excretion (mEq/day ± SD) | Mean Urine Volume (mL/day ± SD) |
| Furosemide alone | 83.7 ± 82.2 | 1070 ± 230 |
| Furosemide + this compound | 140.7 ± 33.8 | 1359 ± 296 |
Data from a study in patients with massive edema, demonstrating the additive natriuretic effect of this compound when combined with Furosemide.[1]
Table 2: Qualitative Comparison of the Acute Effects of this compound, Hydrochlorothiazide, and Furosemide on Urinary Excretion in Conscious Rats
| Diuretic Agent | Primary Site of Action | Urine Volume | Urinary Na+ Excretion | Urinary Ca2+ Excretion |
| This compound | Distal Convoluted Tubule | Increased | Increased | Decreased (acutely dissociated from Na+ excretion) |
| Hydrochlorothiazide | Distal Convoluted Tubule | Increased | Increased | Decreased (acutely dissociated from Na+ excretion) |
| Furosemide | Thick Ascending Limb of Loop of Henle | Markedly Increased | Markedly Increased | Increased (parallel to Na+ excretion) |
This table provides a qualitative summary based on a comparative study in saline-loaded conscious rats.[2]
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of natriuretic effects in vivo. Below is a standard protocol for evaluating diuretic and natriuretic activity in a rat model.
In Vivo Model for Diuretic and Natriuretic Activity Assessment
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.9% saline or 1% methylcellulose solution).
-
Group 2 (Reference Standard 1): Furosemide (e.g., 20 mg/kg, oral).
-
Group 3 (Reference Standard 2): Hydrochlorothiazide (e.g., 20 mg/kg, oral).
-
Group 4 (Test Article): this compound (at various dose levels, e.g., 1, 5, 10 mg/kg, oral).
3. Experimental Procedure:
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform gastrointestinal conditions.
-
Hydration: To induce a baseline urine flow, animals are orally hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Drug Administration: Immediately after hydration, the respective vehicle, reference standards, or test article are administered orally via gavage.
-
Metabolic Cages: Each rat is placed in an individual metabolic cage designed for the separate collection of urine and feces.
-
Urine Collection: Urine is collected at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) after drug administration. The total volume of urine for each collection period is recorded.
4. Urine Analysis:
-
Electrolytes: The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples is determined using a flame photometer or ion-selective electrodes.
-
Calculation of Natriuretic Effect: The total amount of sodium excreted is calculated by multiplying the urine volume by the sodium concentration.
5. Data Analysis:
-
The diuretic activity is expressed as the total urine output per 100g of body weight.
-
The natriuretic activity is expressed as the total sodium excretion per 100g of body weight.
-
Statistical analysis (e.g., ANOVA followed by a suitable post-hoc test) is used to compare the effects of the different treatment groups with the control group.
Mechanism of Action and Signaling Pathways
The natriuretic effect of this compound is a direct consequence of its interaction with a specific ion transporter in the renal tubules.
Mechanism of Action of this compound
This compound exerts its diuretic and natriuretic effects by selectively inhibiting the Na+/Cl- symporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As a result, higher concentrations of these ions remain in the tubular fluid, leading to an osmotic increase in water retention within the tubule and subsequent excretion in the urine.
Caption: Mechanism of this compound's natriuretic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to validate the natriuretic effect of a compound like this compound.
Caption: A typical workflow for in vivo natriuretic studies.
Conclusion
In vivo studies confirm that this compound is an effective natriuretic agent. Its primary mechanism of action, the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, is well-established. When compared to Hydrochlorothiazide, this compound demonstrates a similar mechanism but is noted for its higher antihypertensive potency at lower diuretic doses. In contrast to the potent but shorter-acting loop diuretic Furosemide, this compound offers a more sustained natriuretic effect. The selection of a diuretic for preclinical or clinical research should be guided by the specific experimental aims, including the desired pharmacokinetic and pharmacodynamic profile of the natriuretic response. The provided experimental protocol offers a robust framework for the in vivo validation and comparison of such compounds.
References
Indapamide Versus Novel Diuretics: A Preclinical Efficacy Study
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diuretic therapy is evolving, with novel mechanisms emerging to challenge the long-standing efficacy of established agents like Indapamide. This guide provides a comprehensive preclinical comparison of this compound against two promising classes of novel diuretics: Urea Transporter (UT) inhibitors and Renal Outer Medullary Potassium (ROMK) channel inhibitors. The data presented herein, derived from various animal models, offers insights into their relative efficacy, mechanisms of action, and potential advantages in the development of next-generation antihypertensive and diuretic treatments.
This compound: The Established Thiazide-Like Diuretic
This compound, a cornerstone in hypertension management, exerts its effects primarily through the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][2] This action leads to increased excretion of sodium and water, thereby reducing blood volume and pressure.[1] Beyond its diuretic effect, preclinical studies suggest that this compound also possesses direct vascular effects, potentially mediated by modulating calcium influx in vascular smooth muscle cells and increasing the production of vasodilatory epoxyeicosatrienoic acids (EETs).[1][3][4]
Novel Diuretics: A New Frontier
In contrast to the direct natriuretic action of this compound, novel diuretics are being developed to target different pathways involved in water and electrolyte balance, with a key focus on minimizing electrolyte disturbances.
Urea Transporter (UT) Inhibitors: These agents represent a new class of diuretics that target urea transporters (UT-A and UT-B), which are crucial for the kidney's ability to concentrate urine.[5] By inhibiting urea reabsorption, these compounds induce a form of diuresis known as "urearesis," effectively increasing water excretion without significantly altering electrolyte levels.[6][7]
ROMK Channel Inhibitors: The Renal Outer Medullary Potassium (ROMK) channel plays a critical role in potassium secretion in the collecting duct and sodium reabsorption in the thick ascending limb of Henle's loop.[8][9] Inhibitors of ROMK, such as MK-7145, are anticipated to produce natriuresis and diuresis with a potassium-sparing effect, a significant advantage over traditional diuretics that often lead to hypokalemia.[8][9][10]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the preclinical efficacy data for this compound and representative novel diuretics in rodent models.
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Treatment | Reduction in Systolic Blood Pressure (SBP) | Reference |
| This compound | 1 mg/kg/day | p.o. | 6 weeks | Partial prevention of blood pressure increase | [11] |
| 3-30 mg/kg | p.o. | Single dose | 15-20% reduction | [3] | |
| 10 mg/kg | p.o. | Single dose | Significant reduction | [12] | |
| MK-7145 (ROMK Inhibitor) | 3 mg/kg/day | p.o. | Subchronic | ~12 mmHg | [9] |
| 10 mg/kg/day | p.o. | Subchronic | ~20 mmHg | [9] |
Table 2: Diuretic and Natriuretic Effects in Rats
| Compound | Animal Model | Dose | Route of Administration | Effect on Urine Volume | Effect on Sodium Excretion | Reference |
| This compound | Normotensive Rats | 0.1-30 mg/kg | p.o. | Increased | Increased | [12] |
| Normotensive Rats | 0.1-0.3 mg/kg | p.o. or i.v. | - | Increased | [13] | |
| Normotensive Rats | 1 mg/kg | p.o. or i.v. | Increased | - | [13] | |
| UT Inhibitor (25a) | Normotensive Rats | 100 mg/kg | - | Significantly increased serum osmolality and sodium in hyponatremia model | - | [14] |
| UTBinh-14 (UT Inhibitor) | Mice | - | i.p. | Increased | - | [15] |
| MK-7145 (ROMK Inhibitor) | Normotensive Rats | 0.3 mg/kg | - | Remarkable diuresis | Remarkable natriuresis | [9] |
Experimental Protocols
The preclinical evaluation of these diuretics typically involves the following key experimental procedures:
Assessment of Diuretic and Saluretic Activity (Lipschitz Test)
This widely used method evaluates the diuretic, natriuretic, and saluretic activity of a test compound in rats.[16][17]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Rats are divided into control, standard (e.g., Furosemide or Hydrochlorothiazide), and test groups.[16]
-
A saline load (e.g., 25 ml/kg of 0.9% saline, p.o. or i.p.) is administered to all animals to ensure adequate hydration and urine flow.[18]
-
The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Animals are placed in metabolic cages, which are designed to separate urine and feces.
-
Urine is collected over a specified period, typically 5 to 24 hours.[18]
-
The total volume of urine is measured.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Diuretic activity is often expressed as the ratio of the urine volume of the test group to that of the control group. Natriuretic and saluretic activities are determined by comparing the electrolyte excretion between groups.
Measurement of Blood Pressure in Conscious Animals (Telemetry)
Telemetry is considered the gold standard for measuring cardiovascular parameters in conscious, freely moving animals as it minimizes stress-related artifacts.[19][20][21]
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for studying hypertension.[20]
-
Procedure:
-
A telemetric device, consisting of a pressure-sensing catheter and a transmitter, is surgically implanted. The catheter is typically placed in the abdominal aorta.[19]
-
Animals are allowed a recovery period of several days to a week.
-
Blood pressure and heart rate are continuously recorded wirelessly by a receiver placed under the animal's cage.[19]
-
Data is acquired and analyzed using specialized software.
-
-
Data Analysis: Baseline cardiovascular parameters are recorded, and the effects of drug administration are monitored over time.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and novel diuretics are illustrated in the following diagrams.
Caption: this compound's dual mechanism of action.
Caption: Mechanisms of novel diuretic classes.
Caption: Preclinical experimental workflows.
Conclusion
Preclinical evidence demonstrates that this compound is a potent antihypertensive agent with a well-established diuretic and natriuretic profile. Novel diuretics, including UT inhibitors and ROMK inhibitors, present promising alternatives with distinct mechanisms of action. The primary advantage of these emerging classes lies in their potential to induce diuresis with a more favorable electrolyte profile, particularly the potassium-sparing effect of ROMK inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety of these novel diuretics in the management of hypertension and other fluid-retaining states.
References
- 1. Preclinical studies of this compound, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Lowers Blood Pressure by Increasing Production of Epoxyeicosatrienoic Acids in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters | MDPI [mdpi.com]
- 6. Urea Transport and Clinical Potential of Urearetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Antihypertensive and diuretic effects of this compound in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. db.cngb.org [db.cngb.org]
- 15. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpp.in [ajpp.in]
- 18. ijpp.com [ijpp.com]
- 19. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
Indapamide as a Reference Standard in Diuretic Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indapamide with other diuretics, establishing its role as a valuable reference standard in the discovery and development of novel diuretic agents. This compound, a thiazide-like diuretic, possesses a unique pharmacological profile characterized by both diuretic and vasodilatory actions, making it a multifaceted tool for comparative studies.[1][2][3] This document outlines its mechanism of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: A Dual Approach
This compound's primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).[1] Unlike traditional thiazide diuretics, this compound also exhibits direct vascular effects, which are believed to contribute to its antihypertensive properties.[1][3] This vasodilatory action is thought to be mediated through the modulation of calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent muscle relaxation.[1][4]
Diuretic Signaling Pathway
This compound targets the NCC transporter on the apical membrane of distal convoluted tubule cells. By blocking this transporter, it prevents the reabsorption of Na+ and Cl- from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically holds water, leading to diuresis.
Vasodilatory Signaling Pathway
This compound's vasodilatory effect is attributed to its action on vascular smooth muscle cells. It is proposed to modulate calcium channels, leading to a decrease in the influx of extracellular calcium. This reduction in intracellular calcium concentration results in the relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.[1][4]
Comparative Performance Data
The efficacy of this compound as a diuretic and antihypertensive agent has been compared to other major classes of diuretics, including thiazides (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide).
Preclinical Data: Rat Models
Preclinical studies in rats are fundamental for the initial screening and characterization of diuretic compounds. The following table summarizes representative data comparing this compound with other diuretics in rat models.
| Parameter | This compound | Trichlormethiazide (Thiazide) | Furosemide (Loop Diuretic) | Reference |
| Antihypertensive Potency in SHR | More potent | Less potent | Significantly less potent | [5] |
| Diuretic Potency (Urine Volume) | Effective at 0.1-30 mg/kg | More potent at lower doses | - | [5] |
| Natriuretic & Chloruretic Activity | Observed at 0.1-0.3 mg/kg | - | - | [6] |
| Kaliuretic Activity | Significant at 3-10 mg/kg | - | - | [6] |
SHR: Spontaneously Hypertensive Rats
Clinical Data: Human Studies
Clinical trials provide crucial data on the comparative efficacy and safety of diuretics in humans. The following tables summarize key findings from studies comparing this compound with Hydrochlorothiazide.
Table 2.1: Blood Pressure Reduction (Systolic/Diastolic)
| Study Type | This compound | Hydrochlorothiazide | Outcome | Reference |
| Meta-analysis | Superior SBP & DBP reduction | - | This compound showed a statistically significant greater reduction in both systolic and diastolic blood pressure. | [7] |
| Crossover Study | -13 / -8 mmHg | -13 / -7 mmHg | Similar blood pressure-lowering effects were observed. | [8] |
Table 2.2: Effects on Serum Electrolytes and Metabolites
| Parameter | This compound | Hydrochlorothiazide | Outcome | Reference |
| Serum Potassium | -14.3% | -13.7% | Both drugs caused a similar decrease in serum potassium. | [8] |
| Serum Uric Acid | +26.7% | +25.7% | Both drugs led to a similar increase in serum uric acid. | [8] |
| Incidence of Hypokalemia | No significant difference | No significant difference | The risk of developing hypokalemia was similar between the two diuretics. | [7] |
| HbA1c (in diabetic patients on ACEi) | 7.8 +/- 0.4% | 7.2 +/- 0.3% | This compound was associated with a higher HbA1c compared to HCTZ in this specific patient population. | [9] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation of diuretic agents. The following are detailed methodologies for key in vivo screening assays where this compound can be used as a reference standard.
Lipschitz Test for Diuretic Activity
Principle: This test evaluates the diuretic activity of a compound by comparing the urine and sodium excretion in test animals to that of animals treated with a standard diuretic or a substance like urea.
Experimental Workflow:
Methodology:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats weighing 150-200g are typically used.[10] Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Group 1 (Control): Receives the vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).[10]
-
Group 2 (Reference Standard): Receives a standard diuretic, such as this compound (e.g., 2.5 mg/kg), Hydrochlorothiazide, or Furosemide.[10]
-
Group 3+ (Test Compound): Receives the novel compound at various dose levels.[10]
-
-
Procedure:
-
Animals are fasted overnight (approximately 18 hours) with free access to water.[10]
-
To ensure a measurable urine output, animals are hydrated with a preload of normal saline (e.g., 25 ml/kg body weight) administered orally.[10]
-
Immediately after hydration, the respective treatments (vehicle, reference standard, or test compound) are administered orally or via the desired route.
-
Animals are then placed individually in metabolic cages designed to separate urine and feces.
-
-
Data Collection and Analysis:
-
Urine is collected over a specified period, typically 5 to 24 hours.
-
The total volume of urine for each animal is recorded.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
-
The diuretic activity is calculated as the total urine output per 100g of body weight.
-
The diuretic index is calculated as the ratio of the urine volume of the test group to the urine volume of the control group.
-
Saluretic and Natriuretic Activity Assay
Principle: This assay specifically quantifies the excretion of sodium (natriuresis) and total salts (saluresis) to characterize the pharmacological profile of a diuretic.
Methodology:
This assay follows the same general procedure as the Lipschitz test. The key difference lies in the data analysis, which focuses on electrolyte excretion.
-
Data Analysis:
-
Saluretic Activity: Calculated as the sum of Na+ and Cl- excretion.
-
Natriuretic Activity: Determined by the Na+/K+ ratio in the urine. A ratio greater than 2 is considered favorable, and a ratio greater than 10 may indicate a potassium-sparing effect.
-
Conclusion
This compound serves as an excellent positive control and reference standard in diuretic drug discovery due to its well-characterized dual mechanism of action, encompassing both diuretic and vasodilatory effects. Its established profile in preclinical and clinical studies provides a robust benchmark against which novel diuretic compounds can be compared. The experimental protocols detailed in this guide offer a standardized framework for such comparative evaluations, ensuring the generation of reliable and reproducible data. By utilizing this compound as a reference, researchers can more effectively characterize the potency, efficacy, and potential therapeutic advantages of new chemical entities in the field of diuretic and antihypertensive drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Preclinical studies of this compound, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive and diuretic effects of this compound in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative trial of this compound and hydrochlorothiazide in essential hypertension, with forearm plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative metabolic effects of hydrochlorothiazide and this compound in hypertensive diabetic patients receiving ACE inhibitor therapy [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validated Analytical Methods for Indapamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the quantitative determination of Indapamide in pharmaceutical formulations and biological fluids. This compound is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document details experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound analysis depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. bioequivalence studies). The following table summarizes the key performance parameters of validated HPLC, HPTLC, and UV-Visible Spectrophotometric methods.
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Measurement of light absorbance |
| Linearity Range | 8.0 - 35.0 µg/mL[1] | 150 - 900 ng/spot[2] | 7.5 - 17.5 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] | 0.9989[2] | > 0.999[5] |
| Limit of Detection (LOD) | Lower than spectrophotometric methods[1] | 40 ng/spot[2] | Method dependent |
| Limit of Quantification (LOQ) | 1 ng/mL in urine (with amperometric detection)[6] | 120 ng/spot[2] | Method dependent |
| Accuracy (% Recovery) | 97.8% - 101.8% | 98.26% - 101.3% | 98.57% - 100.0%[5] |
| Precision (% RSD) | < 2% | Intraday: 0.648%, Interday: 1.012%[2] | < 2%[7] |
| Key Advantages | High selectivity and sensitivity, suitable for complex matrices | High throughput, low solvent consumption, cost-effective | Simple, rapid, and economical for routine analysis |
| Key Disadvantages | Higher cost and complexity | Lower resolution compared to HPLC | Prone to interference from excipients and other drugs |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of this compound and Perindopril in pharmaceutical formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of phosphate buffer (pH 2.4) and acetonitrile in a 7:3 (v/v) ratio.[1][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Sample Preparation: Finely powder tablets, dissolve in the mobile phase, sonicate, and filter through a 0.45 µm membrane filter. Further dilutions are made with the mobile phase to achieve a concentration within the linear range.
High-Performance Thin-Layer Chromatography (HPTLC)
This method provides a simple and accurate approach for the estimation of this compound in bulk and tablet dosage forms.[2]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of Ethyl acetate, Water, and 25% Ammonia in an 8:2:0.1 (v/v/v) ratio.[2]
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.[2]
-
Detection: Densitometric scanning at 241 nm.[2]
-
Sample Preparation: Tablet powder equivalent to 1.5 mg of this compound is dissolved in methanol, sonicated, and diluted. The final solution is applied to the HPTLC plate.[2]
UV-Visible Spectrophotometry (Simultaneous Equation Method)
This method is a cost-effective and rapid technique for the simultaneous estimation of this compound and Perindopril.[3]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelengths: Absorbance measurements are taken at 210.4 nm (λmax of perindopril) and 241.2 nm (λmax of this compound).[3]
-
Sample Preparation: A standard stock solution is prepared by dissolving the pure drugs in methanol. The tablet formulation is similarly dissolved and diluted to obtain concentrations within the linear range. The concentrations of the two drugs are determined by solving a set of simultaneous equations derived from Beer-Lambert's law.
Visualizing the Methodologies
To better understand the workflow and relationships between these analytical methods, the following diagrams are provided.
References
- 1. Comparison of spectrophotometric and an LC method for the determination perindopril and this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of the Dissolution Profiles of Different Indapamide Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Indapamide, a thiazide-like diuretic, is a widely prescribed therapeutic agent for the management of hypertension. Its efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its dissolution characteristics. As a drug substance classified under the Biopharmaceutics Classification System (BCS) Class II, this compound exhibits low aqueous solubility and high permeability. This inherent low solubility presents a challenge in the development of oral dosage forms with optimal drug release profiles. The formation of different salt forms is a common and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound. This guide provides a comparative overview of the dissolution profiles of different salt forms of this compound, supported by available data and established scientific principles.
Data Presentation: Comparison of this compound Salt Form Properties
While direct comparative dissolution studies on various this compound salt forms are not extensively available in the public domain, a comparison can be drawn from their known physicochemical properties, particularly solubility. The following table summarizes the available solubility data for this compound hemihydrate and provides an inferred solubility profile for the sodium salt based on general chemical principles.
| Salt Form | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Key Characteristics |
| This compound Hemihydrate | (C₁₆H₁₆ClN₃O₃S)₂·H₂O | 749.68 | Practically insoluble in water (75 mg/L).[1] Soluble in organic solvents like methanol and ethanol.[2] | The commonly used form in pharmaceutical formulations. Its low solubility necessitates formulation strategies to enhance dissolution. |
| This compound Sodium Salt | C₁₆H₁₅ClN₃NaO₃S | 387.81 | Highly soluble in aqueous solutions at high pH. | The formation of a sodium salt significantly increases the aqueous solubility of this compound, which is expected to lead to a faster dissolution rate compared to the hemihydrate form, especially in neutral to alkaline media. |
Experimental Protocols
A standardized and robust dissolution testing protocol is crucial for accurately comparing the release characteristics of different salt forms of a drug. The following methodology outlines a comprehensive approach for the comparative dissolution profiling of this compound salt forms.
Objective: To compare the in vitro dissolution profiles of this compound hemihydrate and this compound sodium salt.
Materials:
-
This compound hemihydrate powder
-
This compound sodium salt powder
-
Dissolution Media:
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Phosphate Buffer (pH 6.8)
-
Purified Water
-
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methods:
-
Preparation of Dissolution Media: Prepare fresh dissolution media as per standard laboratory procedures. De-aerate the media before use.
-
Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
-
Sample Preparation:
-
Accurately weigh an amount of each this compound salt form equivalent to a standard dose (e.g., 2.5 mg of this compound).
-
For a direct comparison of intrinsic dissolution rates, the powders can be introduced directly into the dissolution vessel. For a more formulation-relevant comparison, simple, non-disintegrating compacts of the pure salts can be prepared.
-
-
Dissolution Procedure:
-
Place the dissolution medium in the vessels and allow it to equilibrate to the set temperature.
-
Introduce the prepared sample of each salt form into separate dissolution vessels.
-
Start the paddle rotation.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profiles (percentage of drug dissolved vs. time) for each salt form in each medium.
-
Compare the dissolution profiles using similarity (f2) and difference (f1) factors.
-
Mandatory Visualization
References
The Synergistic Efficacy of Indapamide and ACE Inhibitors in Hypertensive Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Indapamide, a thiazide-like diuretic, with Angiotensin-Converting Enzyme (ACE) inhibitors represents a cornerstone in the management of hypertension. This guide provides a comprehensive comparison of their combined efficacy in preclinical hypertensive models, supported by experimental data and detailed methodologies. The synergistic action of these two drug classes leads to superior blood pressure control and end-organ protection compared to monotherapy.
I. Comparative Efficacy in Blood Pressure Reduction and Cardiovascular Remodeling
The co-administration of this compound with various ACE inhibitors has been extensively studied in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension, and in L-NAME-induced hypertension models. The data consistently demonstrate a synergistic effect in lowering blood pressure and mitigating target organ damage.
Table 1: Effects of this compound and ACE Inhibitor Combination Therapy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration | SBP (mmHg) | Reference |
| Untreated SHR | - | 12 weeks | 208 ± 5 | [1] |
| This compound | 1 | 12 weeks | 185 ± 5 | [1] |
| Perindopril | 1 | 12 weeks | 150 ± 3 | [1] |
| This compound + Perindopril | 1 | 12 weeks | 123 ± 7 | [1] |
| Untreated SHR | - | 6 weeks | - | [2][3] |
| This compound | 1 | 6 weeks | Partly Prevented BP Increase | [2][3] |
| Captopril | 10 | 6 weeks | Partly Prevented BP Increase | [2][3] |
| This compound + Captopril | 1 + 10 | 6 weeks | Additive BP Prevention | [2][3] |
Table 2: Effects on Cardiac and Vascular Hypertrophy
| Treatment Group | Parameter | Result | Reference |
| This compound + Perindopril | Cardiac Hypertrophy | Decreased | [1] |
| Aortic, Carotid, Femoral Media Cross-Sectional Area | Decreased | [1] | |
| Aortic and Carotid Collagen Density | Decreased | [1] | |
| Carotid Artery Compliance | Increased | [1] | |
| This compound + Perindopril (Low Dose) | Left Ventricle + Septum:Bodyweight Ratio | Significantly Reduced (P < 0.001) | [4] |
| Aortic Medial Cross-Sectional Area | Significantly Reduced (P < 0.05) | [4] | |
| This compound + Captopril | Left Ventricular Hypertrophy (LVH) | Captopril reduced LVH, Combination showed complex protective effects | [2][3] |
| This compound + Captopril (L-NAME model) | Left Ventricular Hypertrophy | Decreased | [5] |
| Myocardial Fibrosis | Combination decreased total fibrosis | [5] |
II. Experimental Protocols
Study 1: this compound and Perindopril in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration:
-
Placebo group.
-
Combination of Perindopril and this compound at increasing doses (0.3, 1, and 3 mg/kg per day) for 12 weeks.
-
Monotherapy groups: this compound (1 mg/kg per day) and Perindopril (1 mg/kg per day).
-
-
Blood Pressure Measurement: Not specified in the abstract, but likely tail-cuff plethysmography.
-
Assessment of Target Organ Damage: Measurement of cardiac hypertrophy and collagen content, as well as aortic, carotid, and femoral media cross-sectional areas and collagen density. Carotid artery compliance was assessed in vivo.[1]
Study 2: this compound and Captopril in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Six-week-old male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration:
-
This compound (1 mg/kg per day) for 6 weeks.
-
Captopril (10 mg/kg per day) for 6 weeks.
-
Combination of this compound (1 mg/kg per day) and Captopril (10 mg/kg per day) for 6 weeks.
-
-
Key Measurements: Nitric oxide synthase (NOS) activity, expression of NOS isoform proteins, conjugated dienes concentration (oxidative stress marker), and relaxation responses of the femoral artery.[2][3]
Study 3: this compound and Captopril in L-NAME-Induced Hypertensive Rats
-
Animal Model: Wistar rats treated with L-NAME (40 mg/kg/day) to induce hypertension.
-
Drug Administration:
-
L-NAME alone.
-
L-NAME + this compound (1 mg/kg/day).
-
L-NAME + Captopril (10 mg/kg/day).
-
L-NAME + Combination of this compound and Captopril for 7 weeks.
-
-
Key Measurements: Blood pressure, left ventricular (LV) hypertrophy, and myocardial fibrosis (collagen content).[5]
III. Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and ACE inhibitors stems from their complementary mechanisms of action.
This compound, as a diuretic, initially reduces blood volume by increasing sodium and water excretion. This can lead to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibitors directly counteract this by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This dual approach not only enhances blood pressure reduction but also mitigates the potential negative effects of RAAS activation.[6] Furthermore, the combination has been shown to improve endothelial function by increasing the basal release of nitric oxide.[1]
Caption: Synergistic mechanism of this compound and ACE inhibitors.
The experimental workflow for evaluating the efficacy of these combination therapies in hypertensive rat models typically follows a structured approach from animal model selection to data analysis.
Caption: General experimental workflow for hypertensive model studies.
IV. Conclusion
The combination of this compound with ACE inhibitors provides a superior antihypertensive effect compared to monotherapy in various preclinical models. This enhanced efficacy is attributed to their complementary mechanisms of action, which lead to significant reductions in blood pressure and attenuation of cardiovascular remodeling. The presented data underscores the rationale for the clinical use of this combination therapy in the management of hypertension.
References
- 1. Fixed-dose combination of perindopril with this compound in spontaneously hypertensive rats: haemodynamic, biological and structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound and captopril on the development of spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low dose this compound plus perindopril combination effects on cardiovascular structure and function in genetic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on development of myocardial hypertrophy and fibrosis in L-NAME-induced hypertension in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complementary mechanisms of action and rationale for the fixed combination of perindopril and this compound in treating hypertension – update on clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Indapamide vs. Thiazide Diuretics: A Comparative Analysis of Electrolyte Balance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of indapamide, a thiazide-like diuretic, and traditional thiazide diuretics (e.g., hydrochlorothiazide) on electrolyte balance. The information is supported by experimental data to assist in research and drug development.
Differentiated Mechanisms of Action
This compound and traditional thiazide diuretics share a primary mechanism of action but exhibit key differences, particularly in their vascular effects. Both classes of drugs inhibit the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1][2][3][4][5] This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions and water, which contributes to their diuretic and antihypertensive effects.[1][2][6]
However, this compound possesses a unique, secondary mechanism. It exerts direct vascular effects, thought to be related to its calcium antagonist-like properties, which leads to vasodilation and a reduction in total peripheral resistance.[1] This dual mechanism may contribute to its potent antihypertensive effects.
Caption: Differentiated mechanisms of this compound and Thiazide Diuretics.
Comparative Effects on Serum Electrolytes
The impact on electrolyte balance is a critical consideration when prescribing diuretics. While both this compound and thiazides can cause disturbances, the extent and frequency can differ.
Potassium (K+)
Hypokalemia (low blood potassium) is a well-documented risk associated with both diuretic classes due to increased potassium secretion in the distal nephron.[6]
-
Some evidence suggests that this compound may have a lesser impact on potassium levels compared to hydrochlorothiazide (HCTZ).[7]
-
However, a meta-analysis of 14 randomized trials found no detectable differences between HCTZ and this compound in their effects on serum potassium.[8][9] Another meta-analysis also concluded there was no statistically significant difference in the incidence of hypokalemia between thiazide-like and thiazide-type diuretics.[10]
-
A study in diabetic patients receiving ACE inhibitors found that plasma potassium was significantly lower with this compound compared to HCTZ treatment.[11]
-
Conversely, a study comparing six months of treatment with HCTZ 25 mg/day and this compound 2.5 mg found no significant differences in the reduction of potassium.[12]
| Study / Data Source | This compound Dose | Thiazide Dose (HCTZ) | Key Finding on Serum Potassium (K+) |
| FDA Drug Label Data[7] | 2.5 mg | 50 mg | 47% of patients on this compound had at least one K+ value < 3.5 mEq/L. |
| FDA Drug Label Data[7] | 5.0 mg | 50 mg | 72% of patients on this compound had at least one K+ value < 3.5 mEq/L. |
| FDA Drug Label Data[7] | - | 50 mg | 44% of patients on HCTZ had at least one K+ value < 3.5 mEq/L. |
| Roush et al. (Meta-Analysis)[8][9] | Various | Various | No detectable differences between HCTZ and this compound. |
| Chan et al. (Meta-Analysis)[10] | Various | Various | No statistically significant difference in the incidence of hypokalemia. |
| Bakris et al.[11] | 2.5 mg/day | 12.5 mg/day | Plasma potassium was significantly lower with this compound (4.3 mmol/l vs 4.5 mmol/l, P<0.01). |
Sodium (Na+)
Hyponatremia (low blood sodium) is a serious potential side effect of both this compound and thiazide diuretics.[13][14] Thiazide-induced hyponatremia is a leading cause of drug-induced hyponatremia.[13]
-
A meta-analysis comparing thiazide-like (including this compound) and thiazide-type diuretics found no statistically significant difference in the incidence of hyponatremia between the two groups.[10]
-
A retrospective study of patients admitted with thiazide-associated hyponatremia found differences in serum potassium between HCTZ, this compound, and chlorthalidone groups, but no significant difference in other biochemical profiles.[3][15]
-
Severe cases of hyponatremia, sometimes accompanied by hypokalemia, have been reported with recommended doses of this compound.[14]
| Study / Data Source | Comparison | Key Finding on Serum Sodium (Na+) |
| Chan et al. (Meta-Analysis)[10] | Thiazide-like vs. Thiazide-type | No statistically significant difference in the incidence of hyponatremia (P=0.54). |
| Spasovski et al.[3][15] | HCTZ vs. This compound vs. Chlorthalidone | No significant difference in baseline sodium levels among patients with TAH. |
| FDA Drug Label[14] | This compound | Warns of severe hyponatremia as a potential adverse effect. |
Calcium (Ca2+) and Magnesium (Mg2+)
Thiazide diuretics are known to decrease urinary calcium excretion, which can lead to hypercalcemia (high blood calcium).[2][4] Conversely, they can increase the excretion of magnesium, potentially causing hypomagnesemia (low blood magnesium).[6]
-
Calcium: A prospective trial comparing low-dose this compound (1.5 mg/day) and HCTZ (25 mg/day) for idiopathic hypercalciuria found both drugs were potent inhibitors of urinary calcium excretion with no significant differences between them over 18 months. However, HCTZ demonstrated a faster onset of action.[16]
-
Magnesium: Both this compound and thiazide diuretics can cause low blood magnesium.[6] This effect is a recognized class effect, though direct comparative trials are less common.
| Electrolyte | Effect of this compound | Effect of Thiazide Diuretics | Comparative Notes |
| Calcium (Ca2+) | Decreases urinary excretion; risk of hypercalcemia.[16] | Decreases urinary excretion; risk of hypercalcemia.[2][4][16] | Both are effective, but HCTZ may have a faster onset in reducing calciuria.[16] |
| Magnesium (Mg2+) | Can cause hypomagnesemia.[6] | Can cause hypomagnesemia.[6] | Considered a class effect for both. |
Experimental Protocols
A robust evaluation of the effects of these diuretics on electrolytes typically involves a randomized controlled trial (RCT). Below is a generalized workflow for such a study.
Typical Experimental Workflow for a Comparative RCT
Caption: Generalized workflow for a comparative clinical trial.
Methodology Details:
-
Study Design: A randomized, double-blind design is optimal to minimize bias. A parallel-group design compares two separate groups throughout the study, while a crossover design involves each participant receiving both treatments sequentially, separated by a washout period.
-
Participant Selection: Clearly defined inclusion criteria (e.g., adults with primary hypertension) and exclusion criteria (e.g., pre-existing electrolyte abnormalities, severe renal impairment, use of medications affecting electrolytes) are essential.
-
Intervention: Standardized, clinically relevant doses of this compound and the comparator thiazide diuretic are administered. A placebo arm may be included.
-
Data Collection: Blood and 24-hour urine samples are collected at baseline and at specified follow-up points (e.g., 2, 4, 8, and 12 weeks) to measure levels of sodium, potassium, calcium, and magnesium.
-
Biochemical Analysis: Validated laboratory techniques, such as ion-selective electrode methods for serum electrolytes and atomic absorption spectroscopy or colorimetric assays for urine electrolytes, should be used.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA, ANCOVA) are used to compare the mean change in electrolyte levels from baseline to follow-up between the treatment groups.
Conclusion
Both this compound and traditional thiazide diuretics are effective antihypertensive agents that act on the Na+/Cl- cotransporter in the distal convoluted tubule. Their primary mechanism of action leads to a similar profile of potential electrolyte disturbances, including hypokalemia, hyponatremia, hypercalcemia, and hypomagnesemia.
While some studies suggest this compound may be more potassium-sparing, robust meta-analyses have not consistently found significant differences in the incidence of hypokalemia or hyponatremia compared to HCTZ.[8][9][10] The distinct vascular effects of this compound represent a key pharmacological difference from traditional thiazides.[1] Given the potential for serious electrolyte imbalances with both drug classes, careful monitoring of serum electrolytes is imperative for all patients, particularly during the initial phase of treatment and in vulnerable populations.[7][13]
References
- 1. droracle.ai [droracle.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiazide‐Associated Hyponatremia: A Retrospective Cohort Study Comparing Hydrochlorothiazide Versus this compound Versus Chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound vs. Thiazide Diuretics: Side Effects, Dosage, Drug Interactions [medicinenet.com]
- 7. droracle.ai [droracle.ai]
- 8. Head-to-head comparisons of hydrochlorothiazide with this compound and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound versus hydrochlorothiazide on plasma lipids and lipoproteins in hypertensive patients: a direct comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Severe Electrolyte Disturbances Complicated by Seizures and Acute Kidney Injury Within 10 Days of Starting this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Indapamide and Torasemide on Blood Pressure in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Indapamide and Torasemide, based on experimental data from studies conducted in rat models of hypertension. The information is intended to assist researchers in understanding the preclinical profiles of these two diuretic agents.
Executive Summary
This compound, a thiazide-like diuretic, and Torasemide, a loop diuretic, both demonstrate effective blood pressure-lowering properties in various rat models of hypertension. While direct head-to-head comparative studies in the same rat model are limited, the available data from research on spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats indicate that both drugs effectively reduce blood pressure. Their mechanisms of action, however, differ, suggesting distinct pharmacological profiles. This compound appears to have a more pronounced direct vascular effect, while Torasemide's primary action is potent diuresis, with secondary vascular effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and Torasemide on blood pressure in different rat models of hypertension.
Table 1: Effects of this compound on Blood Pressure in Hypertensive Rats
| Rat Model | Drug Administration | Dose | Blood Pressure Reduction | Duration of Action | Reference |
| DOCA-salt hypertensive rats | Single oral dose | 1 - 100 mg/kg | 10 - 35 mmHg (systolic) | Up to 96 hours | [1] |
| DOCA-salt hypertensive rats | 2 weeks, oral | 1 mg/kg | Greater than trichlormethiazide 3 mg/kg | - | [1] |
| Spontaneously Hypertensive Rats (SHR) | Single oral dose | 3 - 30 mg/kg | Maximal at 15% - 20% | After 24 hours | [1] |
| Spontaneously Hypertensive Rats (SHR) | Single oral dose | >10 mg/kg | Significant reduction | - | [2] |
| Spontaneously Hypertensive Rats (SHR) | Repetitive doses | >3 mg/kg | Significant reduction | - | [2] |
Table 2: Effects of Torasemide on Blood Pressure in Hypertensive Rats
| Rat Model | Drug Administration | Dose | Blood Pressure Reduction | Duration of Action | Reference |
| Deoxycorticosterone acetate (DOCA) treated rats | - | - | Significant diuretic action | - | [3] |
| Spontaneously Hypertensive Rats (SHR) | In vitro (aortic rings) | 10⁻⁷ mol/L Ang II | Inhibition of Ang II-induced vasoconstriction | - | [4] |
Note: The lack of direct comparative studies in the same rat model under identical experimental conditions makes a direct comparison of the potency of the two drugs challenging.
Experimental Protocols
Induction of Hypertension in Rat Models
1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:
This model induces a low-renin, volume-dependent form of hypertension.[5][6][7][8][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats.[10]
-
Procedure:
-
Unilateral nephrectomy (removal of one kidney) is often performed to accelerate the development of hypertension.[6][9]
-
Deoxycorticosterone acetate (DOCA) is administered, typically via subcutaneous implantation of a pellet or regular injections (e.g., 25 mg every fourth day).[6]
-
The rats are provided with a high-salt diet, usually 1% NaCl and 0.2% KCl in their drinking water.[6]
-
-
Timeline: Hypertension typically develops over a period of 4 weeks.[6]
Experimental workflow for inducing DOCA-salt hypertension in rats.
2. Spontaneously Hypertensive Rat (SHR) Model:
The SHR is a genetic model of essential hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Procedure: These rats inherently develop hypertension with age without any surgical or chemical induction.
-
Timeline: Hypertension becomes evident at a young age and progresses over time.
Blood Pressure Measurement
Tail-Cuff Plethysmography (Non-Invasive Method):
This is a common method for repeated blood pressure measurements in conscious rats.[11][12][13][14][15]
-
Apparatus: A tail-cuff system, which includes a cuff to occlude blood flow in the tail artery and a sensor to detect the return of blood flow.[13]
-
Procedure:
-
The rat is placed in a restrainer.
-
The tail is passed through the cuff.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which blood flow returns is recorded as the systolic blood pressure.
-
-
Acclimatization: To ensure accurate readings, rats are typically acclimated to the procedure for several days before the actual measurements are taken.[13]
Workflow for non-invasive blood pressure measurement using the tail-cuff method.
Signaling Pathways
This compound: Dual Antihypertensive Mechanism
This compound is understood to lower blood pressure through both a diuretic and a direct vascular effect.[16] Its vasodilatory action is believed to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium and subsequent muscle relaxation.[17]
Proposed signaling pathway for this compound's antihypertensive effect.
Torasemide: Loop Diuretic with Vascular Effects
Torasemide's primary mechanism is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to potent diuresis.[18] Additionally, in vitro studies in SHR aorta suggest that Torasemide can inhibit angiotensin II and endothelin-1-induced vasoconstriction, partly by blocking the increase in intracellular calcium in vascular smooth muscle cells.[4][19]
Proposed signaling pathway for Torasemide's antihypertensive effect.
Conclusion
Both this compound and Torasemide are effective antihypertensive agents in rat models, albeit with different primary mechanisms of action. This compound exhibits a dual mechanism of diuresis and vasodilation, while Torasemide is a potent loop diuretic with additional vascular effects. The choice between these agents in a research context may depend on the specific hypertensive model and the desired pharmacological action to be investigated. Further direct comparative studies in rat models are warranted to provide a more definitive comparison of their antihypertensive efficacy and potency.
References
- 1. researchgate.net [researchgate.net]
- 2. [Antihypertensive and diuretic effects of this compound in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretic and vasodilating actions of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Torasemide inhibits angiotensin II-induced vasoconstriction and intracellular calcium increase in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of long term oral treatment with this compound on the development of DOCA-salt hypertension in rats: vascular reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. kentscientific.com [kentscientific.com]
- 13. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The possible mode of action of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The loop diuretic torasemide interferes with endothelin-1 actions in the aorta of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Indapamide
For researchers, scientists, and drug development professionals, the responsible management of chemical and pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Indapamide, ensuring compliance with regulatory standards and minimizing environmental impact.
Core Principles of this compound Disposal in a Laboratory Setting
This compound, an antihypertensive and diuretic agent, must be handled and disposed of with care to prevent environmental contamination and ensure workplace safety. The primary principle is to treat all forms of this compound waste—solid, liquid, and contaminated materials—as hazardous chemical waste.
Disposal Procedures for this compound Waste
The following table summarizes the key disposal parameters for different forms of this compound waste generated in a laboratory or research setting.
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Clearly labeled, sealed, and compatible chemical waste container. | "Hazardous Waste," Chemical Name ("this compound"), and any other institutionally or locally required information. | Collection and disposal by a certified and licensed hazardous waste disposal company.[1] |
| Liquid this compound Waste | Designated, leak-proof, and clearly labeled hazardous waste container. | Identify the solvent and the presence of this compound. | Collection and disposal by a certified and licensed hazardous waste disposal company.[1] |
| Contaminated Materials | Separate, clearly labeled hazardous waste container. | "Hazardous Waste," and a description of the contaminated materials (e.g., "Gloves, Weighing Paper"). | Collection and disposal by a certified and licensed hazardous waste disposal company.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe handling and disposal of this compound in a laboratory environment.
1.0 Objective
To define the standard operating procedure for the safe and compliant disposal of this compound and associated contaminated materials.
2.0 Materials
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste containers (for solid, liquid, and contaminated materials).
-
Chemical waste labels.
-
Decontamination solution (e.g., a suitable laboratory cleaning agent).
-
Spill kit.
3.0 Procedure
3.1 Solid this compound Waste Disposal
-
Carefully place all solid this compound waste into a designated, compatible, and sealable hazardous waste container.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."[1]
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, awaiting pickup.[1]
3.2 Liquid this compound Waste Disposal
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[1]
-
Label the container, identifying the solvent and noting the presence of dissolved this compound.[1]
-
Store the sealed container in the designated hazardous waste storage area.
3.3 Disposal of Contaminated Materials
-
Consider any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, as contaminated.[1]
-
Collect these materials in a separate, clearly labeled hazardous waste container.[1]
-
Seal and store the container with other hazardous waste.
3.4 Decontamination
-
Thoroughly decontaminate all equipment and surfaces that may have come into contact with this compound.[1]
-
Wipe down potentially contaminated surfaces with a suitable laboratory cleaning agent, followed by a water rinse.[1]
4.0 Waste Collection and Disposal
-
Arrange for the collection of all hazardous waste containers by a certified and licensed hazardous waste disposal company.[1]
-
Ensure all required documentation for waste transfer is completed in accordance with institutional and regulatory guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research or professional setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Household Disposal of Unused this compound
For non-professional settings, it is crucial to follow safe disposal practices to prevent accidental ingestion and environmental harm.
Preferred Method: Drug Take-Back Programs
The most recommended method for disposing of unused or expired medications is through drug take-back programs.[2][3][4] These programs provide a safe and secure way to dispose of pharmaceuticals.[3] Information on local take-back programs can often be found through local law enforcement agencies or the U.S. Drug Enforcement Administration (DEA) website.[2][3]
Alternative Method: Household Trash Disposal
If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:
-
Remove from Original Container: Take the medication out of its original packaging.[2][5]
-
Mix with Undesirable Substance: Mix the this compound tablets with an unappealing substance such as used coffee grounds, dirt, or cat litter.[2][5][6] This makes the medication less attractive to children and pets.[2]
-
Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent it from leaking.[2][6]
-
Dispose of in Trash: Throw the sealed container in the household trash.[2][5]
-
Protect Personal Information: Scratch out all personal information on the empty prescription bottle to protect your privacy before disposing of it.[2][5]
Important Note: Do not flush this compound down the toilet unless specifically instructed to do so by the medication's labeling.[3][7] Flushing medications can lead to the contamination of water sources as wastewater treatment plants may not be equipped to remove them.[6]
Regulatory Oversight
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies that regulate pharmaceutical waste.[8][9] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which includes certain pharmaceuticals.[8][9] Adherence to these regulations is mandatory for all generators of pharmaceutical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 3. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. epa.gov [epa.gov]
- 7. saintlukeskc.org [saintlukeskc.org]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Indapamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential, immediate safety and logistical information for the handling of Indapamide in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated, powder-free disposable gloves.[1][2] | Prevents skin contact and absorption. The outer glove should be removed after handling and the inner glove upon leaving the work area.[2] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against splashes, dust, and aerosols. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended, especially when there is a risk of generating airborne powder or aerosols.[4][5] | Prevents inhalation of the compound. |
Operational Plans: Safe Handling and Storage
Handling:
-
Work in a designated area, such as a laboratory fume hood or other form of local exhaust ventilation, to control exposure.[3]
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or apply cosmetics in the handling area.[2]
-
Wash hands thoroughly before putting on gloves and after removing them.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store locked up and in accordance with the information provided on the product insert.[7][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
In case of:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[3]
-
Eye Contact: Rinse the eyes for at least 15 minutes with a large amount of water, lifting the upper and lower eyelids.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide respiratory support.
-
Ingestion: Do not induce vomiting.[3] Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Unused/Expired this compound: Dispose of contents and container to an approved waste disposal plant.[8]
-
Contaminated PPE: All disposable PPE worn when handling this compound is considered contaminated and must be placed in a designated chemotherapy waste container.[4] Do not dispose of it in the regular trash.[4]
-
Spills:
-
General Guidance: Follow all federal, state, and local environmental regulations for the disposal of hazardous waste.
Visual Guides
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical diagram of emergency procedures for this compound exposure.
References
- 1. pogo.ca [pogo.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. epcc.edu [epcc.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
